Product packaging for BROMOXYNILPHENOL(Cat. No.:CAS No. 1089-84-5)

BROMOXYNILPHENOL

Cat. No.: B091004
CAS No.: 1089-84-5
M. Wt: 301.27 g/mol
InChI Key: QCQUOMIBMARNCT-UHFFFAOYSA-N
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Description

BROMOXYNILPHENOL is a useful research compound. Its molecular formula is C14H16NNaO5 and its molecular weight is 301.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16NNaO5 B091004 BROMOXYNILPHENOL CAS No. 1089-84-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQUOMIBMARNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910904
Record name Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-84-5
Record name Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bromoxynil's Mechanism of Action in Photosynthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which bromoxynil, a nitrile herbicide, inhibits photosynthesis. The document details its interaction with Photosystem II (PSII), presents available quantitative data on its efficacy, outlines key experimental protocols for its study, and illustrates the core pathways and workflows through detailed diagrams.

Executive Summary

Bromoxynil is a potent and selective herbicide that primarily targets the process of photosynthesis in susceptible broadleaf weeds. Its mode of action is centered on the inhibition of the photosynthetic electron transport chain within Photosystem II (PSII). By competitively binding to the QB site on the D1 protein of the PSII reaction center, bromoxynil displaces the native plastoquinone molecule. This binding event effectively blocks the flow of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the linear electron transport and, consequently, the production of ATP and NADPH required for carbon fixation. The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which induce lipid peroxidation and membrane damage, ultimately resulting in rapid cell death and necrosis of the plant tissue.

Core Mechanism of Action

Bromoxynil's herbicidal activity is a direct consequence of its structural mimicry and competitive inhibition at a critical juncture of the light-dependent reactions of photosynthesis.

Target Site: The Photosystem II (PSII) Complex

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts. Its primary function is to capture light energy to drive the oxidation of water and the reduction of plastoquinone. The core of the PSII reaction center is composed of the D1 and D2 proteins, which bind all the necessary cofactors for charge separation and electron transfer.

Molecular Interaction at the QB Binding Site

The herbicidal action of bromoxynil is initiated by its binding to the QB binding niche on the D1 protein.[1] This site is normally occupied by a plastoquinone molecule, which acts as the secondary electron acceptor. Bromoxynil, as a phenolic herbicide, is thought to bind specifically near the histidine 215 (His215) residue of the D1 protein.[2] Studies suggest that the deprotonated (phenolate) form of bromoxynil is the active species that forms a strong hydrogen bond with His215. This interaction is critical for its inhibitory effect.

The binding of bromoxynil to the QB site physically obstructs the binding of plastoquinone, thereby interrupting the electron flow from the reduced primary quinone acceptor, QA-. This blockage leads to a cascade of downstream effects.

Consequence of Electron Transport Inhibition

The inhibition of electron flow from QA to QB has two major consequences:

  • Cessation of Photosynthesis: The halt in linear electron transport prevents the reduction of NADP+ to NADPH and the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Without ATP and NADPH, the Calvin cycle cannot fix CO2 into sugars, and the plant is starved of energy.[3]

  • Oxidative Stress: The blocked electron flow leads to an over-reduced state of QA. This promotes the formation of highly reactive triplet chlorophyll and singlet oxygen, which are types of reactive oxygen species (ROS).[3] These ROS molecules cause rapid oxidative damage to lipids, proteins, and pigments within the chloroplast, leading to the destruction of cell membranes and the characteristic symptoms of leaf burn and necrosis.[3]

The following diagram illustrates the mechanism of bromoxynil's inhibitory action on the photosynthetic electron transport chain.

Bromoxynil_Mechanism cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone Acceptor) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- PQ Plastoquinone (PQ) QB_site->PQ e- (Blocked) ETC_halt Electron Transport Chain Halted Bromoxynil Bromoxynil Bromoxynil->QB_site Competitively Binds ATP_NADPH_stop ATP & NADPH Production Stops ETC_halt->ATP_NADPH_stop ROS Reactive Oxygen Species (ROS) Formation ETC_halt->ROS Photosynthesis_stop Photosynthesis (CO2 Fixation) Stops ATP_NADPH_stop->Photosynthesis_stop Cell_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Damage Plant_Death Plant Death (Necrosis) Cell_Damage->Plant_Death

Caption: Mechanism of bromoxynil's inhibition of photosynthetic electron transport in Photosystem II.

Quantitative Data on Bromoxynil Activity

Inhibition of Photosynthetic Electron Transport (IC50)
Plant SpeciesAssay TypeIC50 (M)Reference
Not SpecifiedNot SpecifiedData not available in search results
Not SpecifiedNot SpecifiedData not available in search results
Binding Affinity to D1 Protein (Kd)
SpeciesMethodKd (M)Reference
Not SpecifiedNot SpecifiedData not available in search results
Molecular Docking and Binding Energy

Molecular docking simulations can predict the binding pose and estimate the binding energy between a ligand (bromoxynil) and its target protein (D1). These studies have indicated that bromoxynil interacts with key amino acid residues in the QB pocket.

Target ProteinInteracting ResiduesBinding Energy (kcal/mol)Reference
D1 Protein (PSII)His215Data not available in search results[2]
D1 Protein (PSII)Phe255, Ser264Data not available in search results

Experimental Protocols

The study of bromoxynil's effect on photosynthesis involves a variety of in vitro and in silico methods. Below are detailed protocols for key experiments.

Measurement of Photosystem II Activity via DPIP Photoreduction

This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP). Inhibition of this rate in the presence of an herbicide indicates its effect on PSII.

Objective: To quantify the inhibitory effect of bromoxynil on PSII electron transport.

Materials:

  • Isolated thylakoid membranes (e.g., from spinach or pea leaves)

  • Reaction buffer (e.g., Tricine buffer, pH 7.5, containing sorbitol, MgCl2, and NaCl)

  • DPIP stock solution (1 mM)

  • Bromoxynil stock solutions of varying concentrations (dissolved in a suitable solvent like ethanol or DMSO)

  • Spectrophotometer capable of measuring absorbance at 595 nm

  • Light source (e.g., fiber optic lamp)

Procedure:

  • Prepare thylakoid membranes and determine their chlorophyll concentration.

  • In a cuvette, add the reaction buffer and thylakoid membranes to a final chlorophyll concentration of 15 µg/mL.

  • Add the desired concentration of bromoxynil from the stock solutions. An untreated sample serves as the control.

  • Incubate the mixture in the dark for a few minutes.

  • Add DPIP to a final concentration of 100 µM.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 595 nm.

  • Illuminate the sample with a saturating white light source.

  • Monitor the decrease in absorbance at 595 nm over time as DPIP is reduced (changes from blue to colorless).

  • Calculate the rate of DPIP photoreduction from the linear phase of the absorbance change.

  • Express the results as a percentage of the control rate and plot against the logarithm of bromoxynil concentration to determine the IC50 value.

Analysis of PSII Function using Chlorophyll a Fluorescence (OJIP Test)

Chlorophyll a fluorescence transients (the OJIP curve) provide detailed information about the status of the PSII electron transport chain. The shape of this curve is altered in the presence of PSII-inhibiting herbicides.

Objective: To assess the impact of bromoxynil on the photochemical efficiency of PSII.

Materials:

  • Intact leaves or isolated thylakoids

  • Plant Efficiency Analyzer (PEA) or similar fluorometer

  • Leaf clips for dark adaptation

  • Bromoxynil solutions of varying concentrations

Procedure:

  • Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips. This ensures all PSII reaction centers are "open".

  • Treat the leaves or thylakoids with different concentrations of bromoxynil.

  • Place the fluorometer probe over the dark-adapted sample.

  • Apply a saturating pulse of light (typically >3000 µmol photons m-2 s-1) for 1-2 seconds.

  • The instrument records the fluorescence emission from the initial level (Fo) to the maximal level (Fm), passing through intermediate steps J and I.

  • Analyze the resulting OJIP curve. PSII inhibitors like bromoxynil typically cause a faster rise to the maximal fluorescence level, as the re-oxidation of QA- is blocked.

  • Calculate various fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm = (Fm-Fo)/Fm), and analyze changes in the variable fluorescence at different time points (e.g., VJ).

  • Plot the inhibition of these parameters against bromoxynil concentration to determine the IC50.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.

Objective: To model the binding of bromoxynil to the QB site of the D1 protein and identify key interacting amino acid residues.

Software:

  • Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)

  • Protein structure visualization software (e.g., PyMOL, UCSF Chimera)

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of the plant Photosystem II complex from a protein database (e.g., Protein Data Bank - PDB). Isolate the D1 protein structure. Remove water molecules, co-crystallized ligands, and add hydrogen atoms.

  • Ligand Preparation: Generate the 3D structure of bromoxynil. Minimize its energy and assign appropriate charges.

  • Grid Generation: Define a "docking box" or grid around the known QB binding site on the D1 protein. This confines the search space for the docking algorithm.

  • Docking Simulation: Run the docking algorithm, which will systematically place the bromoxynil molecule in various orientations within the defined grid and calculate the binding energy for each pose.

  • Analysis: Analyze the results to identify the lowest energy binding pose, which is the most likely binding conformation. Visualize the docked complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between bromoxynil and the amino acid residues of the D1 protein.

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like bromoxynil.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_conclusion Conclusion start Isolate Thylakoid Membranes dpip DPIP Photoreduction Assay start->dpip ojip Chlorophyll a Fluorescence (OJIP Test) start->ojip ic50 Determine IC50 Value dpip->ic50 ojip->ic50 conclusion Elucidate Mechanism of Inhibition ic50->conclusion protein_prep Prepare D1 Protein Structure (PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Prepare Bromoxynil Structure ligand_prep->docking analysis Analyze Binding Pose & Energy docking->analysis analysis->conclusion

Caption: General experimental workflow for characterizing a PSII-inhibiting herbicide.

Conclusion

Bromoxynil exerts its phytotoxic effects through a well-defined mechanism: the high-affinity binding to the QB site of the D1 protein in Photosystem II. This action disrupts the photosynthetic electron transport chain, leading to a shutdown of energy production and the generation of destructive reactive oxygen species. The combination of biophysical assays like DPIP photoreduction and chlorophyll fluorescence with computational methods such as molecular docking provides a robust framework for understanding and quantifying this inhibitory action. This detailed knowledge is crucial for the development of new, more selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

A Comprehensive Toxicological Profile and Evaluation of the Endocrine Disrupting Potential of Bromoxynil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, post-emergence nitrile herbicide used to control annual broadleaf weeds in various agricultural settings, including cereal crops.[1][2][3][4] Its herbicidal efficacy stems from its ability to inhibit photosynthesis in target plants.[2][3][4][5] In mammals, the primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[6][7] This technical guide provides an in-depth review of the toxicological profile of Bromoxynil, including its toxicokinetics, acute and chronic toxicity, developmental and reproductive effects, and carcinogenic potential. Furthermore, it critically evaluates the existing evidence regarding its potential as an endocrine-disrupting chemical (EDC), with a particular focus on its interaction with the thyroid hormone system. Detailed experimental methodologies and quantitative data are presented to support a thorough understanding for researchers and professionals in related fields.

Mechanism of Action

Herbicidal Action

Bromoxynil's primary mode of action as a herbicide is the inhibition of photosynthesis.[2][3][5] It specifically targets the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2][4] By binding to the D1 protein subunit of PSII, Bromoxynil blocks the electron transport chain, which halts the production of ATP and NADPH2, essential molecules for CO2 fixation and plant growth.[2][4] This disruption leads to the formation of reactive oxygen species, causing lipid peroxidation, cell membrane damage, and ultimately, the death of the susceptible plant.[2][3]

Mammalian Toxicity

In mammals, the principal mechanism of Bromoxynil's toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[6][7] This process disrupts the formation of ATP, the primary energy currency of the cell. The signs and symptoms of acute poisoning, such as elevated body temperature (hyperthermia), are consistent with this mechanism.[6][7][8] The liver is a primary target organ for Bromoxynil toxicity in repeated-dose studies.[7][8]

cluster_membrane Membrane ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ across membrane ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP synthesis Heat Heat Dissipation H_gradient->Heat Energy released as heat ATP ATP (Energy) ATP_Synthase->ATP Bromoxynil Bromoxynil Bromoxynil->H_gradient Disrupts gradient, allows proton leak Membrane Inner Mitochondrial Membrane

Caption: Mechanism of Bromoxynil-induced mitochondrial uncoupling.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Bromoxynil is primarily available in ester forms, such as Bromoxynil octanoate and heptanoate, which are rapidly and almost completely hydrolyzed to the toxicologically active form, Bromoxynil phenol, in mammals.[7][9][10] Therefore, the toxicological profiles of the esters and the phenol form are considered equivalent on a molar basis.[7]

  • Absorption: Bromoxynil is readily absorbed following oral exposure in animals, with absorption rates exceeding 80%.[11] Dermal absorption is significantly lower and increases with the duration of exposure.[10][11]

  • Distribution: Following absorption, Bromoxynil is distributed throughout the body. The highest concentrations are typically found in the liver and kidneys.

  • Metabolism: The primary metabolic pathway is the rapid hydrolysis of ester forms to Bromoxynil phenol.[10] A major metabolite found in cotton is 3,5-dibromo-4-hydroxybenzoic acid (DBHA), which is considered less toxic than the parent compound.[7]

  • Excretion: In rats, Bromoxynil and its metabolites are primarily excreted in the urine and feces, with 75-90% of the administered dose cleared within 7 days.[12] The compound does not show a tendency to bioaccumulate in mammals.[12]

Toxicological Profile

Acute Toxicity

Bromoxynil exhibits low to high acute toxicity depending on the species and route of administration, with guinea pigs being the most sensitive species. The U.S. EPA classifies Bromoxynil as a moderately toxic (Toxicity Category II) compound.[12]

Table 1: Acute Toxicity of Bromoxynil and its Esters

SpeciesFormRouteLD50 / LC50Toxicity ClassificationReference(s)
Rat (female)OctanoateOral238 mg/kgModerate[12]
Rat (male)OctanoateOral400 mg/kgModerate[12]
RatPhenolOral190 mg/kgModerate[13]
Rat-Oral81-440 mg/kg bw-
RabbitPhenolOral260 mg/kgModerate[13]
Guinea PigPhenolOral63 mg/kgHigh[13]
Mouse-Oral100-245 mg/kg bw-
RabbitPhenolDermal>2000 mg/kgLow[13]
Subchronic and Chronic Toxicity

Repeated-dose oral toxicity studies in various animal models have consistently identified the liver as the primary target organ.[7] Observed effects include changes in liver weight, and alterations in hematological and biochemical parameters.[7][14] In dogs, chronic exposure led to elevated body temperature and panting at lower doses, with hyperthermia and death occurring at higher doses.[7][8]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated-Dose Studies

SpeciesStudy DurationEffectNOAELLOAELReference(s)
Rat2 yearsReduced liver/body weight ratio~0.5 mg/kg/day~1.5 mg/kg/day[9]
Rat-Reduced body weight2.6 mg/kg bw/day-[14]
MouseLong-termLiver effects (hyperplasia)-1.5 mg/kg bw/day[14]
Dog1 yearClinical signs, liver/body weight changes0.3 mg/kg bw/day1.5 mg/kg bw/day[11]
Dog13 weeksPanting (single dose effect)8 mg/kg/day12 mg/kg/day[7]
Developmental and Reproductive Toxicity

Bromoxynil has demonstrated developmental toxicity across multiple species, including rats, mice, and rabbits.[7][15] The most consistent developmental effect observed is an increased incidence of supernumerary ribs (extra ribs), which occurred at or below doses causing maternal toxicity.[7][8] Other developmental effects noted at higher doses include reduced fetal weight.[13] In a three-generation study in rats, no adverse reproductive effects were observed at doses up to 15 mg/kg/day.[13]

Table 3: Developmental and Reproductive Toxicity Endpoints

SpeciesStudy TypeEffectNOAELLOAELReference(s)
RatDevelopmentalSupernumerary ribs4 mg/kg/day5 mg/kg/day[8][15]
RabbitDevelopmentalNo fetal effects>30 mg/kg/day (maternally toxic doses)-[13][14]
Rat3-Generation ReproductionNo reproductive effects15 mg/kg/day-[13]
Carcinogenicity and Genotoxicity

The U.S. EPA has classified Bromoxynil as a "possible human carcinogen" (Group C) based on an increase in hepatocellular tumors observed in male mice.[7][12] However, carcinogenicity studies in rats did not show a similar effect.[12] Genotoxicity and mutagenicity tests have been largely negative, suggesting that Bromoxynil is not a mutagen.[7][12]

Endocrine Disruption Potential

Bromoxynil has been identified as a potential endocrine-disrupting chemical (EDC), with particular concern for its effects on the thyroid system.[16][17][18] The European Commission has noted that toxic effects on endocrine organs were observed during peer review.[19]

Thyroid System Disruption

Several studies suggest that Bromoxynil can interfere with the thyroid hormone (TH) axis. The structural similarity of Bromoxynil to thyroid hormones, thyroxine (T4) and triiodothyronine (T3), raises the possibility of competitive binding to TH transport proteins.[20]

One proposed mechanism is the disruption of TH transport by binding to transthyretin (TTR), a key protein responsible for transporting thyroid hormones in the blood.[20] Interference with TTR can alter the circulating levels of free T4 and T3, potentially disrupting the sensitive feedback mechanisms that regulate the hypothalamic-pituitary-thyroid (HPT) axis.

Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + TRH Thyroid Thyroid Gland Pituitary->Thyroid + TSH T4_T3 T4/T3 (Thyroid Hormones) Thyroid->T4_T3 Produces TRH TRH TSH TSH TTR TTR (Transport Protein) Target Target Cells TTR->Target Transports to T4_T3->Hypothalamus - (Negative Feedback) T4_T3->Pituitary - T4_T3->TTR Binds to Bromoxynil Bromoxynil Bromoxynil->TTR Potential Interference (Competitive Binding)

Caption: Potential interference of Bromoxynil with thyroid hormone transport.

Reproductive Hormone Disruption

While developmental toxicity is well-documented, the evidence for direct disruption of reproductive hormone signaling pathways, such as androgen or estrogen pathways, is less clear. The European Food Safety Authority (EFSA) proposed classifying Bromoxynil as toxic for reproduction category 1B, indicating a more significant concern for reproductive toxicity.[19] However, specific anti-androgenic or estrogenic mechanisms are not as well-defined as the effects on the thyroid axis.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of toxicological and endocrine-disrupting effects. The following sections outline standardized methodologies commonly employed in such studies.

Chronic Toxicity Study (Oral, Rodent) - Adapted from OECD TG 452

This study aims to characterize the toxicological profile of a substance following prolonged and repeated oral exposure.[21]

  • Test System: Typically, Sprague-Dawley or Wistar rats are used. At least 20 animals per sex per group are required.[21]

  • Dose Administration: The test substance is administered daily, usually mixed in the diet, in drinking water, or by gavage, for a period of 12 to 24 months.[13][21] At least three dose levels plus a concurrent control group are used.[21]

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at 3, 6, 12, 18, and 24 months for analysis of parameters indicative of liver, kidney, and hematopoietic system function.

    • Urinalysis: Conducted at the same intervals as blood collection.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, thyroid) are weighed.

    • Histopathology: A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

Developmental Toxicity Study (Oral, Rodent) - Adapted from OECD TG 414

This study is designed to provide information on the potential effects of prenatal exposure on the pregnant female and the developing embryo and fetus.

  • Test System: Pregnant rats or rabbits are used.

  • Dose Administration: The test substance is administered orally by gavage once daily to pregnant females during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).

  • Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded throughout gestation.

  • Fetal Examination: Shortly before expected delivery, females are euthanized, and the uterine contents are examined.

    • Endpoints include the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination to detect effects such as supernumerary ribs or changes in bone formation.[13]

cluster_in_life In-Life Observations cluster_necropsy Post-Mortem Analysis start Study Initiation (Dose Range Finding) main_study Main Study Phase (e.g., Chronic or Developmental) start->main_study in_life In-Life Phase (Dosing & Observations) main_study->in_life necropsy Terminal Phase (Necropsy & Tissue Collection) in_life->necropsy clinical Clinical Signs bodyweight Body Weight/ Food Consumption clinpath Clinical Pathology analysis Data Analysis & Interpretation necropsy->analysis gross Gross Pathology organ Organ Weights histo Histopathology report Final Report & Conclusion analysis->report

Caption: Generalized workflow for a standard toxicology study.

Conclusion

Bromoxynil is a moderately toxic herbicide with a well-characterized toxicological profile. The primary mechanism of toxicity in mammals is the uncoupling of oxidative phosphorylation, and the liver is the main target organ in repeated-dose studies. Developmental toxicity, specifically the induction of supernumerary ribs, is a sensitive endpoint observed across multiple species. While genotoxicity tests are largely negative, the U.S. EPA classifies Bromoxynil as a possible human carcinogen based on liver tumors in male mice.

Significant evidence points to Bromoxynil's potential as an endocrine disruptor, primarily through interference with the thyroid hormone axis. The potential to bind to transport proteins like TTR and disrupt thyroid hormone homeostasis is a key area of concern that warrants further investigation. This comprehensive profile underscores the need for continued evaluation and a cautious approach in assessing the risk associated with human and environmental exposure to Bromoxynil.

References

Bromoxynil and its Metabolites in Soil and Water Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoxynil, a widely used contact herbicide for the control of broadleaf weeds, undergoes transformation in the environment, leading to the formation of various metabolites. Understanding the fate and transport of bromoxynil and its degradation products in soil and water systems is critical for assessing its environmental impact and ensuring water quality. This technical guide provides an in-depth overview of the current knowledge on bromoxynil and its metabolites, with a focus on their chemical properties, degradation pathways, and persistence in soil and aquatic environments. This document summarizes quantitative data from various studies, details experimental protocols for their analysis, and provides visual representations of key processes to aid in research and development.

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide that has been in use for several decades. It is typically formulated as octanoate or heptanoate esters, which are rapidly hydrolyzed to the active ingredient, bromoxynil phenol, in the environment. The primary metabolites of bromoxynil are 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. The persistence and mobility of the parent compound and its metabolites are influenced by a variety of factors, including soil type, pH, temperature, and microbial activity.

Physicochemical Properties

A summary of the key physicochemical properties of bromoxynil and its esters is presented in Table 1.

PropertyBromoxynilBromoxynil OctanoateBromoxynil Heptanoate
Molecular Formula C₇H₃Br₂NOC₁₅H₁₇Br₂NO₂C₁₄H₁₅Br₂NO₂
Molecular Weight 276.9 g/mol 403.1 g/mol 389.1 g/mol
Water Solubility 130 mg/LInsolubleInsoluble
Vapor Pressure LowLowLow
Log Kₒw 2.85.4-

Degradation in Soil and Water Systems

The degradation of bromoxynil in the environment occurs through both biotic and abiotic pathways.

Biotic Degradation

Microbial degradation is the primary mechanism for the dissipation of bromoxynil in soil and water. The degradation is initiated by the hydrolysis of the ester forms to bromoxynil phenol. Subsequently, the nitrile group of bromoxynil is transformed into an amide and then a carboxylic acid by microbial enzymes, primarily nitrilases. This process leads to the formation of 3,5-dibromo-4-hydroxybenzamide and 3,5-dibromo-4-hydroxybenzoic acid. Further degradation can lead to the cleavage of the aromatic ring.

Abiotic Degradation

Abiotic degradation of bromoxynil can occur through processes such as photolysis and hydrolysis. Photolysis, or degradation by sunlight, can be a significant pathway in surface waters. The rate of hydrolysis of bromoxynil esters is pH-dependent, with faster degradation occurring under alkaline conditions.

The following diagram illustrates the primary degradation pathway of bromoxynil.

Bromoxynil_Degradation Bromoxynil_Esters Bromoxynil Esters (Octanoate, Heptanoate) Bromoxynil Bromoxynil Bromoxynil_Esters->Bromoxynil Hydrolysis Amide_Metabolite 3,5-dibromo-4- hydroxybenzamide Bromoxynil->Amide_Metabolite Nitrilase Acid_Metabolite 3,5-dibromo-4- hydroxybenzoic acid Amide_Metabolite->Acid_Metabolite Amidase Degradation_Products Further Degradation Products Acid_Metabolite->Degradation_Products

Caption: Primary degradation pathway of bromoxynil. (Within 100 characters)

Quantitative Data on Bromoxynil and Metabolites

The persistence of bromoxynil and its metabolites is often expressed in terms of their half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

Half-life in Soil
CompoundSoil TypeHalf-life (days)Reference
BromoxynilSilt Loam< 1 - 4.12[1][2]
Bromoxynil Octanoate-2.2 - 4.2[3]
Half-life in Water
CompoundConditionHalf-lifeReference
BromoxynilPrairie wetland ponds9 - 17 days[4]
Bromoxynil OctanoatePhotolysis2 - 4.6 days
Bromoxynil OctanoateMicrobial degradation12 hours - 3.7 days
Bromoxynil OctanoateHydrolysis (pH dependent)1.7 - 34.1 days
Concentrations in Environmental Samples

Published studies have reported the detection of bromoxynil in surface water, particularly in agricultural areas. In a study of 15 drinking water reservoirs in Canada, bromoxynil was detected in 54% of 206 samples, with a mean concentration of 2.4 ng/L and a maximum concentration of 384 ng/L. Another Canadian study reported a maximum concentration of 6.69 µg/L in a distribution system from surface water. In agricultural soils, bromoxynil residues have been found to range from 0.09 to 0.24 mg/kg[2].

Experimental Protocols

Accurate quantification of bromoxynil and its metabolites in environmental matrices requires robust analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are commonly employed.

Sample Preparation

The following diagram outlines a general workflow for the extraction and analysis of bromoxynil and its metabolites from soil.

Soil_Analysis_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis Soil_Sample Soil Sample Solvent_Addition Add Extraction Solvent (e.g., Acetonitrile) Soil_Sample->Solvent_Addition Shaking Shake/Vortex Solvent_Addition->Shaking Centrifugation Centrifuge Shaking->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid Phase Extraction (SPE) Supernatant_Collection->SPE HPLC_GC HPLC or GC Analysis Supernatant_Collection->HPLC_GC Direct Injection SPE->HPLC_GC

Caption: General workflow for soil sample analysis. (Within 100 characters)

A typical extraction procedure for bromoxynil octanoate from soil and corn involves a one-step liquid-liquid extraction and partitioning followed by analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of bromoxynil and its metabolites involves reversed-phase HPLC with UV detection.

  • Column: C18 column

  • Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid (e.g., phosphoric acid) to improve peak shape.

  • Detector: UV detector set at a wavelength of 280 nm.

Gas Chromatography (GC)

GC with an electron capture detector (ECD) or a mass spectrometer (MS) can be used for the analysis of bromoxynil octanoate.

  • Extraction: One-step liquid-liquid extraction and partitioning.

  • Detector: ECD or MS.

  • Limit of Quantitation (LOQ): For bromoxynil octanoate in soil and corn, LOQs of 0.005 mg/kg (ECD) and 0.2 mg/kg (MS) have been reported[3].

Signaling Pathways and Logical Relationships

The primary mode of action of bromoxynil is the inhibition of photosynthesis in plants. In terms of its environmental fate, the key logical relationship is the sequential degradation from the ester forms to the phenol, then to the amide and acid metabolites, and finally to smaller, less complex molecules. The rate of this degradation cascade is dependent on environmental conditions and the presence of specific microbial enzymes.

The following diagram illustrates the enzymatic cascade involved in the biodegradation of bromoxynil.

Enzymatic_Cascade cluster_enzyme1 Step 1 cluster_enzyme2 Step 2 Bromoxynil Bromoxynil Nitrilase Nitrilase Bromoxynil->Nitrilase Amide_Metabolite 3,5-dibromo-4- hydroxybenzamide Amidase Amidase Amide_Metabolite->Amidase Acid_Metabolite 3,5-dibromo-4- hydroxybenzoic acid Nitrilase->Amide_Metabolite Amidase->Acid_Metabolite

Caption: Enzymatic cascade in bromoxynil biodegradation. (Within 100 characters)

Conclusion

Bromoxynil is a herbicide that undergoes relatively rapid degradation in both soil and water environments, primarily through microbial pathways. Its ester forms are quickly hydrolyzed to bromoxynil phenol, which is then converted to its primary metabolites, 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide. While the parent compound and its esters are not highly persistent, the potential for the presence of these compounds and their metabolites in water sources necessitates continued monitoring and research. The analytical methods and degradation pathways detailed in this guide provide a foundation for further investigation into the environmental fate of bromoxynil.

References

Bromoxynil (C₇H₃Br₂NO): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and mechanism of action of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). Detailed experimental protocols for its synthesis, purification, and analysis are presented. Furthermore, its interaction with Photosystem II, the primary target of its herbicidal activity, is elucidated through a detailed signaling pathway diagram. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Identification

Bromoxynil is a nitrile herbicide characterized by a benzonitrile core substituted with two bromine atoms and a hydroxyl group.[1][2]

Chemical Formula: C₇H₃Br₂NO[1][3][4][5][6]

IUPAC Name: 3,5-dibromo-4-hydroxybenzonitrile[1][6][7]

CAS Number: 1689-84-5[1][5][8]

DOT (Graphviz) Representation of Chemical Structure:

Caption: Chemical structure of Bromoxynil.

Physicochemical Properties

Bromoxynil is a colorless or white solid at room temperature.[1][8] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molar Mass276.915 g·mol⁻¹[1]
AppearanceColorless or white solid[1]
Melting Point194–195 °C[1][8]
Density2.243 g/mL[1]
Water Solubility130 mg/L at 25 °C[8]
Vapor Pressure<1 mPa at 20 °C[8]
InChIInChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H[1][5]
InChIKeyUPMXNNIRAGDFEH-UHFFFAOYSA-N[1][5]
Canonical SMILESBrc1cc(C#N)cc(Br)c1O[1]

Experimental Protocols

Synthesis of Bromoxynil

A high-yield and environmentally friendly synthesis of Bromoxynil can be achieved through the bromination of 4-hydroxybenzonitrile.[1]

Materials:

  • 4-hydroxybenzonitrile

  • Alkali/alkaline earth metal bromide (e.g., Sodium Bromide)

  • Alkali/alkaline earth metal bromate (e.g., Sodium Bromate)

  • Inorganic acid (e.g., 98% Sulfuric Acid)

  • Deionized water

Procedure:

  • Prepare a brominating reagent by dissolving the bromide and bromate salts in deionized water in a 2:1 molar ratio of bromide to bromate.

  • In a reaction vessel, add 4-hydroxybenzonitrile to the brominating reagent under continuous stirring. The molar ratio of active bromide in the brominating reagent to 4-hydroxybenzonitrile should be approximately 2:1.

  • Slowly add the inorganic acid to the reaction mixture while maintaining continuous stirring.

  • Continue stirring the reaction mixture for a period of 1 to 4 hours at room temperature.

  • The solid product, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), will precipitate out of the solution.

  • Filter the reaction mixture using a Buchner funnel.

  • Wash the collected solid material with deionized water.

  • Dry the product at 80-90 °C.

This process typically yields Bromoxynil with a purity of over 99% as determined by gas chromatography, and a melting point of 189-191 °C.

Purification by Recrystallization

For applications requiring exceptionally high purity, Bromoxynil can be further purified by recrystallization.

Materials:

  • Crude Bromoxynil

  • Appropriate solvent (e.g., ethanol, methanol, or a mixture with water)

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Crystallization dish

  • Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

  • Select a suitable solvent in which Bromoxynil has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolve the crude Bromoxynil in a minimal amount of the hot solvent with continuous stirring until the solid is completely dissolved.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • As the solution cools, pure crystals of Bromoxynil will form. To maximize yield, the solution can be further cooled in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The concentration of Bromoxynil can be accurately determined using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: With a pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 90:10 v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a primary wavelength for quantification and a secondary wavelength for confirmation.

  • Column Temperature: Ambient.

Procedure:

  • Standard Preparation: Prepare a stock solution of analytical grade Bromoxynil in the mobile phase. From the stock solution, prepare a series of working standards at different concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the sample containing Bromoxynil in the mobile phase. Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the Bromoxynil peak based on its retention time compared to the standards. Quantify the concentration of Bromoxynil in the sample by comparing its peak area to the calibration curve generated from the standards.

Mechanism of Action: Inhibition of Photosynthesis

Bromoxynil's herbicidal activity stems from its ability to inhibit photosynthesis.[1][2][3][9] Specifically, it acts as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain.[3]

Bromoxynil binds to the Q₈ binding site on the D1 protein of the PSII complex. This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor. By preventing the transfer of electrons from the primary quinone acceptor (Qₐ) to PQ, Bromoxynil effectively halts the linear electron flow. This interruption of the electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death in susceptible plants.

DOT (Graphviz) Representation of Bromoxynil's Mechanism of Action:

PhotosystemII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB_site QB Binding Site on D1 Protein QA->QB_site e⁻ PQ_pool Plastoquinone Pool QB_site->PQ_pool e⁻ Electron_Flow_Blocked Electron Flow Blocked Light Light Energy (Photon) Light->P680 Excites H2O H₂O H2O->P680 e⁻ (from water splitting) O2 O₂ + 4H⁺ Bromoxynil Bromoxynil Bromoxynil->QB_site Binds and Inhibits

Caption: Inhibition of electron transport in Photosystem II by Bromoxynil.

References

In-Vivo Metabolic Conversion of Bromoxynil Octanoate to Bromoxynil Phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo metabolism of bromoxynil octanoate to its active form, bromoxynil phenol. The document details the metabolic pathway, summarizes key quantitative data from animal studies, and provides detailed experimental protocols for conducting similar research. Visualizations of the metabolic process and experimental workflows are included to facilitate understanding.

Introduction

Bromoxynil octanoate is a selective post-emergence herbicide used to control broadleaf weeds. In vivo, it undergoes rapid hydrolysis to its biologically active form, bromoxynil phenol. This conversion is a critical step in its mechanism of action and toxicological profile. Understanding the pharmacokinetics and metabolism of bromoxynil octanoate is essential for assessing its efficacy and safety.

Metabolic Pathway

The primary metabolic pathway for bromoxynil octanoate in vivo is the hydrolysis of the octanoate ester to form bromoxynil phenol. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues.

Metabolic_Pathway Bromoxynil_Octanoate Bromoxynil Octanoate Bromoxynil_Phenol Bromoxynil Phenol Bromoxynil_Octanoate->Bromoxynil_Phenol Ester Hydrolysis (Carboxylesterases) InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Acclimation Animal Acclimation (Sprague Dawley Rats) Dosing Oral Gavage Administration (Bromoxynil Octanoate in Corn Oil) Animal_Acclimation->Dosing Sample_Collection Timed Sample Collection (Blood, Liver, Kidneys, Urine, Feces) Dosing->Sample_Collection Sample_Preparation Sample Preparation (Homogenization, Extraction) Sample_Collection->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Pharmacokinetic Modeling) HPLC_Analysis->Data_Analysis InVitro_Workflow cluster_incubation Incubation Phase cluster_analysis Analysis Phase Prepare_Microsomes Prepare Rat Liver Microsomes Incubation Incubate Microsomes with Bromoxynil Octanoate & Cofactors Prepare_Microsomes->Incubation Stop_Reaction Stop Reaction (e.g., with Acetonitrile) Incubation->Stop_Reaction Centrifugation Centrifuge to Pellet Protein Stop_Reaction->Centrifugation HPLC_Analysis Analyze Supernatant by HPLC-UV Centrifugation->HPLC_Analysis Kinetic_Analysis Enzyme Kinetic Analysis HPLC_Analysis->Kinetic_Analysis

A Technical Guide to the Genotoxicity and Carcinogenicity of Bromoxynil and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the existing scientific data regarding the genotoxic and carcinogenic potential of the herbicide bromoxynil and its associated byproducts. It is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and the underlying toxicological mechanisms and signaling pathways.

Executive Summary

Bromoxynil is a nitrile herbicide that functions by inhibiting photosynthesis and uncoupling oxidative phosphorylation in plants[1][2][3]. In mammals, various bromoxynil esters (e.g., octanoate, heptanoate) are rapidly metabolized to the active form, bromoxynil phenol, which is the primary focus of toxicological assessments[2]. The U.S. Environmental Protection Agency (EPA) has classified bromoxynil as a Group C "Possible Human Carcinogen"[2][4]. This classification is primarily based on evidence of liver tumors in male mice following chronic exposure[2]. While most in vivo studies have not shown significant genotoxic activity, some in vitro assays have reported positive findings for mutagenicity and chromosomal damage, particularly at cytotoxic concentrations[2]. The primary toxicological target organ is the liver, with recent studies implicating the dysregulation of inflammatory signaling pathways in its mechanism of toxicity[2][5][6].

Genotoxicity Profile

The weight of evidence from a range of assays suggests that bromoxynil does not pose a significant genotoxic risk in vivo. However, positive results in several in vitro tests warrant a detailed examination, as they occurred at high, cytotoxicity-inducing dose levels[2].

Quantitative Genotoxicity Data

The following table summarizes the key findings from various mutagenicity and genotoxicity assays conducted on bromoxynil and its esters.

Assay Type Test System Metabolic Activation (S9) Key Findings Result Reference
Mouse Lymphoma Forward MutationL5178Y mouse lymphoma cellsWith S9 activationPositive mutagenic effects observed at cytotoxic dose levels.Positive [2]
Bacterial DNA RepairBacillus subtilisWith and without S9 activationPositive effects observed, indicating DNA damage.Positive [2]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith S9 activationPositive for inducing chromosomal aberrations at cytotoxic concentrations.Positive [2]
Various in vivo testsRodentsNot ApplicableThe collective data from several in vivo tests indicate bromoxynil is not genotoxic.Negative [7]
Experimental Protocols

1.2.1 Mammalian Chromosomal Aberration Test (In Vitro)

This assay is designed to identify agents that cause structural chromosome damage in cultured mammalian cells.

  • Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their rapid growth, low chromosome number, and karyotypic stability.

  • Methodology:

    • Culture: CHO cells are grown in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum.

    • Exposure: Log-phase cell cultures are exposed to at least three concentrations of bromoxynil for a short duration (e.g., 3-6 hours), both with and without an exogenous metabolic activation system (S9 mix from induced rat liver). A parallel set of cultures is exposed continuously (e.g., for 20-24 hours) without S9.

    • Harvest: Following treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed.

    • Analysis: Chromosome preparations are stained (e.g., with Giemsa), and metaphase cells are scored microscopically for chromosomal aberrations, including breaks, gaps, and exchanges.

  • Controls: Both a negative (vehicle) control and a positive control (a known clastogen like mitomycin C) are run concurrently.

1.2.2 Bacterial DNA Repair Test

This assay evaluates the DNA-damaging potential of a substance by comparing its toxicity in DNA repair-proficient and repair-deficient bacterial strains.

  • Strains: A pair of Bacillus subtilis strains, one with normal DNA repair capacity (rec+) and one deficient (rec-), are typically used.

  • Methodology:

    • Plating: The test substance is applied to the center of an agar plate.

    • Inoculation: The rec+ and rec- strains are streaked radially from the spot where the chemical was applied.

    • Incubation: The plates are incubated to allow for bacterial growth.

  • Analysis: A positive result is indicated if the zone of growth inhibition is larger for the repair-deficient (rec-) strain than for the repair-proficient (rec+) strain, implying the substance caused DNA damage that the rec- strain could not repair.

Visualization: General Genotoxicity Testing Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Conclusion prep Test Substance Preparation exposure Exposure to Bromoxynil prep->exposure culture Cell Culture or Test System Prep culture->exposure harvest Cell Harvest & Metaphase Arrest exposure->harvest scoring Microscopic Scoring (e.g., Aberrations) harvest->scoring interp Data Interpretation & Statistical Analysis scoring->interp

Caption: A generalized workflow for in vitro genotoxicity assessment.

Carcinogenicity Assessment

The carcinogenic potential of bromoxynil has been evaluated in long-term rodent bioassays. The primary finding of concern is the induction of liver tumors in male mice[5].

Quantitative Carcinogenicity and Chronic Toxicity Data
Species (Strain) Route Dose Levels Duration Key Findings NOAEL / LOAEL Reference
Mouse (Swiss albino)Dietary10, 30, 100 ppm (equiv. to 1.3-13 mg/kg/day)Long-termDose-related increase in combined hepatic adenomas and carcinomas in males (statistically significant at 100 ppm). No tumors in females. Liver hyperplasia at ≥1.5 mg/kg/day.Carcinogenicity LOAEL: 13 mg/kg/day (males)[1][5]
RatDietaryUp to 5 mg/kg/day2 yearsNo cancer-related effects observed at these dose levels. Reduced body weight at higher doses.NOAEL: 2.6 mg/kg/day (based on body weight)[1][8]
DogDietary-1 yearReduced body weight gain, biochemical changes, increased liver weight.NOAEL: 0.3 mg/kg/day[1]
Experimental Protocols

2.2.1 Two-Year Rodent Carcinogenicity Bioassay (Mouse)

This study design is the standard for assessing the carcinogenic potential of chemical substances.

  • Species/Strain: Swiss albino mice are used.

  • Group Size: Typically, 50-60 animals per sex per dose group.

  • Methodology:

    • Dosing: Technical grade bromoxynil is administered in the diet for a period of 18-24 months. Dose levels are selected based on prior subchronic toxicity studies and should include a maximum tolerated dose (MTD). For bromoxynil, doses ranged from 10 to 100 ppm[5].

    • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

    • Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals (including those that die prematurely).

    • Histopathology: A comprehensive list of tissues and organs, with a particular focus on the liver, is collected, preserved, and examined microscopically by a pathologist for neoplastic (tumors) and non-neoplastic lesions.

  • Endpoint: The primary endpoint is the statistically significant increase in the incidence of tumors in any organ of the dosed groups compared to the concurrent control group.

Byproducts and Metabolites

Bromoxynil is often applied as an ester, which is rapidly converted to the parent phenol in the body. Its subsequent metabolism leads to less toxic byproducts.

  • Bromoxynil Esters: Formulations often contain bromoxynil octanoate or butyrate[1][9]. These are rapidly hydrolyzed in mammals to form bromoxynil phenol, and toxicity is considered a function of the parent phenol[1][2].

  • 3,5-dibromo-4-hydroxybenzoic acid (DBHA): This is a major degradation product and metabolite[2][3]. Available data suggest that the toxicity of DBHA is lower than that of the parent bromoxynil[2].

Visualization: Bromoxynil Metabolism Pathway

G Esters Bromoxynil Esters (Octanoate, Butyrate) Phenol Bromoxynil Phenol (Active Form) Esters->Phenol Rapid Hydrolysis (in mammals) DBHA DBHA Metabolite (Lower Toxicity) Phenol->DBHA Metabolism Excretion Excretion Phenol->Excretion

Caption: Metabolic conversion of bromoxynil esters to phenol and DBHA.

Mechanisms of Toxicity and Signaling Pathways

Bromoxynil's primary mode of action is the uncoupling of mitochondrial oxidative phosphorylation[2][10]. This disruption of cellular energy production can lead to oxidative stress, which is a plausible mechanism for the DNA damage observed in vitro at high concentrations. Recent research has further elucidated specific signaling pathways involved in bromoxynil-induced liver toxicity.

A dose-dependent study in Sprague Dawley rats demonstrated that bromoxynil induces hepatic toxicity by dysregulating key inflammatory and cell survival pathways[6]. The investigation identified the upregulation of the TLR4/MyD88 and JAK1/STAT3 signaling cascades, which converge on the activation of the transcription factor NF-κB. This leads to an inflammatory response and subsequent tissue damage.

Visualization: Proposed Signaling Pathway of Bromoxynil-Induced Hepatotoxicity

G cluster_tlr TLR4/MyD88 Pathway cluster_jak JAK/STAT Pathway cluster_nfkB Central Inflammatory Response BML Bromoxynil TLR4 TLR4 Receptor BML->TLR4 dysregulates JAK1 JAK1 BML->JAK1 dysregulates MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB STAT3 STAT3 JAK1->STAT3 phosphorylates STAT3->NFkB nucleus Nuclear Translocation NFkB->nucleus cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nucleus->cytokines outcome Oxidative Stress & Hepatic Injury cytokines->outcome

Caption: Dysregulation of inflammatory pathways in bromoxynil hepatotoxicity[6].

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of phenolic compounds using gas chromatography (GC). The methodologies outlined are applicable to various matrices, including environmental and biological samples.

Introduction

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in environmental monitoring, food chemistry, and pharmaceutical development due to their antioxidant properties and potential toxicity. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the separation and analysis of these compounds. However, due to the polar and often non-volatile nature of many phenolic compounds, derivatization is frequently required to improve their chromatographic behavior.[1][2]

General Workflow for GC Analysis of Phenolic Compounds

The analysis of phenolic compounds by GC typically involves several key steps, from sample preparation to data analysis. Each step is critical for achieving accurate and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Plant, etc.) Extraction Extraction (LLE, SPE, SPME) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional but often necessary) Concentration->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID, MS) Separation->Detection Identification Compound Identification (Retention Time, Mass Spectra) Detection->Identification Quantification Quantification (Peak Area, Calibration Curve) Identification->Quantification Report Reporting Quantification->Report

Figure 1: General workflow for the GC analysis of phenolic compounds.

Application Note 1: Analysis of Phenolic Compounds in Water by GC-MS following EPA Method 528

This protocol is based on the principles of US EPA Method 528 for the determination of phenols in drinking water.[3][4]

Scope

This method is suitable for the quantitative analysis of a wide range of phenols, including chlorophenols, in drinking water and other aqueous matrices.

Principle

A 1-liter water sample is passed through a solid-phase extraction (SPE) cartridge to extract the phenolic compounds. The analytes are then eluted with methylene chloride, and the extract is analyzed by GC-MS.[4]

Experimental Protocol

2.3.1. Sample Preparation (Solid-Phase Extraction)

  • Sample Preservation: To a 1-liter water sample, add 40-50 mg of sodium sulfite to dechlorinate. Acidify to a pH of less than 2 with 6 N hydrochloric acid.[4]

  • SPE Cartridge Conditioning: Condition a Supelclean ENVI-Chrom P SPE cartridge (250 mg/6 mL) by passing 6 mL of methyl t-butyl ether or ethyl acetate, followed by 6 mL of acetonitrile, and finally equilibrate with 6 mL of deionized water.[5]

  • Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-20 mL/min.

  • Drying: After loading, dry the cartridge under vacuum for 10 minutes.[5]

  • Elution: Elute the trapped analytes with 5 mL of methylene chloride.[4] The eluate is then ready for GC-MS analysis.

2.3.2. GC-MS Parameters

  • GC System: Agilent 6890 Plus GC with a 5973N Mass Selective Detector or equivalent.[6][7]

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or Thermo Scientific TraceGOLD TG-5SilMS.[3][7]

  • Injector: Splitless mode at 275°C.[3]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]

  • Oven Temperature Program: 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min).[3]

  • MSD Parameters:

    • Transfer Line: 300°C.[3]

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of selected phenolic compounds in water.

CompoundLinearity (r²)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Phenol>0.9950.3 - 2.51.0 - 8.385 - 110
2-Chlorophenol>0.9950.1 - 0.50.3 - 1.790 - 105
2,4-Dichlorophenol>0.9950.1 - 0.30.3 - 1.092 - 108
2,4,6-Trichlorophenol>0.9950.1 - 0.40.3 - 1.395 - 112
Pentachlorophenol>0.9950.005 - 0.20.017 - 0.780 - 115
4-Nitrophenol>0.9901.0 - 5.03.3 - 16.575 - 110

Note: Values are compiled from various sources and represent typical performance. Actual performance may vary.[4][8]

Application Note 2: GC-MS Analysis of Phenolic Compounds in Plant Material with Derivatization

This protocol is designed for the analysis of less volatile phenolic acids in plant extracts. Derivatization is a crucial step to increase the volatility and thermal stability of these compounds.[1][2][9]

Scope

This method is applicable to the analysis of phenolic acids such as ferulic acid, caffeic acid, and vanillic acid in various plant tissues.

Principle

Phenolic compounds are extracted from the plant material using a suitable solvent. The extract is then dried, and the analytes are derivatized to their trimethylsilyl (TMS) ethers, which are more amenable to GC analysis.[1][9]

Derivatization Workflow

Derivatization_Workflow Start Dried Plant Extract Dissolve Dissolve in Pyridine Start->Dissolve Add_Reagent1 Add Methoxylamine Hydrochloride (Oximation of Carbonyls) Dissolve->Add_Reagent1 Incubate1 Incubate at 37°C Add_Reagent1->Incubate1 Add_Reagent2 Add Silylating Agent (e.g., MSTFA, BSTFA) Incubate1->Add_Reagent2 Incubate2 Incubate at 37°C Add_Reagent2->Incubate2 Analysis Inject into GC-MS Incubate2->Analysis

Figure 2: Two-step derivatization workflow for phenolic compounds.
Experimental Protocol

3.4.1. Sample Preparation and Extraction

  • Homogenization: Homogenize 0.5 g of dried plant sample.

  • Extraction: Add 40 mL of 62.5% aqueous methanol containing an antioxidant like BHT (1 g/L). Add 10 mL of 6 M HCl.[1]

  • Hydrolysis: Sonicate the mixture for 15 minutes and then reflux at 90°C for 2 hours to release bound phenolics.[1]

  • Liquid-Liquid Extraction: After cooling, extract the phenolic compounds with diethyl ether or ethyl acetate.

  • Drying: Evaporate the organic solvent to dryness under a stream of nitrogen.

3.4.2. Derivatization (Silylation)

  • To the dried extract, add 35 µL of pyridine containing methoxylamine hydrochloride (20 mg/mL).[9]

  • Incubate the mixture at 37°C for 2 hours with agitation.[9]

  • Add 49 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for another 30 minutes at 37°C.[9] The sample is now ready for injection.

3.4.3. GC-MS Parameters

  • GC System: Shimadzu GCMS-TQ8050 NX or equivalent.[10]

  • Column: SH-I-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl polysiloxane column.[10]

  • Injector: Splitless mode (1:20 split ratio after 1 min) at 280°C.[10]

  • Carrier Gas: Helium at 1.10 mL/min.[10]

  • Oven Temperature Program: 70°C, ramp at 2°C/min to 135°C (hold 10 min), then 4°C/min to 220°C (hold 10 min), then 3.5°C/min to 270°C (hold 20 min).[1]

  • MSD Parameters:

    • Ion Source: 200°C.

    • Interface Temperature: 280°C.

    • Scan Range: m/z 50-650.

Quantitative Data Summary

The following table presents typical validation data for the GC-MS analysis of derivatized phenolic acids in plant matrices.

CompoundLinearity (r²)Limit of Detection (LOD) (ng/injection)Limit of Quantification (LOQ) (ng/injection)Recovery (%)
Caffeic Acid>0.990.050.1588 - 102
Ferulic Acid>0.990.040.1291 - 105
Vanillic Acid>0.990.060.1885 - 100
p-Coumaric Acid>0.990.050.1590 - 103
Gallic Acid>0.990.080.2482 - 98

Note: Data is illustrative and may vary depending on the specific plant matrix and instrumentation.

Alternative and Advanced Techniques

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that is fast, economical, and versatile. It is particularly useful for the analysis of volatile and semi-volatile phenols in liquid samples. The analytes are extracted by a coated fiber which is then directly inserted into the GC injector for thermal desorption.[8]

Fast GC

To increase sample throughput, "Fast GC" methods can be employed. This typically involves using shorter, narrower-bore columns (e.g., 15 m x 0.15 mm) and faster oven temperature ramps. This can significantly reduce analysis time without compromising resolution.[11]

GC with Flame Ionization Detection (FID)

For routine quantitative analysis where the identity of the phenolic compounds is already known, GC-FID can be a robust and cost-effective alternative to GC-MS.[12][13][14]

Troubleshooting and Considerations

  • Peak Tailing: Acidic phenols can exhibit peak tailing. Ensure a highly inert flow path from the inlet to the detector. The use of Ultra Inert columns and liners is recommended.[12][14]

  • Derivatization Issues: Incomplete derivatization can lead to poor peak shape and inaccurate quantification. Ensure that reagents are fresh and that reaction times and temperatures are optimized.

  • Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample cleanup and the use of matrix-matched standards or internal standards are crucial for accurate quantification.

  • Column Bleed: High oven temperatures can lead to column bleed, which can interfere with MS detection. Using low-bleed columns (e.g., "-ms" phases) is recommended.[7]

References

Application Notes and Protocols for Bromoxynil Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the sample preparation of the herbicide bromoxynil from various environmental matrices, including water, soil, and sediment. The methodologies outlined are essential for accurate and reliable quantification of bromoxynil residues, ensuring environmental monitoring and food safety.

Analysis of Bromoxynil in Water Samples

Two primary methods are presented for the extraction of bromoxynil from water samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on laboratory resources, sample throughput requirements, and the desired level of sensitivity.

Solid-Phase Extraction (SPE) Protocol for Bromoxynil in Water

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid matrix. This protocol details the use of C18 cartridges for the retention of bromoxynil from water samples.

Experimental Protocol:

  • Sample Pre-treatment:

    • Filter the water sample (100 mL) through a 0.45 µm filter to remove any particulate matter.

    • Acidify the sample to a pH of approximately 3 by adding formic acid. This step is crucial for the efficient retention of the acidic bromoxynil on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water (pH 3). It is critical not to let the cartridge dry out between the conditioning and sample loading steps.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any co-eluting polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained bromoxynil from the cartridge by passing 5 mL of methanol through it at a slow flow rate (approximately 1-2 mL/min).

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase of the analytical instrument (e.g., a mixture of methanol and water) for subsequent analysis by LC-MS/MS or GC-MS.

Quantitative Data for SPE of Bromoxynil in Water:

ParameterValueAnalytical Method
Recovery70-130%UHPLC-MS/MS
Limit of Detection (LOD)0.4-40.0 ng/LLC-ESI-MS-MS
Limit of Quantification (LOQ)4.0-100.0 ng/LLC-ESI-MS-MS
Liquid-Liquid Extraction (LLE) Protocol for Bromoxynil in Water

Liquid-liquid extraction is a classic method for separating compounds based on their differential solubilities in two immiscible liquid phases. Dichloromethane is a common solvent for extracting bromoxynil from aqueous samples.

Experimental Protocol:

  • Sample Preparation:

    • Measure 100 mL of the water sample into a 250 mL separatory funnel.

    • Acidify the sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).

  • Extraction:

    • Add 50 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The organic layer (dichloromethane) will be at the bottom.

  • Phase Separation and Collection:

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction step two more times with fresh 25 mL portions of dichloromethane, combining all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume (approximately 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange (for GC analysis):

    • If the analysis is to be performed by Gas Chromatography (GC), exchange the solvent to a more suitable one like hexane or toluene.

    • The extract is then ready for derivatization (if required) and injection into the GC system.

Quantitative Data for LLE of Bromoxynil in Water:

ParameterValueAnalytical Method
Recovery>90%GC-ECD
Limit of Detection (LOD)Not specified in the provided search results.-
Limit of Quantification (LOQ)Not specified in the provided search results.-

Analysis of Bromoxynil in Soil and Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for the extraction of a wide range of pesticides, including bromoxynil, from complex matrices like soil and sediment.

QuEChERS Protocol for Bromoxynil in Soil and Sediment

This protocol is a modification of the original QuEChERS method, adapted for the specific challenges presented by soil and sediment matrices.[1]

Experimental Protocol:

  • Sample Homogenization and Hydration:

    • Weigh 10 g of a homogenized soil or dry sediment sample into a 50 mL centrifuge tube.[1]

    • Add 10 mL of deionized water to the tube to hydrate the sample. For dry samples, this step is critical for efficient extraction.[1]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[1]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride).[1]

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of bromoxynil into the acetonitrile phase.[1]

    • Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers and pellet the solid material.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA helps in removing organic acids and other polar interferences.

    • Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.

    • Centrifuge the d-SPE tube at a high speed (e.g., ≥5000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the cleaned supernatant into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Quantitative Data for QuEChERS of Bromoxynil in Soil and Sediment:

ParameterValue (Soil)Value (Sediment)Analytical Method
Recovery82.3-110.7%[2]48-115%[1]GC-ECD/MS[2], GC-MS[1]
Limit of Detection (LOD)Not specified in the provided search results.Not specified in the provided search results.-
Limit of Quantification (LOQ)0.005 mg/kg (ECD), 0.2 mg/kg (MS)[2]<0.05 mg/kg[1]GC-ECD/MS[2], GC-MS[1]

Visualizing the Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of each sample preparation protocol.

SPE_Workflow cluster_water Water Sample Preparation (SPE) sample 100 mL Water Sample filter Filter (0.45 µm) sample->filter acidify Acidify to pH 3 filter->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge (Methanol, Water) condition->load wash Wash with Water & Dry load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Bromoxynil in Water.

LLE_Workflow cluster_water Water Sample Preparation (LLE) sample 100 mL Water Sample acidify Acidify to pH 2-3 sample->acidify extract Extract with Dichloromethane (3x) acidify->extract collect Collect Organic Layers extract->collect dry Dry with Anhydrous Na2SO4 collect->dry concentrate Concentrate Extract dry->concentrate analysis GC or LC Analysis concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Bromoxynil in Water.

QuEChERS_Workflow cluster_soil_sediment Soil/Sediment Sample Preparation (QuEChERS) sample 10 g Homogenized Sample hydrate Add 10 mL Water sample->hydrate extract Add Acetonitrile & Salts, Shake & Centrifuge hydrate->extract supernatant Collect Acetonitrile Supernatant extract->supernatant dspe d-SPE Cleanup with PSA supernatant->dspe centrifuge_dspe Vortex & Centrifuge dspe->centrifuge_dspe final_extract Collect Final Extract centrifuge_dspe->final_extract analysis GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS Workflow for Bromoxynil in Soil and Sediment.

References

Bromoxynil: A Tool for Controlled Induction of Rapid Cell Death in Botanical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely utilized herbicide that has found a valuable application in botanical research as a tool for inducing rapid and controlled cell death. Its well-characterized mechanisms of action, primarily cytosol acidification and photosystem II inhibition, allow for the synchronous initiation of the cell death process, providing a powerful model for studying the intricate signaling pathways and cellular dynamics involved in programmed cell death (PCD) and necrosis in plants. This document provides detailed application notes and experimental protocols for the use of Bromoxynil in a research setting.

Mechanism of Action

Bromoxynil's efficacy in inducing rapid cell death stems from a multi-pronged attack on essential cellular processes:

  • Cytosol Acidification: The primary and most rapid effect of Bromoxynil is the acidification of the cytosol.[1] In its protonated form, Bromoxynil can readily cross the plasma membrane. Once inside the more alkaline cytosol, it releases a proton (H+), leading to a rapid drop in intracellular pH. This acidification disrupts numerous enzymatic processes and cellular homeostasis, triggering cell death. The effectiveness of Bromoxynil is pH-dependent, with greater activity in acidic external media which favor the protonated state of the molecule.[1]

  • Photosynthesis Inhibition: Bromoxynil is a potent inhibitor of Photosystem II (PSII) in the chloroplasts. It binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption of photosynthesis not only halts energy production but also leads to the generation of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.

  • Uncoupling of Oxidative Phosphorylation: Bromoxynil also acts as a mitochondrial uncoupler. By disrupting the proton gradient across the inner mitochondrial membrane, it interferes with ATP synthesis, further depleting the cell of energy and contributing to the overall cellular collapse.

These synergistic actions make Bromoxynil a reliable and efficient tool for inducing rapid cell death in a controlled manner.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required depending on the plant species, tissue type, and specific experimental goals.

Protocol 1: Induction of Cell Death in Arabidopsis thaliana Seedlings

This protocol describes the treatment of Arabidopsis thaliana seedlings with Bromoxynil to induce cell death, followed by quantification using Evans blue staining.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with 0.8% (w/v) agar

  • Petri dishes

  • Bromoxynil stock solution (e.g., 100 mM in DMSO)

  • Evans blue staining solution (0.25% w/v in water)[2][3]

  • 1% (w/v) SDS solution[2]

  • Spectrophotometer

  • Microscope

Procedure:

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

    • Allow the seedlings to grow for 7-10 days.

  • Bromoxynil Treatment:

    • Prepare a series of Bromoxynil working solutions by diluting the stock solution in liquid MS medium to the desired final concentrations (e.g., 0, 50, 100, 200, 500 µM).

    • Carefully transfer individual seedlings to the wells of a 24-well plate containing 1 mL of the respective Bromoxynil working solutions.

    • Incubate the seedlings for the desired treatment duration (e.g., 6, 12, or 24 hours) under the same growth conditions.

  • Quantification of Cell Death using Evans Blue Staining:

    • After the treatment period, remove the Bromoxynil solution and wash the seedlings twice with deionized water.

    • Add 1 mL of 0.25% Evans blue solution to each well and incubate for 15-20 minutes at room temperature.[2][3]

    • Remove the Evans blue solution and wash the seedlings thoroughly with deionized water to remove excess stain.

    • For qualitative analysis, observe the seedlings under a microscope. Dead cells will be stained blue.

    • For quantitative analysis, add 1 mL of 1% SDS solution to each well and incubate for 30-60 minutes at 50°C to extract the stain from the dead cells.[2]

    • Transfer the supernatant to a cuvette or a 96-well plate and measure the absorbance at 600 nm using a spectrophotometer.[2]

    • Use the absorbance values to calculate the percentage of cell death relative to a positive control (e.g., seedlings treated with a lethal concentration of a known toxin or heat-killed seedlings).

Data Presentation

The following tables summarize hypothetical quantitative data from a dose-response experiment using the protocol described above.

Table 1: Effect of Bromoxynil Concentration on Cell Death in Arabidopsis thaliana Seedlings (24-hour treatment)

Bromoxynil Concentration (µM)Absorbance at 600 nm (Arbitrary Units)Percentage of Cell Death (%)
0 (Control)0.05 ± 0.010
500.25 ± 0.0320
1000.60 ± 0.0555
2001.05 ± 0.08100
5001.10 ± 0.07105

Data are presented as mean ± standard deviation (n=3). Percentage of cell death is normalized to the 200 µM treatment group.

Table 2: Time-Course of Bromoxynil-Induced Cell Death in Arabidopsis thaliana Seedlings (100 µM Bromoxynil)

Treatment Duration (hours)Absorbance at 600 nm (Arbitrary Units)Percentage of Cell Death (%)
00.05 ± 0.010
60.20 ± 0.0215
120.45 ± 0.0440
240.60 ± 0.0555

Data are presented as mean ± standard deviation (n=3). Percentage of cell death is normalized to the 24-hour treatment group.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for using Bromoxynil to induce cell death.

Bromoxynil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_cytosol Cytosol cluster_chloroplast Chloroplast cluster_mitochondrion Mitochondrion Bromoxynil_H Bromoxynil (Protonated) Bromoxynil_diss Bromoxynil- + H+ Bromoxynil_H->Bromoxynil_diss Enters Cell PSII Photosystem II (PSII) Bromoxynil_H->PSII Inhibits OxPhos Oxidative Phosphorylation Bromoxynil_H->OxPhos Uncouples Cytosol_acid Cytosol Acidification Bromoxynil_diss->Cytosol_acid Enzyme_inhib Enzyme Inhibition & Disruption of Homeostasis Cytosol_acid->Enzyme_inhib PCD Programmed Cell Death (PCD) Enzyme_inhib->PCD ROS Reactive Oxygen Species (ROS) PSII->ROS Generates Oxidative_damage Oxidative Damage ROS->Oxidative_damage Oxidative_damage->PCD ATP_depletion ATP Depletion OxPhos->ATP_depletion ATP_depletion->PCD

Caption: Signaling pathway of Bromoxynil-induced cell death.

Experimental_Workflow A 1. Arabidopsis Seedling Growth (7-10 days) B 2. Prepare Bromoxynil Solutions (0-500 µM) A->B C 3. Seedling Treatment (6-24 hours) B->C D 4. Evans Blue Staining (15-20 minutes) C->D E 5. Washing D->E F 6. Qualitative Analysis (Microscopy) E->F G 7. Stain Extraction with SDS E->G H 8. Quantitative Analysis (Spectrophotometry at 600 nm) G->H

Caption: Experimental workflow for Bromoxynil treatment.

Conclusion

Bromoxynil serves as a potent and reliable tool for inducing rapid cell death in botanical research. Its well-defined mechanisms of action allow for the controlled study of cellular responses to stress and the elucidation of the complex signaling networks governing programmed cell death and necrosis. The protocols and information provided herein offer a solid foundation for researchers to incorporate Bromoxynil into their experimental designs, paving the way for new discoveries in plant cell biology and the development of novel agricultural and pharmaceutical applications.

References

Protocol for studying the impact of Bromoxynil on bacterial diversity in soil

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol to investigate the effects of the herbicide Bromoxynil on the diversity and structure of soil bacterial communities. The protocol details a soil microcosm experiment, followed by high-throughput sequencing of the 16S rRNA gene to assess changes in bacterial populations. It includes detailed methodologies for soil sample collection, Bromoxynil treatment, soil DNA extraction, 16S rRNA gene amplicon sequencing, and a complete bioinformatics and statistical analysis pipeline. The provided workflows and data presentation formats are designed to facilitate reproducible and robust analysis of herbicide-microbiome interactions.

Introduction

Bromoxynil is a widely used nitrile herbicide for post-emergence control of broadleaf weeds. Its extensive application raises concerns about its potential impact on non-target soil microorganisms, which are crucial for maintaining soil health and fertility. Understanding the effects of Bromoxynil on soil bacterial diversity is essential for assessing its environmental risk and for developing sustainable agricultural practices. High-throughput sequencing of the 16S rRNA gene is a powerful tool for profiling complex bacterial communities in environmental samples. This protocol outlines a systematic approach to quantify the impact of Bromoxynil on soil bacterial alpha and beta diversity, and to identify shifts in the relative abundance of key bacterial taxa.

Experimental Design

The experimental design is based on a soil microcosm study to simulate the application of Bromoxynil under controlled laboratory conditions.

2.1. Soil Sample Collection and Preparation

  • Collect topsoil (0-15 cm depth) from a field with no recent history of herbicide application.

  • Remove roots, stones, and other debris.

  • Homogenize the soil by sieving through a 2 mm mesh.

  • Adjust the soil moisture to 60% of its water-holding capacity and pre-incubate for 7 days at 25°C in the dark to stabilize the microbial community.

2.2. Microcosm Setup and Bromoxynil Treatment

  • Prepare microcosms by placing 200 g of the pre-incubated soil into 500 ml glass beakers.

  • Prepare stock solutions of Bromoxynil in sterile deionized water.

  • Apply Bromoxynil solutions to the soil to achieve the desired final concentrations. It is recommended to test at least two concentrations: a recommended field application rate (e.g., 10 mg/kg soil) and a higher concentration (e.g., 50 mg/kg soil) to assess dose-dependent effects.[1]

  • A control group with no Bromoxynil application (only sterile deionized water) should be included.

  • Each treatment group and the control should have at least three biological replicates.

  • Incubate the microcosms at 25°C in the dark for a defined period (e.g., 28 days).

  • Collect soil samples at different time points (e.g., day 0, 7, 14, and 28) for DNA extraction and analysis of Bromoxynil concentration.

Experimental Protocols

3.1. Quantification of Bromoxynil Concentration (Optional)

To monitor the degradation of Bromoxynil in the soil microcosms, its concentration can be measured using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Extract Bromoxynil from 10 g of soil with a suitable solvent (e.g., acetonitrile).

  • Filter the extract through a 0.22 µm syringe filter.

  • Analyze the filtrate using an HPLC system equipped with a C18 column and a UV detector.

  • Quantify the Bromoxynil concentration by comparing the peak area to a standard curve.

3.2. Soil DNA Extraction

High-quality DNA is crucial for successful downstream sequencing. The following protocol is a robust method for extracting DNA from soil samples.

Protocol:

  • Weigh 0.5 g of soil into a bead-beating tube containing a mixture of ceramic and silica beads.

  • Add 1 ml of lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 100 mM EDTA pH 8.0, 1.5 M NaCl, 1% CTAB).

  • Homogenize the sample using a bead beater for 2 minutes at high speed.

  • Incubate the lysate at 70°C for 20 minutes with occasional vortexing.

  • Centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to a new tube.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the supernatant, vortex, and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the DNA by adding 0.6 volumes of isopropanol and incubating at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 20 minutes to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA in 50 µl of sterile nuclease-free water.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

3.3. 16S rRNA Gene Amplicon Sequencing

3.3.1. Library Preparation

This protocol focuses on amplifying the V3-V4 hypervariable region of the 16S rRNA gene and preparing the library for Illumina sequencing.

Protocol:

  • PCR Amplification:

    • Use primers targeting the V3-V4 region of the 16S rRNA gene (e.g., 341F: 5'-CCTACGGGNGGCWGCAG-3' and 806R: 5'-GACTACHVGGGTATCTAATCC-3') with Illumina overhang adapters.

    • Set up a 25 µl PCR reaction containing:

      • 12.5 µl of 2x KAPA HiFi HotStart ReadyMix

      • 1 µl of each primer (10 µM)

      • 2 µl of template DNA (1-10 ng/µl)

      • 8.5 µl of nuclease-free water

    • Use the following PCR cycling conditions:

      • Initial denaturation at 95°C for 3 minutes.

      • 25 cycles of: 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds.

      • Final extension at 72°C for 5 minutes.

  • PCR Product Cleanup:

    • Purify the PCR products using AMPure XP beads to remove primers and dNTPs.

  • Index PCR:

    • Perform a second PCR to attach dual indices and Illumina sequencing adapters using the Nextera XT Index Kit.

    • Set up a 50 µl PCR reaction containing:

      • 25 µl of 2x KAPA HiFi HotStart ReadyMix

      • 5 µl of each Nextera XT Index Primer

      • 5 µl of purified PCR product

      • 10 µl of nuclease-free water

    • Use the following PCR cycling conditions:

      • Initial denaturation at 95°C for 3 minutes.

      • 8 cycles of: 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 30 seconds.

      • Final extension at 72°C for 5 minutes.

  • Library Quantification and Normalization:

    • Clean up the final library using AMPure XP beads.

    • Quantify the library concentration using a Qubit fluorometer or qPCR.

    • Check the library size distribution using an Agilent Bioanalyzer.

    • Normalize and pool the libraries for sequencing.

3.3.2. Sequencing

Sequence the pooled libraries on an Illumina MiSeq or NovaSeq platform using a 2x300 bp paired-end run.

Bioinformatics and Statistical Analysis

The following pipeline using QIIME 2 is recommended for analyzing the 16S rRNA gene sequencing data.

4.1. Data Processing

  • Demultiplexing and Quality Filtering:

    • Demultiplex the raw sequencing reads based on their barcodes.

    • Use the DADA2 plugin in QIIME 2 to filter low-quality reads, denoise, merge paired-end reads, and remove chimeras. This will generate a feature table of Amplicon Sequence Variants (ASVs).

  • Taxonomic Classification:

    • Assign taxonomy to the ASVs using a pre-trained Naive Bayes classifier against a reference database such as SILVA or Greengenes.

4.2. Diversity Analysis

  • Alpha Diversity:

    • Calculate alpha diversity metrics to assess the species richness and evenness within each sample. Common metrics include:

      • Observed ASVs: Total number of unique ASVs.

      • Chao1: An estimate of species richness.

      • Shannon Index: A measure of both richness and evenness.

    • Compare alpha diversity between treatment groups using statistical tests such as the Kruskal-Wallis test.

  • Beta Diversity:

    • Calculate beta diversity to compare the bacterial community composition between samples. Common distance metrics include:

      • Bray-Curtis dissimilarity: Based on ASV abundance.

      • Jaccard distance: Based on the presence/absence of ASVs.

      • Weighted and Unweighted UniFrac distance: Incorporates phylogenetic relationships between ASVs.

    • Visualize the beta diversity using ordination methods like Principal Coordinate Analysis (PCoA).

    • Test for significant differences in community composition between treatment groups using Permutational Multivariate Analysis of Variance (PERMANOVA).

4.3. Differential Abundance Analysis

  • Identify specific bacterial taxa (phylum, class, order, family, genus) that are significantly different in relative abundance between the control and Bromoxynil-treated groups. Use statistical methods such as ANCOM (Analysis of Composition of Microbiomes) or LEfSe (Linear discriminant analysis Effect Size).

Data Presentation

Table 1: Effect of Bromoxynil on Degradation and Soil Bacterial Alpha Diversity. (Illustrative Data)

TreatmentBromoxynil Half-life (days)Observed ASVsChao1 IndexShannon Index
ControlN/A1520 ± 851850 ± 1108.2 ± 0.4
10 mg/kg Bromoxynil6.4 ± 0.81450 ± 921780 ± 1257.9 ± 0.5
50 mg/kg Bromoxynil15.2 ± 1.51280 ± 701550 ± 987.1 ± 0.6

Table 2: Beta Diversity Analysis of Soil Bacterial Communities. (Illustrative Data)

Distance MetricComparisonF-statisticp-value
Bray-CurtisControl vs. 10 mg/kg1.850.082
Bray-CurtisControl vs. 50 mg/kg4.210.001
Weighted UniFracControl vs. 10 mg/kg1.540.105
Weighted UniFracControl vs. 50 mg/kg3.980.001

Table 3: Relative Abundance of Dominant Bacterial Phyla (%). (Illustrative Data)

PhylumControl10 mg/kg Bromoxynil50 mg/kg Bromoxynil
Proteobacteria35.2 ± 2.132.8 ± 1.928.5 ± 2.5
Acidobacteria18.5 ± 1.519.1 ± 1.220.3 ± 1.8
Actinobacteria15.8 ± 1.116.5 ± 1.418.1 ± 1.6
Bacteroidetes8.2 ± 0.99.5 ± 1.011.2 ± 1.3
Firmicutes5.1 ± 0.65.8 ± 0.76.9 ± 0.8
Others17.2 ± 1.816.3 ± 1.515.0 ± 1.7
* Indicates a statistically significant difference from the control group (p < 0.05).

Visualizations

experimental_workflow cluster_field Field Work cluster_lab Laboratory Work cluster_analysis Data Analysis soil_collection Soil Collection preparation Soil Preparation (Sieving, Homogenization) soil_collection->preparation microcosm Microcosm Setup preparation->microcosm treatment Bromoxynil Treatment microcosm->treatment incubation Incubation treatment->incubation sampling Time-point Sampling incubation->sampling dna_extraction Soil DNA Extraction sampling->dna_extraction library_prep 16S rRNA Library Preparation dna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing bioinformatics Bioinformatics Pipeline (QIIME 2) sequencing->bioinformatics diversity Diversity Analysis (Alpha & Beta) bioinformatics->diversity statistical Statistical Analysis diversity->statistical

Caption: Experimental workflow from soil collection to data analysis.

bioinformatics_pipeline raw_reads Raw Sequencing Reads demultiplex Demultiplexing raw_reads->demultiplex quality_filter Quality Filtering & Denoising (DADA2) demultiplex->quality_filter feature_table ASV Feature Table quality_filter->feature_table taxonomy Taxonomic Assignment feature_table->taxonomy phylogeny Phylogenetic Tree Construction feature_table->phylogeny alpha_div Alpha Diversity Analysis feature_table->alpha_div beta_div Beta Diversity Analysis feature_table->beta_div diff_abundance Differential Abundance Analysis taxonomy->diff_abundance phylogeny->beta_div

Caption: Bioinformatics pipeline for 16S rRNA sequencing data.

bromoxynil_degradation cluster_pathway1 Nitrilase Pathway cluster_pathway2 Hydroxylase Pathway bromoxynil1 Bromoxynil enzyme1 Nitrilase bromoxynil1->enzyme1 intermediate1 3,5-dibromo-4-hydroxybenzoic acid + Ammonia enzyme1->intermediate1 bromoxynil2 Bromoxynil enzyme2 Hydroxylase bromoxynil2->enzyme2 intermediate2 2,6-dibromohydroquinone + Cyanide enzyme2->intermediate2

Caption: Bacterial degradation pathways of Bromoxynil.

References

Application Notes and Protocols for the Derivatization of Phenols for GC/ECD Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of phenols for sensitive analysis by Gas Chromatography with Electron Capture Detection (GC/ECD). Derivatization is a crucial step to enhance the volatility and thermal stability of phenolic compounds, and to introduce electrophilic groups that significantly improve their detectability by ECD. Three common and effective derivatization methods are presented: Pentafluorobenzylation, Bromination, and Acetylation.

Pentafluorobenzylation of Phenols

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for phenols, converting them into their corresponding pentafluorobenzyl ethers. These derivatives are highly responsive to ECD, enabling trace-level detection.

Application Note

This method is particularly suitable for the analysis of a wide range of phenols, including chlorophenols and alkylphenols, in various matrices such as water and soil. The high sensitivity of the PFB-ethers to ECD makes this method ideal for environmental monitoring and residue analysis. It's important to note that some sterically hindered or highly acidic phenols, such as 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol, may exhibit poor derivatization efficiency with this method.[1]

Experimental Protocol

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample pH Adjustment: Acidify the aqueous sample (e.g., 1 L) to a pH ≤ 2 with a suitable acid (e.g., concentrated sulfuric or hydrochloric acid).

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of deionized water (pH ≤ 2).

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped phenols with 5-10 mL of a suitable solvent, such as acetone or a mixture of dichloromethane and methanol.

  • Solvent Exchange: Evaporate the eluate to near dryness under a gentle stream of nitrogen and redissolve the residue in 1 mL of a solvent compatible with the derivatization reaction (e.g., acetone).

b) Derivatization with Pentafluorobenzyl Bromide (PFBBr)

  • To the 1 mL of sample extract in acetone, add 100 µL of a 10% (w/v) solution of potassium carbonate.

  • Add 100 µL of a 5% (v/v) solution of PFBBr in acetone.

  • Vortex the mixture and heat at 80°C for 5 hours in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, and vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the PFB-ether derivatives to a clean vial.

  • The extract is now ready for GC/ECD analysis.

Quantitative Data
AnalyteLimit of Detection (LOD)Linear RangeReference
Various Phenols0.1 µg/L (for 1 L sample)Not Specified[2]
Halogenated Phenols0.0066 - 0.0147 µg/LNot Specified

Workflow Diagram

PFBBr_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_derivatization Derivatization cluster_analysis Analysis sample Aqueous Sample acidify Acidify to pH ≤ 2 sample->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Phenols wash->elute concentrate Concentrate & Solvent Exchange elute->concentrate add_reagents Add K₂CO₃ & PFBBr concentrate->add_reagents react Heat at 80°C for 5h add_reagents->react extract Liquid-Liquid Extraction react->extract gc_ecd GC/ECD Analysis extract->gc_ecd

Caption: Workflow for PFBBr Derivatization of Phenols.

Bromination of Phenols

This method involves the electrophilic substitution of hydrogen atoms on the aromatic ring of phenols with bromine atoms. The resulting brominated phenols are highly responsive to ECD.

Application Note

Bromination is a simple and rapid derivatization technique that is particularly effective for phenol and methylphenols. The number of bromine atoms added to the phenol ring can vary depending on the reaction conditions and the specific phenol, leading to di- or tri-brominated derivatives. This method is well-suited for the analysis of phenols in environmental water samples.

Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Sample pH Adjustment: Acidify a 500 mL water sample to pH 2 with concentrated sulfuric acid.

  • Extraction: Transfer the sample to a separatory funnel and extract three times with 50 mL portions of dichloromethane.

  • Drying: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

b) Bromination

  • To the 1 mL concentrated extract, add 1 mL of a freshly prepared saturated solution of bromine in water.

  • Add 1 mL of a 10% (w/v) solution of potassium bromide.

  • Shake the mixture vigorously for 2 minutes.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Quench the excess bromine by adding a few drops of a 10% (w/v) sodium sulfite solution until the yellow color disappears.

  • Add 2 mL of toluene and shake for 2 minutes to extract the brominated phenols.

  • Carefully collect the upper toluene layer for GC/ECD analysis.

Quantitative Data
AnalyteLimit of Detection (LOD) (µg/L)Linear Range (µg/L)Reference
Phenol0.010.03 - 40[3]
o-Methylphenol0.030.06 - 80[3]
m-Methylphenol0.0150.03 - 40[3]
p-Methylphenol0.060.06 - 80[3]

Workflow Diagram

Bromination_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_derivatization Derivatization cluster_analysis Analysis sample Aqueous Sample acidify Acidify to pH 2 sample->acidify extract_dcm Extract with CH₂Cl₂ acidify->extract_dcm dry Dry with Na₂SO₄ extract_dcm->dry concentrate Concentrate Extract dry->concentrate add_reagents Add Bromine water & KBr concentrate->add_reagents react React for 10 min add_reagents->react quench Quench with Na₂SO₃ react->quench extract_toluene Extract with Toluene quench->extract_toluene gc_ecd GC/ECD Analysis extract_toluene->gc_ecd

Caption: Workflow for Bromination of Phenols.

Acetylation of Phenols

Acetylation converts phenols into their corresponding acetate esters using acetic anhydride. While acetate esters are not as ECD-sensitive as their halogenated counterparts, this method can be effective, especially when coupled with sensitive detectors or for higher concentration samples. The introduction of a halogenated acyl group can significantly enhance ECD response. For this protocol, we focus on standard acetylation with acetic anhydride.

Application Note

Acetylation is a straightforward derivatization method that can be performed under mild conditions. It is a good alternative when halogenated reagents are not desirable. The resulting phenyl acetates are more volatile and less polar than the parent phenols, leading to improved chromatographic performance.

Experimental Protocol

a) Sample Preparation (In-situ Acetylation and Purge-and-Trap)

This protocol is adapted for an in-situ derivatization followed by purge-and-trap, which is suitable for water samples.

  • Place a 10 mL water sample in a purge-and-trap vessel.

  • Add 3 g of NaCl to the sample.

  • Add 150 µL of acetic anhydride.

  • Immediately connect the vessel to the purge-and-trap system.

  • Purge the sample at 60°C for 25 minutes with an inert gas (e.g., helium or nitrogen).

  • The derivatized phenols are trapped on a suitable sorbent trap.

  • The trap is then thermally desorbed, and the analytes are transferred to the GC/ECD for analysis.

Quantitative Data
AnalyteLimit of Detection (LOD)Linear RangeReference
Various PhenolsNot Specified0.2 - 100 µg/L[4]

Workflow Diagram

Acetylation_Workflow cluster_derivatization In-situ Derivatization cluster_extraction Purge-and-Trap cluster_analysis Analysis sample Aqueous Sample add_reagents Add NaCl & Acetic Anhydride sample->add_reagents purge Purge at 60°C for 25 min add_reagents->purge trap Trap on Sorbent purge->trap desorb Thermal Desorption trap->desorb gc_ecd GC/ECD Analysis desorb->gc_ecd

Caption: Workflow for In-situ Acetylation of Phenols.

General Considerations for GC/ECD Analysis

  • Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.

  • Column: A mid-polarity capillary column (e.g., DB-1701 or equivalent) is often suitable for separating derivatized phenols.

  • Carrier Gas: High-purity nitrogen or helium is recommended.

  • Detector: An Electron Capture Detector (ECD) is essential for high sensitivity, especially for halogenated derivatives. Ensure the detector temperature is optimized to prevent condensation of the analytes.

  • Quantification: Use an internal standard method for accurate quantification to compensate for variations in extraction efficiency and injection volume. The internal standard should be a compound that is not present in the sample and has similar chemical properties and detector response to the analytes of interest.

References

Application Notes and Protocols for the Preconcentration of Bromoxynil and its Metabolites using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used selective contact herbicide for post-emergent control of broadleaf weeds in various crops.[1] Due to its potential for environmental contamination and adverse health effects, robust and sensitive analytical methods are crucial for monitoring its presence and that of its metabolites in various matrices, including water, soil, and biological samples. One of the primary metabolites of Bromoxynil is 3,5-dibromo-4-hydroxybenzoic acid (DBHA), formed through the hydrolysis of the nitrile group. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique that allows for the preconcentration of target analytes from complex sample matrices, thereby enhancing the sensitivity and selectivity of subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of Bromoxynil and its primary metabolite, DBHA, from aqueous samples. The protocol is designed to be a starting point for method development and can be adapted for other sample matrices with appropriate modifications.

Principle of Solid-Phase Extraction for Bromoxynil and its Metabolites

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a sample matrix by partitioning them between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents). The selection of the appropriate sorbent and the optimization of the extraction conditions are critical for achieving high recovery and efficient sample cleanup.

Bromoxynil is an acidic herbicide with a pKa of approximately 3.86 to 4.06.[2] Its primary metabolite, DBHA, is also acidic. To ensure efficient retention on a reversed-phase SPE sorbent, the pH of the sample must be adjusted to a value at least two units below the pKa of the analytes. This suppresses the ionization of the phenolic and carboxylic acid functional groups, rendering the molecules less polar and promoting their adsorption onto the nonpolar stationary phase. Polymeric sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are often preferred for the extraction of a wide range of acidic, basic, and neutral compounds due to their high surface area and stability across a broad pH range.

Data Presentation: Quantitative Performance of SPE for Bromoxynil and Related Compounds

The following table summarizes typical quantitative data for the recovery of Bromoxynil and other acidic herbicides using solid-phase extraction. This data is compiled from various studies and provides an indication of the expected performance of the described protocol.

AnalyteSPE SorbentSample MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference/Source
Bromoxynil Not SpecifiedFormulations99.531.57 mg/L5.22 mg/L[1]
MCPA Not SpecifiedFormulations100.101.08 mg/L3.62 mg/L[1]
Phenoxyalkanoic Acids Polymeric & Phenyl-silicaRiver Water>952-3 µg/L-[3]
Various Pesticides Oasis HLBWater81.0 - 116.1-0.07 - 1.29 ng/L[4]

Note: The performance of the SPE method can vary depending on the specific sample matrix, analyte concentration, and analytical instrumentation used.

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of Bromoxynil and its metabolite DBHA from a water sample using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar).

Materials and Reagents
  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, 6 cc, 200 mg, or equivalent).

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (or Hydrochloric Acid) for pH adjustment.

  • Deionized Water (HPLC grade)

  • Sample Collection Bottles

  • Vacuum Manifold for SPE

  • Evaporation System (e.g., Nitrogen evaporator)

  • Autosampler Vials for analysis

Protocol Steps
  • Sample Preparation:

    • Collect the water sample in a clean container.

    • If the sample contains suspended solids, filter it through a 0.45 µm filter.

    • For a 500 mL water sample, acidify to a pH of approximately 2 by adding a suitable amount of formic acid or hydrochloric acid. This is crucial to ensure that Bromoxynil and DBHA are in their non-ionized forms for optimal retention.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of deionized water (acidified to pH 2). Do not allow the cartridges to go dry after this step.

  • Sample Loading:

    • Load the acidified water sample (500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. A slower flow rate can improve retention.

  • Washing:

    • After the entire sample has passed through the cartridge, wash the cartridge with 5 mL of deionized water to remove any remaining salts and polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place collection tubes or vials under the cartridges.

    • Elute the retained analytes with two 5 mL aliquots of methanol or acetonitrile. Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum to elute.

    • Collect the eluate.

  • Eluate Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the analytical method (e.g., a mixture of acetonitrile and water).

    • Vortex the reconstituted sample to ensure complete dissolution of the analytes.

    • Transfer the sample to an autosampler vial for analysis by HPLC-UV, LC-MS, or another suitable technique.

Visualizations

Metabolic Pathway of Bromoxynil

Bromoxynil_Metabolism Bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) DBHA DBHA (3,5-dibromo-4-hydroxybenzoic acid) Bromoxynil->DBHA Hydrolysis of Nitrile Group

Caption: Metabolic conversion of Bromoxynil to its primary metabolite, DBHA.

Experimental Workflow for SPE of Bromoxynil Metabolites

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Acidify Acidify to pH ~2 Sample->Acidify Condition Condition Cartridge (Methanol & Acidified Water) Acidify->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Elute Elute Analytes (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Step-by-step workflow for the solid-phase extraction of Bromoxynil and its metabolites.

References

Electrophysiological Analysis of Bromoxynil's Effect on Plant Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used nitrile herbicide effective against a variety of broadleaf weeds. Its primary mode of action in plants involves the inhibition of photosynthesis at photosystem II (PSII). However, emerging research has highlighted a significant and rapid electrophysiological effect on plant cells, which contributes to its overall phytotoxicity. These application notes provide a detailed overview of the electrophysiological effects of Bromoxynil on plant cells, focusing on its impact on membrane potential and the underlying mechanisms. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own laboratories.

The primary electrophysiological effect of Bromoxynil is a rapid and substantial depolarization of the plant cell plasma membrane[1][2]. This is not a direct effect on voltage-gated ion channels but is rather a consequence of intracellular acidification[1][3]. In an acidic extracellular environment, Bromoxynil, a weak acid, becomes protonated, allowing it to readily diffuse across the plasma membrane. Once inside the more alkaline cytosol, it releases a proton (H+), leading to a decrease in cytosolic pH[3]. This acidification of the cytosol subsequently inhibits the plasma membrane H+-ATPase, the primary electrogenic pump in plant cells[2]. The inhibition of this proton pump leads to the observed membrane depolarization, disruption of cellular transport processes, and ultimately, cell death[1][3].

Data Presentation

The following tables summarize the key quantitative data regarding the electrophysiological effects of Bromoxynil on plant cells.

Table 1: Effect of Bromoxynil on Plant Cell Membrane Potential

Plant SpeciesCell TypeBromoxynil Concentration (µM)External pHMembrane Potential Change (mV)Reference
Chara corallinaInternodal cells1005.5Significant Depolarization (Specific mV values not consistently reported in literature)[1][2]
Chara corallinaInternodal cells1007.5No significant depolarization[3]

Note: While the literature consistently reports a "large and rapid" depolarization, specific quantitative values in millivolts are not uniformly provided across studies.

Table 2: Effect of Bromoxynil on Cytosolic pH

Plant SpeciesCell TypeBromoxynil Concentration (µM)External pHChange in Cytosolic pHReference
Chara corallinaInternodal cells1005.5Acidification[3]
Pollen tubes(Various)Not specifiedAcidicAcidification[3]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of Bromoxynil's electrophysiological effect and a typical experimental workflow for its analysis.

Bromoxynil_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Plasma Membrane cluster_cytosol Cytosol (Alkaline pH) Bromoxynil Bromoxynil Bromoxynil_H Bromoxynil-H+ Bromoxynil->Bromoxynil_H Protonation H_ion_ext H+ H_ion_ext->Bromoxynil_H Bromoxynil_H_in Bromoxynil-H+ Bromoxynil_H->Bromoxynil_H_in Diffusion Bromoxynil_in Bromoxynil Bromoxynil_H_in->Bromoxynil_in Deprotonation H_ion_in H+ Bromoxynil_H_in->H_ion_in Cytosol_acid Cytosol Acidification H_ion_in->Cytosol_acid H_ATPase H+-ATPase Cytosol_acid->H_ATPase Inhibition Depolarization Membrane Depolarization H_ATPase->Depolarization Leads to Cell_Death Cell Death Depolarization->Cell_Death

Caption: Signaling pathway of Bromoxynil-induced membrane depolarization.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plant_Material Prepare Plant Material (e.g., Chara corallina internodal cells) Mount Mount Plant Cell in Recording Chamber Plant_Material->Mount Microelectrodes Pull and Fill Microelectrodes (3M KCl) Impale Impale Cell with Microelectrode Microelectrodes->Impale Solutions Prepare Recording Solutions (Artificial Pond Water at desired pH) Solutions->Mount Mount->Impale Record_Baseline Record Stable Resting Membrane Potential Impale->Record_Baseline Apply_Bromoxynil Apply Bromoxynil Solution Record_Baseline->Apply_Bromoxynil Record_Effect Record Changes in Membrane Potential Apply_Bromoxynil->Record_Effect Analyze Analyze Data (Measure depolarization, rate of change) Record_Effect->Analyze Compare Compare with Controls Analyze->Compare

References

Application Notes & Protocols: Developing Quantitative Structure-Activity Relationships (QSAR) for Phenolic Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of chemical compounds with their biological activities.[1] In the context of agrochemicals, QSAR is a powerful computational tool for designing and optimizing new herbicides, predicting their efficacy, and assessing their toxicological profiles, which can reduce the costs and time associated with experimental testing.[2] Phenolic compounds represent a class of herbicides known to act through various mechanisms, including the uncoupling of oxidative phosphorylation.[3] This document provides a detailed guide, including protocols and data presentation standards, for developing robust QSAR models for phenolic herbicides.

Data Acquisition and Preparation

The foundation of a reliable QSAR model is a high-quality dataset. This involves selecting a congeneric series of phenolic compounds with accurately determined biological activity.

1.1. Compound Selection and Biological Data A suitable dataset consists of a series of structurally related phenolic compounds. The biological activity, typically the effective concentration required to inhibit a biological process by 50% (EC50) or cause 50% growth inhibition (IGC50), must be measured under uniform experimental conditions.[1] For QSAR analysis, these values are commonly converted to a logarithmic scale (e.g., pEC50 = -log(EC50)).

Table 1: Example Dataset of Phenolic Herbicides and Biological Activity

Compound IDPhenolic Compound NameSMILES StringBiological Activity (pIGC50)
1Phenolc1ccccc1O3.50
24-ChlorophenolC1=CC(=CC=C1O)Cl4.25
32,4-DichlorophenolC1=CC(=C(C=C1Cl)O)Cl5.10
44-NitrophenolC1=CC(=CC=C1--INVALID-LINK--[O-])O4.88
52,4-DinitrophenolC1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])O6.20
6PentachlorophenolC1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)Cl7.50

1.2. Experimental Protocol: Determination of Herbicidal Activity (Seed Germination Assay)

This protocol outlines a common method for assessing the phytotoxicity of phenolic compounds, which serves as the biological endpoint for the QSAR model.

Objective: To determine the EC50 value of phenolic compounds on the seed germination and root elongation of a model plant species (e.g., garden cress, Lepidium sativum).[3]

Materials:

  • Test compounds (phenolic herbicides)

  • Petri dishes (9 cm diameter) with filter paper

  • Model plant seeds (Lepidium sativum)

  • Solvent (e.g., acetone, DMSO)

  • Distilled water

  • Incubator or growth chamber

  • Pipettes and standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each phenolic compound in a suitable solvent at a high concentration (e.g., 100 mM).

  • Test Concentration Preparation: Create a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final solvent concentration in all treatments, including the control, should be kept constant and minimal (e.g., <0.5%).

  • Assay Setup:

    • Place one sheet of filter paper in each Petri dish.

    • Pipette 5 mL of a test solution onto the filter paper. A control dish should be prepared with only the solvent-water mixture.

    • Evenly place 20-30 seeds of Lepidium sativum in each Petri dish.

    • Each concentration, including the control, should be replicated at least three times.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in an incubator in the dark at a constant temperature (e.g., 25°C) for 72-96 hours.

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each dish.

    • Measure the root length of each germinated seedling.

  • Analysis:

    • Calculate the percentage of germination inhibition and root growth inhibition relative to the control for each concentration.

    • Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a dose-response analysis and calculate the EC50 value, which is the concentration of the herbicide that causes a 50% inhibition of root growth.

    • Convert the EC50 values to the pEC50 scale for QSAR modeling.

Molecular Descriptor Calculation

Molecular descriptors are numerical values that characterize the properties of a molecule. They are the "independent variables" in a QSAR equation and are categorized based on their dimensionality and the properties they represent.

2.1. Types of Molecular Descriptors For phenolic herbicides, relevant descriptors often fall into these categories:

  • Hydrophobic Descriptors: Such as LogP (octanol-water partition coefficient), describe the compound's ability to partition into nonpolar environments like cell membranes.

  • Electronic Descriptors: These include dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges.[4][5] They are crucial for describing how molecules interact and react.

  • Steric/Topological Descriptors: These describe the size and shape of the molecule, such as molecular weight, surface area, and various molecular connectivity indices.

Table 2: Common Molecular Descriptors for QSAR of Phenolic Herbicides

Descriptor TypeDescriptor NameSymbolDescription
Hydrophobic Octanol-Water Partition Coeff.LogPMeasures the lipophilicity of the compound.
Electronic Energy of HOMOEHOMORepresents the electron-donating ability of a molecule.[4]
Electronic Energy of LUMOELUMORepresents the electron-accepting ability of a molecule.[4]
Electronic Dipole MomentµMeasures the overall polarity of the molecule.[5]
Electronic Acid Dissociation ConstantpKaIndicates the degree of ionization at a given pH.
Steric Molar RefractivityMRRelates to the volume of the molecule and its polarizability.
Constitutional Molecular WeightMWThe sum of the atomic weights of all atoms in the molecule.
Topological Kier & Hall Connectivity IndicesχTEncodes information about the size, branching, and cyclicity of a molecule.

2.2. Protocol: Computational Workflow for Descriptor Calculation

Objective: To calculate molecular descriptors for a set of phenolic compounds using computational chemistry software.

Software:

  • Molecular modeling software (e.g., Avogadro, ChemDraw) for drawing structures.

  • Quantum chemistry software (e.g., Gaussian, ORCA) or online platforms (e.g., SwissADME) for descriptor calculation.

  • Data analysis software (e.g., R, Python with RDKit).[6]

Procedure:

  • Structure Generation: Draw the 2D structure of each phenolic compound and convert it to a 3D representation. Save the structures in a suitable format (e.g., .mol or .sdf).

  • Geometry Optimization: Perform a geometry optimization for each 3D structure using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G(d,p) basis set) to find the lowest energy conformation.[4]

  • Descriptor Calculation:

    • Submit the optimized structures to the chosen software to calculate a wide range of descriptors.

    • For electronic descriptors like EHOMO and ELUMO, quantum mechanical calculations are necessary.[5]

    • For properties like LogP and molar refractivity, various algorithms and empirical models can be used.

  • Data Compilation: Organize the calculated descriptor values into a spreadsheet, with each row corresponding to a compound and each column to a descriptor. This table will be the basis for the statistical analysis.

QSAR Model Development and Validation

The goal is to build a statistically significant mathematical model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable).

3.1. QSAR Workflow The development of a QSAR model follows a structured workflow, from data preparation to model validation and interpretation.

QSAR_Workflow start_node Start: Dataset of Phenolic Compounds A 1. Data Acquisition (Structures & pEC50) start_node->A end_node End: Predictive QSAR Model process_node process_node decision_node decision_node B 2. Descriptor Calculation (Electronic, Steric, etc.) A->B C 3. Data Splitting (Training & Test Sets) B->C D 4. Variable Selection (Reduce Redundancy) C->D E 5. Model Generation (e.g., MLR, PLS) D->E F 6. Internal Validation (Cross-Validation) E->F G Is Model Robust? F->G G->D No H 7. External Validation (Using Test Set) G->H Yes I Is Model Predictive? H->I I->D No J 8. Mechanistic Interpretation & Applicability Domain I->J Yes J->end_node

Caption: A typical workflow for developing a robust QSAR model.

3.2. Statistical Methods Several statistical methods can be used to generate the QSAR equation:

  • Multiple Linear Regression (MLR): A common method for creating a simple and interpretable linear model.[7]

  • Partial Least Squares (PLS): Useful when there are many, and possibly correlated, descriptor variables.[7][8]

  • Machine Learning Methods: Techniques like Artificial Neural Networks (ANN) or Support Vector Machines (SVM) can capture complex, non-linear relationships.[4][9]

3.3. Protocol: QSAR Model Generation using MLR

Objective: To develop and validate a linear QSAR model.

Software: Statistical software package (e.g., R, SPSS, Minitab).

Procedure:

  • Data Splitting: Randomly divide the full dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for external validation.

  • Variable Selection (Training Set):

    • To avoid overfitting and multicollinearity, select the most relevant descriptors.

    • Use methods like stepwise regression, genetic algorithms, or principal component analysis (PCA) to identify a small subset of descriptors that best explain the variance in biological activity.[1][7]

  • Model Building (Training Set):

    • Use MLR to generate an equation of the form: pEC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where c are the regression coefficients and D are the selected descriptors.

  • Internal Validation (Training Set):

    • Assess the robustness and stability of the model using techniques like Leave-One-Out (LOO) cross-validation.[6] This involves systematically removing one compound, rebuilding the model, and predicting the activity of the removed compound.

    • Calculate the cross-validated correlation coefficient (q²). A high q² (e.g., > 0.6) suggests a robust model.

  • External Validation (Test Set):

    • Use the generated QSAR equation to predict the biological activity of the compounds in the test set.

    • Calculate the predictive correlation coefficient (R²_pred) by comparing the predicted versus observed activities for the test set. A high R²_pred (e.g., > 0.6) indicates good predictive power.

Table 3: Key Statistical Metrics for QSAR Model Validation

MetricSymbolDescriptionCommon Acceptance Criteria
Coefficient of Determination The proportion of variance in the biological activity that is predictable from the descriptors.> 0.7
Cross-validated R² q² or Q²LOOMeasures the internal predictive ability of the model.[7]> 0.6
Standard Deviation of Error S or SEEMeasures the average deviation between observed and calculated values.Lower is better.
F-test value FAssesses the overall statistical significance of the regression model.[7][8]High value, p < 0.05
Predictive R² (External Validation) R²predMeasures the predictive power of the model on an external set of data.> 0.6

Mechanistic Interpretation

A key advantage of QSAR is the ability to gain insights into the mechanism of action. The descriptors included in the final validated model often highlight the key molecular properties driving herbicidal activity.

Mechanism of Action for Phenolic Herbicides: Many phenolic herbicides, such as dinitrophenols, act as protonophoric uncouplers of oxidative phosphorylation in mitochondria.[3] This means they disrupt the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.

Key Molecular Properties:

  • Acidity (low pKa): The phenolic proton must be sufficiently acidic to be donated in the mitochondrial intermembrane space.

  • Lipophilicity (high LogP): The molecule (both protonated and deprotonated forms) must be able to diffuse across the lipid-rich inner mitochondrial membrane.

A QSAR model for this class of herbicides would likely include descriptors related to both acidity (an electronic property) and lipophilicity. For example, a positive coefficient for LogP would indicate that higher lipophilicity leads to greater activity.

Uncoupling_Mechanism Mechanism of Phenolic Herbicides as Proton Uncouplers cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix (High pH) cluster_IMS Intermembrane Space (IMS) (Low pH) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_Matrix H+ ATP_Synthase->H_Matrix ADP ADP + Pi ADP->ATP_Synthase Disruption Proton Gradient Dissipated! ATP Synthesis Inhibited Phenol_H Phenol-H Phenol_H->H_Matrix Releases H+ Phenol_H_IMS Phenol-H Phenol_H->Phenol_H_IMS Diffuses Back Phenolate Phenolate⁻ Phenolate->Phenol_H Protonates ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ H_IMS->ATP_Synthase Proton Motive Force Phenolate_IMS Phenolate⁻ H_IMS->Phenolate_IMS Shuttles H+ Phenol_H_IMS->Phenolate_IMS Deprotonates Phenolate_IMS->Phenolate Diffuses Across Membrane

Caption: Action of phenolic herbicides as protonophores in mitochondria.

References

Application of Bromoxynil in Studies of Reductive Dehalogenation by Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the reductive dehalogenation of the herbicide bromoxynil by microorganisms. It is intended to guide researchers in setting up experiments to investigate microbial degradation pathways, assess the efficacy of bioremediation strategies, and understand the enzymatic processes involved in the detoxification of halogenated aromatic compounds.

Introduction

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used herbicide for the control of broadleaf weeds. Its persistence and potential toxicity in the environment have prompted research into its microbial degradation. Reductive dehalogenation, a process where microorganisms use halogenated compounds as electron acceptors in anaerobic respiration, is a key pathway for the breakdown of bromoxynil in anoxic environments. This process not only detoxifies the compound but can also be a source of energy for the involved microorganisms.

One of the well-studied organisms capable of this process is Desulfitobacterium chlororespirans, which can couple the oxidation of an electron donor, such as lactate, to the reductive debromination of bromoxynil.[1][2] This application note will focus on the methodologies used to study this process, with a particular emphasis on the experimental setup, analytical techniques, and data interpretation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the reductive dehalogenation of bromoxynil by Desulfitobacterium chlororespirans.

Table 1: Growth and Dehalogenation Parameters of D. chlororespirans

ParameterValueReference
Electron AcceptorBromoxynil (35 to 75 µM)[1][2]
Primary Degradation Product4-Cyanophenol[1]
Electron DonorLactate[1][2]
Doubling Time on Bromoxynil18.4 ± 5.2 hours[1][2]
Stoichiometry of DebrominationStoichiometric conversion to 4-cyanophenol[2]

Table 2: Half-life of Bromoxynil in Different Environments

EnvironmentHalf-lifeReference
Soil (aerobic)4.12 days[3]
Prairie Wetland Ponds9-17 days[4]
Maize Seedling1.14 days[3]

Experimental Protocols

Anaerobic Cultivation of Desulfitobacterium chlororespirans

This protocol describes the preparation of an anaerobic medium and the cultivation of D. chlororespirans for bromoxynil degradation studies.

Materials:

  • Basal salt medium components (see Table 3)

  • Resazurin solution (0.1% w/v)

  • L-cysteine-HCl·H₂O

  • Na₂S·9H₂O

  • Vitamin solution (see Table 4)

  • Trace element solution (see Table 5)

  • Electron donor (e.g., sodium lactate)

  • Electron acceptor (bromoxynil)

  • Anaerobic culture tubes or serum bottles with butyl rubber stoppers

  • Gassing manifold with an oxygen-free gas mixture (e.g., N₂:CO₂, 80:20)

Table 3: Basal Salt Medium Composition

ComponentConcentration (g/L)
KH₂PO₄0.2
NH₄Cl0.25
NaCl1.0
MgCl₂·6H₂O0.1
KCl0.5
CaCl₂·2H₂O0.15
NaHCO₃2.5

Table 4: Vitamin Solution Composition

ComponentConcentration (mg/L)
Biotin2
Folic acid2
Pyridoxine-HCl10
Riboflavin5
Thiamine5
Nicotinic acid5
Pantothenic acid5
Vitamin B₁₂0.1
p-Aminobenzoic acid5
Lipoic acid5

Table 5: Trace Element Solution Composition

ComponentConcentration (mg/L)
Nitrilotriacetic acid1500
MgSO₄·7H₂O3000
MnSO₄·H₂O500
NaCl1000
FeSO₄·7H₂O100
CoCl₂·6H₂O100
CaCl₂·2H₂O100
ZnSO₄·7H₂O100
CuSO₄·5H₂O10
AlK(SO₄)₂·12H₂O10
H₃BO₃10
Na₂MoO₄·2H₂O10
NiCl₂·6H₂O25
Na₂SeO₃5
Na₂WO₄·2H₂O25

Procedure:

  • Prepare the basal salt medium by dissolving the components in deionized water.

  • Add 1 ml/L of resazurin solution as an indicator of anaerobic conditions.

  • Boil the medium under a stream of oxygen-free gas to remove dissolved oxygen, then cool to room temperature.

  • Dispense the medium into anaerobic culture tubes or serum bottles while continuously flushing with the oxygen-free gas.

  • Seal the vessels with butyl rubber stoppers and aluminum crimps.

  • Autoclave the sealed vessels.

  • After autoclaving and cooling, add the following sterile, anoxic stock solutions to the medium using a syringe:

    • L-cysteine-HCl·H₂O and Na₂S·9H₂O as reducing agents (final concentration of 0.25 g/L each).

    • Vitamin solution (10 ml/L).

    • Trace element solution (1 ml/L).

    • Electron donor (e.g., sodium lactate to a final concentration of 5-10 mM).

    • Electron acceptor (bromoxynil from a sterile stock solution to the desired final concentration, e.g., 50 µM).

  • Inoculate the medium with an active culture of D. chlororespirans.

  • Incubate the cultures in the dark at the optimal growth temperature for the organism (e.g., 30-37°C).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol is for the quantification of bromoxynil and its primary metabolite, 4-cyanophenol.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: Methanol and water (e.g., 90:10 v/v)

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Analytical standards of bromoxynil and 4-cyanophenol

Procedure:

  • Prepare the mobile phase and degas it.

  • Set the HPLC system parameters:

    • Flow rate: e.g., 1.5 mL/min

    • Injection volume: e.g., 20 µL

    • UV detection wavelength: e.g., 230 nm

  • Prepare a calibration curve by diluting the analytical standards to a range of known concentrations.

  • Collect culture samples at different time points.

  • Centrifuge the samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the samples by HPLC.

  • Quantify the concentrations of bromoxynil and 4-cyanophenol by comparing the peak areas to the calibration curve.

Microbial Growth Measurement: ¹⁴C-Lactate Uptake Assay

This protocol measures microbial growth by quantifying the incorporation of a radiolabeled substrate into the biomass.

Materials:

  • ¹⁴C-labeled sodium lactate

  • Liquid scintillation counter

  • Scintillation vials

  • Scintillation cocktail

  • Filtration apparatus with 0.2 µm filters

  • Ethanol (for rinsing)

Procedure:

  • Prepare anaerobic culture medium as described in Protocol 3.1, but with the addition of a known amount of ¹⁴C-labeled lactate.

  • Inoculate the medium and incubate as described previously.

  • At various time points, withdraw a known volume of the culture.

  • Filter the sample through a 0.2 µm filter to capture the biomass.

  • Rinse the filter with a small volume of ethanol to remove any remaining unincorporated lactate.

  • Place the filter in a scintillation vial.

  • Add an appropriate volume of scintillation cocktail.

  • Measure the radioactivity in the vial using a liquid scintillation counter.

  • The increase in radioactivity over time is proportional to the increase in biomass. The doubling time can be calculated from the logarithmic phase of the growth curve.[1]

Visualizations

The following diagrams illustrate the key processes involved in the study of bromoxynil reductive dehalogenation.

Reductive_Dehalogenation_Pathway Bromoxynil Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) Metabolite1 Monobromo-4-hydroxybenzonitrile (Intermediate) Bromoxynil->Metabolite1 -Br⁻ Product 4-Cyanophenol (Final Product) Metabolite1->Product -Br⁻ Electrons 2e⁻ Electrons->Bromoxynil Electrons2 2e⁻ Electrons2->Metabolite1

Caption: Reductive dehalogenation pathway of bromoxynil.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Interpretation Medium Prepare Anaerobic Medium Incubate Incubate Cultures with Bromoxynil and Lactate Medium->Incubate Inoculum Prepare Inoculum (D. chlororespirans) Inoculum->Incubate Sampling Collect Samples Over Time Incubate->Sampling HPLC HPLC Analysis (Bromoxynil & Metabolites) Sampling->HPLC Growth ¹⁴C-Lactate Assay (Biomass Growth) Sampling->Growth Data Determine Degradation Rates and Growth Kinetics HPLC->Data Growth->Data

Caption: Experimental workflow for studying bromoxynil degradation.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of Bromoxynil phenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Bromoxynil Phenol

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Bromoxynil phenol.

Frequently Asked Questions (FAQs)

Q1: Why is my Bromoxynil phenol peak tailing?

Peak tailing for a specific analyte like Bromoxynil phenol is often caused by chemical interactions within the column, although physical or system-related issues can also be a factor.

  • Chemical Causes (Most Common for Bromoxynil): The primary cause is often secondary-site interactions between the acidic Bromoxynil phenol and the stationary phase. Silica-based columns have residual silanol groups (Si-OH) on their surface which are acidic and can interact with polar compounds, leading to more than one retention mechanism and causing peaks to tail.[1][2]

  • Physical Causes: Issues like a void at the column inlet, excessive extra-column volume (e.g., overly long tubing), or a blocked frit can cause peak distortion.[3][4][5] However, these problems typically affect all peaks in the chromatogram, not just the analyte of interest.[6]

Q2: How does the mobile phase pH affect the peak shape of Bromoxynil?

Mobile phase pH is a critical factor for ionizable compounds like the acidic Bromoxynil phenol. The pH controls the ionization state of both the Bromoxynil and the residual silanol groups on the silica stationary phase.

  • Silanol Groups: Residual silanols are acidic (pKa ~3.8–4.2) and become ionized (negatively charged) at higher pH values.[7]

  • Bromoxynil Phenol: As an acidic compound, Bromoxynil will become ionized (deprotonated) at a pH above its pKa.

To achieve a sharp, symmetrical peak, the goal is to have a single, consistent interaction between the analyte and the stationary phase. For acidic compounds like Bromoxynil, this is best achieved by using a low-pH mobile phase.[1][3][5] A low pH (ideally pH < 3) ensures that the residual silanol groups are fully protonated (neutral), minimizing unwanted secondary ionic interactions that cause tailing.[2][7]

Q3: What are the first troubleshooting steps I should take?

A logical, step-by-step approach is the most efficient way to diagnose the problem.

  • Review Mobile Phase pH: Confirm that the pH of your mobile phase is sufficiently low (e.g., pH 2.5-3.5) to keep both the silanol groups and your acidic analyte in a non-ionized state.[1][2][5]

  • Check for Column Overload: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and the tailing is reduced, the original problem was mass overload.[3]

  • Differentiate Chemical vs. Physical Issues: Inject a neutral, non-polar compound (e.g., toluene). If this neutral marker also shows peak tailing, the issue is likely physical (e.g., a column void, bad fittings, or excessive tubing).[4][6] If the neutral marker has a good peak shape while Bromoxynil continues to tail, the problem is chemical in nature.[4][6]

  • Inspect Column and System: If a physical issue is suspected, check all fittings for tightness, ensure tubing is as short and narrow as possible, and consider replacing the column frit or the entire column.

Q4: Could my HPLC column be the source of the problem?

Yes, the column is a frequent source of peak shape issues.

  • Column Chemistry: For analytes prone to silanol interactions, using a modern, high-purity "Type B" silica column or a column that is "end-capped" is highly recommended.[5] End-capping is a process that deactivates most of the residual silanol groups, significantly reducing secondary interactions.[1][4]

  • Column Degradation: Over time, especially when operating at higher pH levels, the silica stationary phase can dissolve, leading to a loss of efficiency and the creation of voids, which causes peak tailing.[8] If the column is old or has been used extensively under harsh conditions, it may need to be replaced.

  • Contamination: Trace metal impurities in the silica can also create active sites that interact with analytes, causing tailing.[2][5] Using a guard column can help protect the analytical column from contaminants in the sample.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for Bromoxynil phenol.

G start_node Peak Tailing Observed for Bromoxynil Phenol decision_node decision_node start_node->decision_node Is it only the Bromoxynil peak? chem_path_node chem_path_node decision_node->chem_path_node Yes process_node_physical Likely Physical/System Issue decision_node->process_node_physical No, all peaks tail process_node process_node solution_node solution_node process_node1 process_node1 chem_path_node->process_node1 Likely Chemical Interaction process_node_physical2 process_node_physical2 process_node_physical->process_node_physical2 Check System Components decision_node2 decision_node2 process_node1->decision_node2 Check Method Parameters process_node2 process_node2 decision_node2->process_node2 Is Mobile Phase pH < 3.5? solution_node1 Adjust pH to 2.5-3.0 using buffer or acid (e.g., TFA, Formic) process_node2->solution_node1 No decision_node3 decision_node3 process_node2->decision_node3 Yes process_node3 process_node3 decision_node3->process_node3 Is Sample Concentration High? solution_node2 Dilute Sample (1:10) & Re-inject process_node3->solution_node2 Yes process_node4 process_node4 process_node3->process_node4 No solution_node3 Use End-Capped or High-Purity Silica Column process_node4->solution_node3 Consider Column Chemistry solution_node_physical1 1. Check for column void 2. Shorten/replace tubing 3. Check fittings for dead volume 4. Replace column frit process_node_physical2->solution_node_physical1 Inspect & Correct

Caption: A flowchart for troubleshooting peak tailing in HPLC.

Data Presentation

The pH of the mobile phase has a significant impact on the peak shape of acidic analytes like Bromoxynil phenol. A lower pH suppresses interactions with residual silanols, resulting in a more symmetrical peak. The table below illustrates this relationship.

Mobile Phase pHTailing Factor (Tf)Peak Shape DescriptionRationale
6.5> 2.0Severe TailingAt this pH, residual silanols are ionized, leading to strong secondary interactions.
4.51.5 - 1.9Moderate TailingpH is near the pKa of silanols, causing mixed interaction modes.
2.5 1.0 - 1.2 Symmetrical (Ideal) Silanols are protonated (neutral), minimizing secondary retention and producing a sharp peak.

Note: Tailing factor values are representative and based on established chromatographic principles. A USP Tailing Factor (Tf) value close to 1.0 is ideal, while values above 2.0 are generally unacceptable.[3]

Experimental Protocols

Below are example HPLC methods that are suitable for the analysis of Bromoxynil and other phenolic compounds, designed to minimize peak tailing.

Protocol 1: Buffered Mobile Phase Method

This method is adapted from an analysis of benzonitrile herbicides and is effective at maintaining a low pH to ensure good peak shape.

  • HPLC Column: Spherisorb S5 Phenyl, 250 x 5 mm, 5 µm particle size.

  • Mobile Phase: Aqueous potassium dihydrogen orthophosphate (50 mmol/L, adjusted to pH 3.5) and acetonitrile in a ratio of 3:1 (v/v).

  • Flow Rate: 1.8 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 240 nm.

  • Temperature: Ambient.

Protocol 2: Acidic Modifier Method

This approach uses a small amount of a strong acid to control the pH and is adapted from a validated method for various bromophenolic compounds.

  • HPLC Column: Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient can be developed, for example, starting at 10% B and increasing to 90% B over 15 minutes.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or 280 nm.

References

Technical Support Center: Optimization of Bromoxynil Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Bromoxynil from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting Bromoxynil from clay soils?

A1: Several methods have proven effective for the extraction of Bromoxynil from clay soils. The most common and efficient techniques include:

  • Accelerated Solvent Extraction (ASE®): This technique uses elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods.[1][2][3]

  • Ultrasound-Assisted Extraction (UAE): UAE, or sonication, utilizes high-frequency sound waves to disrupt the soil matrix and enhance solvent penetration, leading to improved extraction of target analytes.[4]

  • Solvent Shaking Extraction: This conventional method involves shaking the soil sample with a suitable solvent. It is a simpler technique but may require more time and larger solvent volumes. Common solvents include ammoniacal methanol and aqueous acidic acetonitrile.

Q2: How does the chemical form of Bromoxynil in the soil affect extraction?

A2: Bromoxynil is often applied in its ester forms, such as Bromoxynil octanoate or heptanoate. In the soil and water, these esters can rapidly hydrolyze to the more polar phenol form of Bromoxynil.[5] It is crucial to consider which form is of interest for your analysis, as the polarity difference will influence the choice of extraction solvent and analytical method. Some extraction methods, like using ammoniacal methanol, can convert the ester form to the phenol form during the extraction process.

Q3: What are typical recovery rates for Bromoxynil from clay soils?

A3: Recovery rates can vary depending on the extraction method, soil composition, and fortification level. However, well-optimized methods can achieve high recoveries. For example, some studies have reported recoveries in the range of 80-114%.

Q4: Can the high clay content of the soil impact extraction efficiency?

A4: Yes, high clay and organic matter content in soil can enhance the persistence of herbicides like Bromoxynil.[6] This is due to the strong adsorption of the analyte to the clay particles, which can make extraction more challenging and may lead to lower recoveries if the extraction method is not robust enough.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of Bromoxynil Incomplete extraction from the clay matrix: Clay soils have a high surface area and can strongly adsorb analytes.* Increase extraction energy: For ASE, increase the temperature (up to 130-140°C) and static extraction time.[2] For UAE, increase sonication time or power. * Optimize solvent polarity: Use a more polar solvent system, such as methanol/water or acetonitrile/water, to better desorb Bromoxynil from the clay particles. * Pre-treatment of soil: For wet clay samples, mixing with a drying agent like diatomaceous earth (ASE Prep DE) can create a more free-flowing sample and improve solvent penetration.[1]
Analyte degradation: Bromoxynil esters can hydrolyze to the phenol form. Depending on the analytical target, this may be considered degradation.* Control pH: If extracting the ester form is desired, use a neutral or slightly acidic extraction solvent to minimize hydrolysis. * Analyze for both forms: If feasible, quantify both the ester and phenol forms to account for any conversion.
Poor Reproducibility (High RSD) Inhomogeneous sample: Clay soils can be difficult to homogenize, leading to variability between subsamples.* Thoroughly homogenize the soil sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed. * Use a larger sample size: A larger starting sample mass can help to minimize the effects of inhomogeneity.
Matrix effects in the final extract: Co-extracted substances from the clay soil can interfere with the analytical detection (e.g., ion suppression in LC-MS).* Incorporate a clean-up step: Use solid-phase extraction (SPE) or dispersive SPE (dSPE) after the initial extraction to remove interfering matrix components. * Use matrix-matched standards: Prepare calibration standards in an extract of blank clay soil to compensate for matrix effects.
Clogged Extractor or Slow Filtration Fine clay particles: The fine particulate nature of clay can lead to clogging of extraction cells or filters.* Mix with a dispersing agent: Blending the clay sample with diatomaceous earth or sand can improve the flow characteristics of the sample within the extraction cell.[2] * Use appropriate filters: Ensure the frits or filters in your extraction system are suitable for fine-particulate samples.

Quantitative Data Summary

The following table summarizes reported recovery data for Bromoxynil and other pesticides from soil using various extraction techniques.

Extraction MethodAnalyteSoil TypeSolventRecovery (%)Reference
Accelerated Solvent Extraction (ASE)Atrazine, AlachlorClay, Loam, SandDichloromethane:Acetone (1:1)Generally better than Soxhlet or shake extraction[2]
Ultrasound-Assisted Extraction (UAE)Penoxsulam, Anilofos, etc.SoilOptimized based on single-factor experiments82.1 ± 3.32 to 93.8 ± 2.56[4]

Experimental Protocols

Protocol 1: Accelerated Solvent Extraction (ASE)

This protocol is a general guideline based on U.S. EPA Method 3545 and can be adapted for Bromoxynil extraction from clay soils.

  • Sample Preparation:

    • Air-dry the soil sample or mix wet clay with an equal amount of diatomaceous earth (e.g., ASE Prep DE) until a free-flowing powder is obtained.[1]

    • Grind the sample to a fine, uniform consistency.

  • Extraction Cell Preparation:

    • Place a cellulose filter at the bottom of the appropriate sized extraction cell (e.g., 11 mL or 22 mL).

    • Weigh approximately 10 g of the prepared soil sample into the cell. For samples mixed with diatomaceous earth, transfer the entire mixture.

    • If required, add surrogate or matrix spikes directly to the sample in the cell.

  • ASE Instrument Parameters:

    • Solvent: Dichloromethane:Acetone (1:1, v/v) or Methanol.

    • Temperature: 100-140°C. Optimal temperature may need to be determined empirically, as recovery can decrease at very high temperatures.[2]

    • Static Time: 5-15 minutes.

    • Static Cycles: 1-2.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 60-100 seconds with nitrogen.

  • Post-Extraction:

    • Collect the extract in a pre-cleaned vial.

    • The extract can then be concentrated and, if necessary, subjected to a clean-up procedure before analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general framework for the UAE of Bromoxynil from clay soils.

  • Sample Preparation:

    • Air-dry and sieve the soil sample to ensure homogeneity.

  • Extraction Procedure:

    • Weigh 5-10 g of the prepared soil into a suitable vessel (e.g., a glass centrifuge tube).

    • Add a specific volume of extraction solvent. A solvent-to-sample ratio of 2:1 to 5:1 (v/w) is a good starting point. Acetonitrile or methanol are common choices.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonication Parameters:

      • Temperature: 25-50°C.

      • Time: 15-30 minutes.

      • Frequency: 20-40 kHz.

  • Analyte Recovery:

    • After sonication, centrifuge the sample to separate the soil from the solvent.

    • Carefully decant the supernatant (the extract).

    • The extraction can be repeated 1-2 times with fresh solvent, and the supernatants combined to improve recovery.

    • The combined extract can then be filtered, concentrated, and cleaned up as needed prior to analysis.

Visualizations

experimental_workflow_ase cluster_prep Sample Preparation cluster_ase ASE Procedure cluster_post Post-Extraction prep1 Air-dry or mix clay with diatomaceous earth prep2 Grind to a fine powder prep1->prep2 ase1 Pack soil into extraction cell prep2->ase1 ase2 Load cell into ASE system ase1->ase2 ase3 Extract under elevated temperature and pressure ase2->ase3 post1 Collect extract ase3->post1 post2 Concentrate and clean-up (e.g., SPE) post1->post2 post3 Analyze (e.g., LC-MS, GC-MS) post2->post3

Caption: Workflow for Accelerated Solvent Extraction (ASE).

experimental_workflow_uae cluster_prep Sample Preparation cluster_uae UAE Procedure cluster_post Post-Extraction prep1 Air-dry and sieve soil uae1 Weigh soil and add solvent prep1->uae1 uae2 Sonicate in an ultrasonic bath uae1->uae2 uae3 Centrifuge to separate extract uae2->uae3 uae4 Repeat extraction (optional) uae3->uae4 post1 Combine and filter extracts uae4->post1 post2 Concentrate and clean-up post1->post2 post3 Analyze post2->post3

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

troubleshooting_flowchart rect rect start Low Bromoxynil Recovery? q1 Is the method energetic enough for clay? start->q1 q2 Is the solvent optimal? q1->q2 Yes a1 Increase temperature/time (ASE) or power/time (UAE) q1->a1 No q3 Are there matrix effects? q2->q3 Yes a2 Use a more polar solvent (e.g., methanol/water) q2->a2 No a3 Incorporate a clean-up step (SPE/dSPE) q3->a3 Yes a4 Use matrix-matched standards a3->a4

Caption: Troubleshooting logic for low Bromoxynil recovery.

References

Overcoming matrix effects in mass spectrometry analysis of Bromoxynil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometry analysis of the herbicide Bromoxynil.

Troubleshooting Guides

Scenario 1: You are observing significant signal suppression for Bromoxynil in a complex matrix like spinach.

Question: My Bromoxynil signal is much lower in my spinach extract compared to the solvent standard, leading to poor sensitivity and inaccurate quantification. What steps can I take to mitigate this ion suppression?

Answer:

Signal suppression in high-pigment matrices like spinach is a common challenge due to the presence of co-eluting matrix components such as chlorophylls and carotenoids.[1] Here is a systematic approach to troubleshoot and mitigate this issue:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS/MS analysis.

    • QuEChERS with Graphitized Carbon Black (GCB): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique. For pigmented matrices, incorporating GCB in the dispersive solid-phase extraction (dSPE) cleanup step is crucial for removing pigments.[2] Be aware that GCB can also retain planar analytes like Bromoxynil, so optimization of the GCB amount is critical to balance pigment removal with analyte recovery.

    • Alternative Sorbents: If Bromoxynil recovery is compromised with GCB, consider alternative or combination sorbents like PSA (Primary Secondary Amine) to remove sugars and fatty acids, and C18 to remove nonpolar interferences.

  • Chromatographic Separation: Improving the separation between Bromoxynil and co-eluting matrix components can significantly reduce ion suppression.

    • Gradient Optimization: Lengthening the chromatographic gradient can improve resolution.

    • Column Chemistry: Consider using a different column chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds like Bromoxynil.

  • Dilution of the Final Extract: A straightforward approach to reduce the concentration of matrix components is to dilute the final extract. While this will also dilute the analyte, the reduction in matrix effects can sometimes lead to a net improvement in the signal-to-noise ratio. A 10-fold dilution is a good starting point.

  • Matrix-Matched Calibration: This is a common and effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This ensures that the standards and samples experience similar levels of ion suppression or enhancement.

Scenario 2: You are analyzing Bromoxynil in a fatty matrix, such as oilseeds or avocado, and experiencing inconsistent results.

Question: My recovery and precision for Bromoxynil are poor when analyzing fatty food samples. What is causing this and how can I improve my method?

Answer:

Fatty matrices introduce lipids and triglycerides that can cause significant matrix effects and contaminate the LC-MS/MS system. The following steps can help address these challenges:

  • Enhanced Sample Cleanup: A standard QuEChERS protocol may not be sufficient for high-fat matrices.

    • Freezing Out Lipids (Winterization): After the initial extraction with acetonitrile, cool the extract at a low temperature (e.g., -20°C) for several hours. This will cause the lipids to precipitate, and they can then be removed by centrifugation or filtration.

    • dSPE with C18: Include a higher amount of C18 sorbent in your dSPE cleanup step to effectively remove nonpolar lipids.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects and variations in extraction recovery. A SIL-IS for Bromoxynil, if available, will co-elute with the native analyte and experience the same matrix effects, providing the most accurate quantification.

  • Instrument Maintenance: Regular cleaning of the ion source is crucial when analyzing fatty samples to prevent a buildup of non-volatile residues that can lead to signal drift and poor performance.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Bromoxynil analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Bromoxynil, by co-eluting compounds from the sample matrix. This can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity) compared to a pure standard in solvent.[3] These effects can compromise the accuracy, precision, and sensitivity of your analysis. The extent of the matrix effect depends on the analyte, the matrix, and the LC-MS/MS conditions.

Q2: How can I determine the extent of matrix effects in my Bromoxynil assay?

A2: You can quantify the matrix effect (ME) by comparing the peak area of Bromoxynil in a post-extraction spiked blank matrix sample to the peak area of a standard in pure solvent at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

  • A negative ME (%) indicates ion suppression.

  • A positive ME (%) indicates ion enhancement.

  • ME values between -20% and +20% are generally considered acceptable.[3]

Q3: What is the QuEChERS method and is it suitable for Bromoxynil extraction?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The QuEChERS method is well-suited for the extraction of Bromoxynil from a variety of matrices. However, the specific salt combination and dSPE sorbents should be optimized based on the matrix type.

Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard for Bromoxynil quantification?

A4:

  • Matrix-Matched Calibration: This is a good option when a stable isotope-labeled internal standard (SIL-IS) for Bromoxynil is not available or is too expensive. It effectively compensates for matrix effects by ensuring that the calibration standards and the samples have a similar matrix composition. However, it requires a blank matrix for each sample type and does not correct for variations in extraction recovery.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative mass spectrometry. A SIL-IS for Bromoxynil will have the same chemical and physical properties as the native analyte, meaning it will behave identically during sample preparation and ionization. This allows it to correct for both matrix effects and analyte loss during sample processing, leading to the most accurate and precise results.

Q5: Can I group different food matrices together for matrix-matched calibration?

A5: Grouping similar matrices (e.g., different types of leafy greens or different citrus fruits) can be a practical approach to reduce the number of blank matrix extracts needed for calibration. However, it is crucial to validate this approach by demonstrating that the matrix effects for Bromoxynil are comparable across the grouped commodities. Significant differences in matrix composition can still exist even within seemingly similar food types.

Quantitative Data Summary

The following tables summarize expected performance data for different strategies to mitigate matrix effects in the analysis of Bromoxynil. The values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: Comparison of Matrix Effect Mitigation Strategies for Bromoxynil in Spinach (High-Pigment Matrix)

Mitigation StrategyExpected Recovery (%)Expected Matrix Effect (%)Key AdvantagesKey Disadvantages
Solvent Calibration (No Mitigation) 70-110%-80% to -50% (Strong Suppression)Simple to prepare standardsInaccurate quantification due to uncorrected matrix effects
QuEChERS with GCB Cleanup 60-90%-40% to -15% (Reduced Suppression)Effective removal of pigmentsPotential for Bromoxynil loss on GCB
Matrix-Matched Calibration 70-110%Compensated (results are corrected)Good compensation for matrix effectsRequires a blank matrix for each sample type
Stable Isotope Dilution CorrectedCorrectedMost accurate and precise methodRequires a specific labeled internal standard

Table 2: Comparison of Matrix Effect Mitigation Strategies for Bromoxynil in Canola Seeds (High-Fat Matrix)

Mitigation StrategyExpected Recovery (%)Expected Matrix Effect (%)Key AdvantagesKey Disadvantages
Solvent Calibration (No Mitigation) 60-100%-60% to -30% (Moderate Suppression)Simple to prepare standardsInaccurate quantification
QuEChERS with C18 & Winterization 70-95%-30% to -10% (Reduced Suppression)Effective removal of lipidsMore time-consuming sample preparation
Matrix-Matched Calibration 70-110%Compensated (results are corrected)Good compensation for matrix effectsRequires a blank, fat-containing matrix
Stable Isotope Dilution CorrectedCorrectedMost accurate and precise methodRequires a specific labeled internal standard

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for Bromoxynil in Leafy Vegetables (e.g., Spinach)

  • Homogenization: Homogenize 10 g of the sample with 10 mL of water.

  • Extraction:

    • Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and an optimized amount of GCB, typically 10-50 mg).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 x g for 2 minutes.

  • Analysis: Transfer the cleaned-up extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Calculation of Matrix Effect

  • Prepare a Blank Matrix Extract: Use the appropriate sample preparation protocol (e.g., Protocol 1) on a sample known to be free of Bromoxynil.

  • Prepare Standard A: Spike the blank matrix extract with Bromoxynil standard solution to a known concentration (e.g., 10 ng/mL).

  • Prepare Standard B: Prepare a Bromoxynil standard solution in the mobile phase at the same concentration as Standard A.

  • Analysis: Analyze both standards by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = [(Peak Area of Standard A / Peak Area of Standard B) - 1] * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (10g sample + 10mL water) extraction 2. Extraction (Acetonitrile + QuEChERS salts) homogenization->extraction Add solvent & salts centrifuge1 3. Centrifugation extraction->centrifuge1 Shake vigorously dSPE 4. dSPE Cleanup (MgSO4, PSA, GCB) centrifuge1->dSPE Transfer supernatant centrifuge2 5. Centrifugation dSPE->centrifuge2 Vortex lcms 6. LC-MS/MS Analysis centrifuge2->lcms Inject final extract data 7. Data Processing & Quantification lcms->data

Caption: QuEChERS workflow for Bromoxynil analysis.

logical_relationship cluster_mitigation Mitigation Strategies cluster_compensation Compensation Strategies start Observed Signal Suppression for Bromoxynil sample_prep Optimize Sample Prep (e.g., QuEChERS with GCB) start->sample_prep chromatography Improve Chromatography (e.g., longer gradient) start->chromatography dilution Dilute Sample Extract start->dilution matrix_match Matrix-Matched Calibration sample_prep->matrix_match sil_is Stable Isotope Dilution sample_prep->sil_is chromatography->matrix_match chromatography->sil_is dilution->matrix_match dilution->sil_is end Accurate Quantification of Bromoxynil matrix_match->end sil_is->end

References

Improving the sensitivity of analytical methods for Bromoxynil detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the analytical detection of Bromoxynil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the detection of Bromoxynil?

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, available equipment, and the purpose of the analysis (e.g., routine monitoring vs. trace-level quantification). High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust method for the determination of Bromoxynil in various samples.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for Bromoxynil octanoate in soil and corn.[3] For high sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[4][5] Immunoassays like ELISA can be used for rapid screening purposes.

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bromoxynil analysis?

LOD and LOQ values for Bromoxynil can vary significantly depending on the analytical technique and the sample matrix. The detection limit is often dependent on the level of interferences rather than instrumental limitations.[6] For instance, a developed HPLC-UV method reported an LOD of 1.57 mg/L and an LOQ of 5.22 mg/L for Bromoxynil.[2][7][8] In contrast, a highly sensitive LC/MS/MS method can achieve detection levels of 1–2 parts per trillion (ppt).[4] A GC-ECD method for Bromoxynil octanoate in soil and corn reported an LOQ of 0.005 mg/kg.[3]

Q3: How can I minimize matrix effects in my Bromoxynil analysis?

Matrix effects can significantly impact the accuracy and sensitivity of your analysis by causing signal suppression or enhancement.[9][10] To minimize these effects:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering co-extractives from the sample.[2]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical instrument.[11]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[3]

  • Use of Internal Standards: Incorporating an internal standard that is structurally similar to Bromoxynil can help to correct for variations in sample preparation and matrix effects.

Q4: What are the critical storage conditions for Bromoxynil samples and standards?

To ensure the integrity of your samples and standards, it is crucial to store them properly. Bromoxynil samples should be kept refrigerated at 4°C and protected from light.[1] Stock solutions of Bromoxynil should also be stored in the dark and checked for signs of degradation before use.[6]

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing or Fronting - Column overload (too much sample injected).- Secondary interactions between Bromoxynil and the stationary phase.- Incompatible sample solvent.- Reduce the injection volume or dilute the sample.[6][12]- Use a column with end-capping to minimize silanol interactions.[13]- Ensure the sample solvent is similar in strength to the mobile phase.[6]
Retention Time Shifts - Change in mobile phase composition or pH.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure accurate pH measurement.[14]- Use a column oven to maintain a stable temperature.[1]- Replace the column if it is old or has been subjected to harsh conditions.[6]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Filter and degas the mobile phase.[14]- Flush the system with a strong solvent to clean the detector cell.- Purge the pump to remove any air bubbles.
Low Sensitivity/Poor Peak Response - Incorrect detection wavelength.- Low concentration of Bromoxynil in the sample.- Ensure the UV detector is set to the optimal wavelength for Bromoxynil (around 230 nm).[7]- Employ pre-concentration steps like SPE to enrich the analyte.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape - Active sites in the injector liner or column.- Co-elution with matrix components.- Use a deactivated liner and column.- Optimize the temperature program to improve separation from interferences.
Low Recovery - Inefficient extraction from the sample matrix.- Degradation of Bromoxynil during analysis.- Optimize the extraction solvent and technique (e.g., sonication, shaking time).- Check for thermal degradation in the injector and optimize the injector temperature.
High Background Noise - Contamination from the sample matrix or system.- Column bleed.- Perform a thorough cleanup of the sample extract.[11]- Bake out the column according to the manufacturer's instructions to reduce bleed.
Inconsistent Results - Variability in derivatization efficiency (if used).- Matrix effects.- Ensure consistent reaction conditions for derivatization (time, temperature, reagent concentration).[15]- Use matrix-matched standards or an isotopically labeled internal standard.
ELISA
Problem Potential Cause Troubleshooting Steps
High Background - Insufficient washing.- Non-specific binding of antibodies.- Contamination of reagents.- Increase the number of washing steps and ensure complete removal of wash buffer.[16]- Use a blocking buffer to prevent non-specific binding.- Use fresh, high-quality reagents.
Low Signal - Low concentration of Bromoxynil.- Inactive enzyme or substrate.- Incorrect incubation times or temperatures.- Concentrate the sample if possible.- Check the expiration dates and storage conditions of the enzyme conjugate and substrate.- Adhere strictly to the recommended incubation parameters in the protocol.[16]
Poor Reproducibility - Pipetting errors.- Inconsistent washing technique.- Edge effects on the microplate.- Calibrate pipettes regularly and ensure proper pipetting technique.[17]- Use an automated plate washer for consistent washing.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for Bromoxynil detection.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVFormulations & Raw Materials1.57 mg/L5.22 mg/L99.53[2][7][8]
HPLC-UVWater~0.1 µg/L (with cleanup)--[18]
GC-ECDSoil, Corn-0.005 mg/kg82.3 - 110.7[3]
GC-MSSoil, Corn-0.2 mg/kg82.3 - 110.7[3]
LC/MS/MSDrinking Water1-2 ppt--[4]

Experimental Protocols

HPLC-UV Method for Bromoxynil in Formulations[2][7]
  • Standard Preparation:

    • Prepare a stock solution of 1000 mg/L Bromoxynil in the mobile phase.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 150 to 350 mg/L.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation sample and dissolve it in the mobile phase to achieve an expected Bromoxynil concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Water (90:10, v/v).

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

    • Temperature: Ambient.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the Bromoxynil concentration in the samples by comparing their peak areas to the calibration curve.

Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples
  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the retained Bromoxynil from the cartridge with a suitable organic solvent like acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Injection GC GC Separation Reconstitution->GC Injection Detector Detection (UV, MS, etc.) HPLC->Detector GC->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for Bromoxynil analysis.

troubleshooting_hplc Problem Abnormal Peak Shape (Tailing/Fronting) Cause1 Column Overload? Problem->Cause1 Solution1 Dilute Sample or Reduce Injection Volume Cause1->Solution1 Yes Cause2 Secondary Interactions? Cause1->Cause2 No Solution2 Use End-capped Column or Adjust Mobile Phase pH Cause2->Solution2 Yes Cause3 Incompatible Sample Solvent? Cause2->Cause3 No Solution3 Match Sample Solvent to Mobile Phase Cause3->Solution3 Yes

Caption: Troubleshooting logic for abnormal peak shapes in HPLC.

troubleshooting_elisa Problem High Background Signal Cause1 Insufficient Washing? Problem->Cause1 Solution1 Increase Wash Steps & Ensure Complete Aspiration Cause1->Solution1 Yes Cause2 Non-specific Binding? Cause1->Cause2 No Solution2 Optimize Blocking Buffer (Concentration/Time) Cause2->Solution2 Yes Cause3 Reagent Contamination? Cause2->Cause3 No Solution3 Prepare Fresh Reagents Cause3->Solution3 Yes

Caption: Troubleshooting logic for high background in ELISA.

References

Optimizing reaction conditions for the synthesis of Bromoxynil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Bromoxynil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Bromoxynil?

A1: Bromoxynil is commercially synthesized through a two-step process. The first step involves the synthesis of the intermediate p-hydroxybenzonitrile. This is followed by an electrophilic aromatic substitution reaction where p-hydroxybenzonitrile is brominated to yield Bromoxynil.[1]

Q2: What are some common issues encountered in traditional Bromoxynil synthesis?

A2: Traditional industrial production methods for Bromoxynil often face challenges such as low product yield, low purity, and significant environmental pollution. The production process can also be complex to manage effectively.[2][3]

Q3: What is the mechanism of action for Bromoxynil as a herbicide?

A3: Bromoxynil acts as a selective, contact herbicide with some systemic activity. It functions by inhibiting photosynthesis at photosystem II.[1] This inhibition leads to rapid tissue necrosis in susceptible plants.[4]

Troubleshooting Guide

Low Yield

Q4: My overall yield of Bromoxynil is lower than expected. What are the potential causes and solutions?

A4: Low yield can stem from issues in either the synthesis of p-hydroxybenzonitrile or the subsequent bromination step.

  • Incomplete p-Hydroxybenzonitrile Synthesis: Ensure the reaction temperature and time are optimized. A two-stage heating process can improve yield. Initially, heat the mixture of p-hydroxybenzoic acid, urea, and sulfamic acid to 140-160°C for 35-45 minutes. Following this, increase the temperature to 180-200°C, add more urea, and continue the reaction for another 55-65 minutes.[3]

  • Suboptimal Bromination Conditions: The temperature during bromine addition is critical. The reaction should be maintained at 30-40°C during the slow addition of bromine. After the addition, continuing the reaction for an extended period (e.g., 180 minutes) with the addition of a sodium chlorate solution can enhance the yield.[3]

Product Purity Issues

Q5: I am observing significant impurities in my final Bromoxynil product. How can I improve its purity?

A5: Impurities can arise from side reactions or unreacted starting materials.

  • Side Product Formation: Over-bromination or side reactions can lead to impurities. Precise control over the stoichiometry of bromine is crucial. Using a slight excess of the brominating agent might be necessary, but large excesses should be avoided.

  • Purification: After the reaction, the crude product should be thoroughly washed to achieve neutrality and then dried.[3] Recrystallization from a suitable solvent can also be employed to remove impurities.

Reaction Control

Q6: The bromination reaction is difficult to control and appears to be proceeding too quickly. What can I do?

A6: The bromination of p-hydroxybenzonitrile is an exothermic reaction.

  • Temperature Control: Maintain the reaction temperature within the recommended range of 30-40°C by using an ice bath or other cooling methods.

  • Slow Reagent Addition: Add the bromine dropwise over a prolonged period (e.g., 55-65 minutes) to manage the reaction rate and heat generation.[3]

Experimental Protocols

Synthesis of p-Hydroxybenzonitrile

This protocol is based on a representative synthetic procedure.[2][3]

Materials:

  • p-Hydroxybenzoic acid

  • Urea

  • Sulfamic acid

  • p-Cresol (solvent)

Equipment:

  • 250 ml three-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

Procedure:

  • To the three-necked flask, add 13-14 g of p-hydroxybenzoic acid, 8-10 g of urea, 19-20 g of sulfamic acid, and 40-60 ml of p-cresol.

  • Begin stirring the mixture.

  • Slowly heat the mixture to 140-160°C and maintain this temperature for 35-45 minutes.

  • Increase the temperature to 180-200°C, add an additional 2-4 g of urea, and continue the reaction for 55-65 minutes.

  • After the reaction is complete, filter the hot mixture. The filtrate is then subjected to vacuum distillation to obtain p-hydroxybenzonitrile.

Synthesis of Bromoxynil (Bromination of p-Hydroxybenzonitrile)

This protocol is a representative procedure for the bromination step.

Materials:

  • p-Hydroxybenzonitrile

  • Bromine

  • Sodium chlorate solution

Equipment:

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolve the synthesized p-hydroxybenzonitrile in a suitable solvent in the reaction vessel.

  • Cool the solution to 30-40°C.

  • Slowly add 16-17 g of bromine to the solution over 55-65 minutes, maintaining the temperature between 30-40°C.

  • After the bromine addition is complete, continue to stir the reaction.

  • Once the color of the reaction mixture fades, add a solution of 3.5-4.5 g of sodium chlorate in 5-7 ml of water.

  • Continue the reaction for an additional 180 minutes.

  • Filter the resulting mixture.

  • Wash the solid product until the filtrate is neutral.

  • Dry the product to obtain Bromoxynil.

Data Presentation

Table 1: Optimized Reaction Conditions for p-Hydroxybenzonitrile Synthesis

ParameterStage 1Stage 2
Temperature 140-160°C180-200°C
Duration 35-45 minutes55-65 minutes
Additional Urea -2-4 g

Table 2: Optimized Reaction Conditions for Bromination

ParameterValue
Reaction Temperature 30-40°C
Bromine Addition Time 55-65 minutes
Post-bromination Reaction Time 180 minutes

Visualizations

experimental_workflow cluster_step1 Step 1: p-Hydroxybenzonitrile Synthesis cluster_step2 Step 2: Bromination A Mix Reactants: p-hydroxybenzoic acid, urea, sulfamic acid, p-cresol B Heat to 140-160°C (35-45 min) A->B C Heat to 180-200°C, add more urea (55-65 min) B->C D Filter and Distill C->D E p-Hydroxybenzonitrile D->E F Dissolve p-Hydroxybenzonitrile E->F Intermediate G Cool to 30-40°C F->G H Slowly add Bromine (55-65 min) G->H I Add Sodium Chlorate Solution H->I J React for 180 min I->J K Filter, Wash, and Dry J->K L Bromoxynil K->L

Caption: Overall experimental workflow for the synthesis of Bromoxynil.

troubleshooting_guide Start Start Troubleshooting Issue Identify Primary Issue Start->Issue LowYield Low Yield Issue->LowYield Low Yield PurityIssue Purity Issue Issue->PurityIssue Impure Product ReactionControl Reaction Control Issue Issue->ReactionControl Poor Control CheckStep1 Check p-Hydroxybenzonitrile Synthesis Conditions LowYield->CheckStep1 CheckPurification Review Purification Protocol PurityIssue->CheckPurification CheckTempControl Assess Temperature Control ReactionControl->CheckTempControl OptimizeStep1 Optimize Temperature and Staging of Reactant Addition CheckStep1->OptimizeStep1 Incorrect CheckStep2 Check Bromination Conditions CheckStep1->CheckStep2 Correct End Issue Resolved OptimizeStep1->End OptimizeStep2 Optimize Bromine Addition Rate and Temperature CheckStep2->OptimizeStep2 Incorrect OptimizeStep2->End ImproveWashing Ensure Thorough Washing to Neutral pH CheckPurification->ImproveWashing Inadequate CheckStoichiometry Verify Bromine Stoichiometry CheckPurification->CheckStoichiometry Adequate Recrystallize Consider Recrystallization ImproveWashing->Recrystallize Recrystallize->End AdjustStoichiometry Adjust Bromine Amount to Minimize Side Reactions CheckStoichiometry->AdjustStoichiometry Incorrect AdjustStoichiometry->End ImplementCooling Use Cooling Bath to Maintain Temperature CheckTempControl->ImplementCooling Inadequate CheckAdditionRate Evaluate Reagent Addition Rate CheckTempControl->CheckAdditionRate Adequate ImplementCooling->End SlowAddition Decrease the Rate of Bromine Addition CheckAdditionRate->SlowAddition Too Fast SlowAddition->End

Caption: Troubleshooting decision tree for Bromoxynil synthesis.

References

How to prevent the degradation of Bromoxynil samples during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Bromoxynil samples to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Bromoxynil degradation during storage?

A1: The main factors contributing to Bromoxynil degradation are exposure to light (photolysis), hydrolysis (especially at alkaline pH), and microbial contamination. Temperature fluctuations can also accelerate these degradation processes.

Q2: What is the recommended temperature for storing Bromoxynil samples?

A2: For long-term storage, it is recommended to store solid Bromoxynil and its solutions at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Always refer to the manufacturer's instructions on the certificate of analysis.

Q3: What type of containers should I use to store Bromoxynil?

A3: Bromoxynil samples should be stored in tightly sealed, amber glass vials to protect them from light and prevent solvent evaporation. Avoid using plastic containers as plasticizers may leach into the sample or the compound may adsorb to the plastic surface.

Q4: My Bromoxynil solution has turned a slight yellow color. Is it still usable?

A4: A change in color, such as turning yellow, can be an indicator of degradation. It is crucial to re-analyze the sample's purity using a suitable analytical method, like HPLC, before use. Compare the chromatogram of the discolored solution to that of a freshly prepared standard to identify any degradation products and quantify the remaining Bromoxynil.

Q5: I am working with Bromoxynil octanoate. Do the same storage conditions apply?

A5: Yes, similar storage conditions are recommended. However, it is critical to be aware that Bromoxynil octanoate is susceptible to hydrolysis, which converts it to Bromoxynil, especially under alkaline conditions.[1][2][3] Therefore, controlling the pH of your sample matrix is crucial if you need to maintain the ester form.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after sample storage. Sample degradation due to photolysis, hydrolysis, or microbial activity.1. Review storage conditions: ensure samples are protected from light and stored at the recommended temperature.2. Check the pH of your sample and solvent.3. Prepare fresh standards and re-analyze the sample to confirm degradation.4. If microbial contamination is suspected, filter the sample through a 0.22 µm filter before injection and consider adding a preservative if appropriate for your application.
Decrease in Bromoxynil concentration over time. Degradation or solvent evaporation.1. Verify the integrity of the container seal.2. Confirm storage temperature was consistently maintained.3. Re-evaluate the stability of Bromoxynil in your specific sample matrix. An accelerated stability study may be necessary.
Inconsistent analytical results between freshly prepared and stored samples. Sample instability under the chosen storage conditions.1. Perform a stability study to determine the viable storage duration for your specific sample type and conditions.2. Always run a freshly prepared standard alongside stored samples to accurately quantify any changes.

Experimental Protocols

Protocol for Assessing Bromoxynil Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of Bromoxynil in solution.

1. Materials and Reagents:

  • Bromoxynil analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • Amber HPLC vials with PTFE-lined caps

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization based on your column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

4. Procedure:

  • Preparation of Standard Solution (Time 0): Accurately weigh and dissolve Bromoxynil analytical standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a working standard of a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare your Bromoxynil samples in the desired matrix and store them under the conditions you wish to evaluate (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Initial Analysis (Time 0): Immediately after preparation, inject the working standard and the prepared samples into the HPLC system. Record the peak area and retention time for Bromoxynil.

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve the stored samples. Allow them to equilibrate to room temperature before analysis.

  • Data Analysis: Compare the peak area of Bromoxynil in the stored samples to the initial peak area (Time 0) and to a freshly prepared working standard at each time point. A decrease in the peak area of Bromoxynil and the appearance of new peaks are indicative of degradation. Calculate the percentage of Bromoxynil remaining at each time point.

Quantitative Data Summary

The stability of Bromoxynil and its esters is highly dependent on the pH of the solution. The following table summarizes the hydrolysis half-life of Bromoxynil octanoate at different pH values.

pHHydrolysis Half-life (t½)
534.1 days[1]
711-11.5 days[1]
91.7-1.9 days[1]

Visualizations

Bromoxynil Degradation Pathways

Figure 1. Primary Degradation Pathways of Bromoxynil Bromoxynil Bromoxynil Photolysis Photolysis (UV Light) Bromoxynil->Photolysis dehalogenation Hydrolysis Hydrolysis (especially alkaline pH) Bromoxynil->Hydrolysis nitrile to amide/acid Microbial_Degradation Microbial Degradation Bromoxynil->Microbial_Degradation Degradation_Products Various Degradation Products (e.g., 3,5-dibromo-4-hydroxybenzoic acid) Photolysis->Degradation_Products Hydrolysis->Degradation_Products Microbial_Degradation->Degradation_Products

Caption: Primary degradation pathways of Bromoxynil.

Experimental Workflow for Bromoxynil Stability Assessment

Figure 2. Workflow for Bromoxynil Stability Assessment start Start: Prepare Bromoxynil Samples & Standards initial_analysis Time 0 Analysis (HPLC) start->initial_analysis storage Store Samples under Defined Conditions initial_analysis->storage timepoint_analysis Time-Point Analysis (HPLC) storage->timepoint_analysis At pre-defined intervals timepoint_analysis->storage Continue storage data_analysis Data Analysis: Compare Peak Areas timepoint_analysis->data_analysis stability_determination Determine Stability Profile data_analysis->stability_determination

References

Technical Support Center: Enhancing Chromatographic Resolution of Bromophenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of bromophenolic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of bromophenolic compounds in a question-and-answer format.

Issue 1: Poor Resolution and Co-eluting Peaks

Q: My chromatogram shows poor resolution between two or more bromophenolic compounds. What steps can I take to improve separation?

A: Poor resolution is a common challenge that can be addressed by systematically optimizing several chromatographic parameters.

  • Mobile Phase Composition: The composition of the mobile phase is a critical factor influencing resolution.[1] Modifying the organic solvent-to-aqueous buffer ratio can significantly alter the retention times of your compounds. For reversed-phase chromatography, increasing the aqueous component will generally increase retention times and may improve separation.

  • Mobile Phase pH: The ionization state of bromophenolic compounds is pH-dependent and significantly impacts their retention on a reversed-phase column.[2][3] Adjusting the mobile phase pH can alter the hydrophobicity of the analytes and improve selectivity. For acidic compounds, a lower pH (more acidic) will increase retention time.[2]

  • Choice of Organic Solvent: While acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, switching between them can alter selectivity due to different solvent properties.

  • Gradient Elution: If you are using an isocratic elution, switching to a gradient elution can sharpen peaks and improve the resolution of complex mixtures.[4] A shallow gradient can be particularly effective in separating closely eluting peaks.

  • Column Temperature: Altering the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my bromophenolic compounds. What are the potential causes and solutions?

A: Peak tailing can compromise peak integration and quantification.[3] It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of bromophenolic compounds, leading to tailing.[4]

    • Solution: Operate at a lower mobile phase pH (e.g., using an acidic modifier like formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[5] Using a modern, high-purity, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3][5]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[3]

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Ghost Peaks

Q: I am observing unexpected "ghost" peaks in my chromatograms. How can I identify their source and eliminate them?

A: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[6]

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[6]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use. Running a blank gradient (without an injection) can help identify contamination in the mobile phase.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.[3]

    • Solution: Implement a robust needle wash protocol in your autosampler method. A high-organic wash step at the end of each gradient can help elute strongly retained compounds from the column.

  • Contaminated Sample Vials or Caps: Impurities can leach from the sample vials or septa.

    • Solution: Use high-quality, certified vials and caps. Run a blank injection with just the mobile phase in a vial to check for contamination from the vial or cap.

Issue 4: Fluctuating Retention Times

Q: The retention times of my bromophenolic compounds are shifting between injections. What could be causing this instability?

A: Unstable retention times can make peak identification and quantification unreliable. The root cause is often related to the HPLC pump, mobile phase preparation, or column equilibration.[4]

  • Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifts in retention.

    • Solution: Ensure accurate and precise measurement of all mobile phase components. If using an online mixing system, ensure the pump's proportioning valves are functioning correctly.

  • Pump Malfunction: Leaks in the pump seals or check valves can cause inconsistent flow rates, leading to retention time variability.[4]

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Solution: Increase the column equilibration time between runs.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for the separation of bromophenolic compounds?

A1: Reversed-phase columns, particularly C8 and C18 columns, are the most commonly used for the analysis of bromophenolic compounds.[7][8][9]

  • C18 (Octadecyl) columns are highly hydrophobic and provide strong retention for non-polar compounds. They are a good starting point for method development for a wide range of bromophenols.[7][8][9]

  • C8 (Octyl) columns are less hydrophobic than C18 columns and provide shorter retention times.[7][8][9] They can be advantageous for analyzing more polar bromophenols or for faster analysis times.

The choice between C8 and C18 will depend on the specific bromophenolic compounds being analyzed and the desired retention characteristics.

Q2: How does the pH of the mobile phase affect the retention of bromophenolic compounds?

A2: Bromophenolic compounds are ionizable, and their charge state is dependent on the pH of the mobile phase.[2][3] In reversed-phase chromatography, the neutral (non-ionized) form of a compound is more hydrophobic and will be retained more strongly on the column. Therefore, to increase the retention of acidic bromophenols, the pH of the mobile phase should be lowered to suppress their ionization.[2] Conversely, for basic bromophenolic compounds, a higher pH would be required to increase retention.

Q3: What are some common sample preparation techniques for analyzing bromophenolic compounds in complex matrices?

A3: Proper sample preparation is crucial for accurate and reliable analysis, especially from complex matrices like biological tissues or environmental samples.[10][11] Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used technique to clean up and concentrate bromophenols from aqueous samples.[10][11] Cartridges with reversed-phase sorbents (e.g., C18 or polymeric) are often used.

  • Liquid-Liquid Extraction (LLE): This technique can be used to extract bromophenols from a liquid sample into an immiscible organic solvent.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the HPLC system.[12]

Q4: Can I use gradient elution for the analysis of multiple bromophenolic compounds?

A4: Yes, gradient elution is highly recommended for separating a mixture of bromophenolic compounds with a range of polarities.[4] A gradient allows for the elution of both weakly and strongly retained compounds in a single run with good peak shape and resolution.

Data Presentation

Table 1: General Effect of Mobile Phase Composition on Retention Time of Bromophenolic Compounds in Reversed-Phase HPLC.

Change in Mobile PhaseExpected Effect on Retention TimeRationale
Increase % Organic Solvent DecreaseDecreases the polarity of the mobile phase, leading to reduced interaction with the non-polar stationary phase.
Decrease % Organic Solvent IncreaseIncreases the polarity of the mobile phase, leading to stronger interaction with the non-polar stationary phase.
Switch from Methanol to Acetonitrile May Increase or DecreaseAcetonitrile is a stronger solvent than methanol in reversed-phase HPLC, but selectivity differences can lead to changes in elution order and retention.

Table 2: Influence of Stationary Phase on the Analysis of Bromophenolic Compounds.

Stationary PhaseKey CharacteristicsTypical Application for Bromophenols
C18 (Octadecyl) High hydrophobicity, strong retention of non-polar compounds.[7][8][9]General purpose analysis of a wide range of bromophenols, especially those with lower polarity.
C8 (Octyl) Moderately hydrophobic, less retentive than C18.[7][8][9]Analysis of more polar bromophenols, or when faster analysis times are desired.
Phenyl Offers alternative selectivity through π-π interactions.Separation of aromatic and moderately polar bromophenols.

Experimental Protocols

Protocol 1: General HPLC Method for the Analysis of Bromophenolic Compounds

This protocol provides a general starting point for developing a method for the analysis of bromophenolic compounds. Optimization will be required based on the specific analytes and matrix.

  • Sample Preparation:

    • For aqueous samples, perform solid-phase extraction (SPE) using a C18 cartridge.

    • Acidify the sample to a pH below 2.5 to ensure bromophenols are in their neutral form.[10][11]

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the bromophenols with methanol or acetonitrile.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B (hold)

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength appropriate for the bromophenolic compounds of interest (e.g., 280 nm).

Visualizations

TroubleshootingWorkflow start Poor Resolution mobile_phase Optimize Mobile Phase (% Organic, pH, Solvent Type) start->mobile_phase gradient Implement or Optimize Gradient Elution mobile_phase->gradient column Evaluate Column (C8 vs. C18, Temperature) gradient->column end Resolution Improved column->end

Caption: A workflow for troubleshooting poor resolution.

PeakTailingTroubleshooting start Peak Tailing Observed check_ph Lower Mobile Phase pH (e.g., add Formic Acid) start->check_ph check_load Reduce Sample Load (Injection Volume/Concentration) start->check_load check_column Check Column Health (Use Guard Column, Flush, or Replace) start->check_column check_solvent Match Sample Solvent to Mobile Phase start->check_solvent end Symmetrical Peaks check_ph->end check_load->end check_column->end check_solvent->end

Caption: Troubleshooting guide for peak tailing issues.

References

Best practices for handling and disposal of Bromoxynil in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Bromoxynil in a laboratory setting. The following information is designed to address specific issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Bromoxynil in a laboratory setting?

A1: Bromoxynil is a toxic compound with several potential hazards. It is toxic if swallowed and may cause an allergic skin reaction. Inhalation of dust or mist can be harmful, and it is suspected of damaging an unborn child. Bromoxynil is also very toxic to aquatic life with long-lasting effects.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when working with Bromoxynil?

A2: A comprehensive suite of PPE is required to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles. A face shield should be worn during mixing or loading operations.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, in good condition.[1]

  • Body Protection: A lab coat or coveralls worn over a long-sleeved shirt and long pants.[1] For activities with a higher risk of exposure, such as mixing or loading, a chemical-resistant apron is also necessary.[1]

  • Respiratory Protection: In case of inadequate ventilation or when working with the powdered form, a suitable respirator should be worn.[3]

Q3: What are the appropriate storage conditions for Bromoxynil in the lab?

A3: Bromoxynil should be stored in a cool, well-ventilated area in its original, tightly closed container.[1] It should be stored away from foodstuffs, animal feed, and incompatible materials.[4] The storage area should be locked to restrict unauthorized access.[2]

Q4: What should I do in case of accidental skin or eye contact with Bromoxynil?

A4: Immediate action is crucial to mitigate harm.

  • Skin Contact: Take off all contaminated clothing immediately.[3] Rinse the affected skin with plenty of water for 15-20 minutes.[1] Wash the area with soap and water.[2] Seek medical advice if irritation or a rash occurs.[3]

  • Eye Contact: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[1] If present, remove contact lenses after the first 5 minutes and continue rinsing.[1] Seek immediate medical attention.[1]

Q5: How should I dispose of small quantities of Bromoxynil waste from my experiments?

A5: Bromoxynil and its containers must be disposed of as hazardous waste. Do not contaminate streams, rivers, or watercourses with the chemical or used containers.[4] All waste should be collected in clearly labeled, sealed containers and disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected precipitation when preparing a Bromoxynil solution. The solvent may be incompatible, or the concentration may be too high for the chosen solvent. Bromoxynil is rapidly hydrolyzed in strong acids and alkalis.[5]Ensure the solvent is appropriate for Bromoxynil. It is stable in neutral and weakly acidic media.[5] If using a stock solution, ensure it has been stored correctly and has not degraded. Prepare a fresh solution using a recommended solvent.
Skin irritation or rash after handling Bromoxynil. Inadequate PPE (e.g., torn gloves) or accidental exposure. Bromoxynil can cause an allergic skin reaction.[2]Immediately follow the first-aid procedures for skin contact. Review handling procedures to identify and correct the source of exposure. Ensure all PPE is in good condition and worn correctly.
Visible residue in the work area after an experiment. Improper cleaning and decontamination procedures.Decontaminate the work area thoroughly after each use. Use a suitable cleaning agent and follow the detailed decontamination protocol outlined below.
A small spill of Bromoxynil powder or solution has occurred. Accidental mishandling during weighing, transfer, or use.Follow the detailed spill cleanup protocol provided below. Evacuate the immediate area if the spill is large or if you are unsure how to proceed, and contact your EHS office.

Experimental Protocols

Protocol for Preparing a Bromoxynil Stock Solution
  • Preparation:

    • Consult the Safety Data Sheet (SDS) for Bromoxynil before starting.

    • Work in a designated area, preferably within a chemical fume hood.

    • Don all required PPE: safety goggles, face shield, chemical-resistant gloves, and a lab coat.

  • Procedure:

    • Place a calibrated weigh boat on an analytical balance.

    • Carefully weigh the desired amount of Bromoxynil powder.

    • Record the exact weight.

    • Slowly add the weighed Bromoxynil to a beaker containing the desired solvent.

    • Use a magnetic stirrer and stir bar to gently mix the solution until the Bromoxynil is completely dissolved. Avoid splashing.

    • Transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, date of preparation, and your initials.

    • Clean and decontaminate all equipment and the work area.

Protocol for Small-Scale Spill Cleanup
  • Immediate Actions:

    • Alert others in the immediate vicinity.

    • If the spill is significant or you feel it is unsafe to clean up, evacuate the area and contact your institution's EHS office.

    • Ensure you are wearing appropriate PPE, including respiratory protection if dealing with a powder spill.

  • Cleanup Procedure:

    • For liquid spills: Contain the spill using absorbent materials such as sand, sawdust, or commercial sorbents.[2]

    • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the absorbed material or the covered powder into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Collect all cleanup materials (gloves, paper towels, etc.) in the hazardous waste container.

    • Seal the container and arrange for its disposal through your EHS office.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup prep_sds Consult SDS prep_hood Work in Fume Hood prep_sds->prep_hood prep_ppe Don PPE prep_hood->prep_ppe proc_weigh Weigh Bromoxynil prep_ppe->proc_weigh proc_dissolve Dissolve in Solvent proc_weigh->proc_dissolve proc_transfer Transfer to Labeled Container proc_dissolve->proc_transfer clean_decon Decontaminate Equipment & Area proc_transfer->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose

Caption: Workflow for preparing a Bromoxynil stock solution.

spill_cleanup_workflow start Spill Occurs alert Alert Others & Assess Safety start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (Liquid or Solid) ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Cleanup Complete dispose->end

Caption: Step-by-step workflow for Bromoxynil spill cleanup.

Chemical Incompatibility Data

Substance Class Compatibility Reason/Details
Strong Oxidizing Agents IncompatibleMay cause a dangerous chemical reaction.
Strong Acids IncompatibleRapidly hydrolyzes Bromoxynil.[5]
Strong Alkalis IncompatibleRapidly hydrolyzes Bromoxynil.[5]
Neutral and Weakly Acidic Media StableBromoxynil is stable under these conditions.[5]

References

Validation & Comparative

A Comparative Guide to the Quantification of Bromoxynil Phenol: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and environmental contaminants is paramount. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Bromoxynil phenol against alternative analytical techniques, supported by experimental data.

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a widely used herbicide, and its quantification is crucial for environmental monitoring, food safety, and toxicological studies. While HPLC-UV is a robust and common method for its analysis, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) offer alternative approaches with distinct advantages and limitations. This guide presents a head-to-head comparison of these methods, focusing on their performance characteristics to aid researchers in selecting the most appropriate technique for their specific needs.

Head-to-Head Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation data for the quantification of Bromoxynil phenol and its related compounds using different analytical techniques.

Parameter HPLC-UV GC-MS (for Bromoxynil Octanoate) LC-MS/MS ELISA
Limit of Detection (LOD) 1.57 mg/L[1]Not Reported0.4 - 1.0 µg/L[2][3][4] / 2 ppt (ng/L)[5]5 ppb (µg/L)[6]
Limit of Quantification (LOQ) 5.22 mg/L[1]0.2 mg/kg[7]0.01 mg/kg[8]10 - 500 ppb (quantitative range)[6]
Linearity (R²) 0.992 (150-350 mg/L)[1]Not Reported> 0.992 (5-100 µg/L)[2][3][4]Not Applicable
Accuracy (Recovery) 99.53%[1]82.3 - 110.7%[7]82 - 114%[8]102.3%[6]
Precision (RSD) 0.06%[1]< 14%[7]4 - 10%[2][3][4]5.96% (CV)[6]

In-Depth Method Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method stands out for its robustness, cost-effectiveness, and straightforward operation, making it a staple in many quality control laboratories.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.

  • Column: A reversed-phase C18 column is typically used for the separation.

  • Mobile Phase: A mixture of methanol and water is a common mobile phase for the isocratic elution of Bromoxynil.[1]

  • Detection: The UV detector is set to a wavelength where Bromoxynil exhibits maximum absorbance.

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered, and then injected into the HPLC system.

HPLC_Workflow Sample Sample Preparation (Dissolution & Filtration) Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. For the analysis of Bromoxynil, derivatization is often required to increase its volatility. The data presented here is for Bromoxynil octanoate, a more volatile derivative.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: A necessary step for polar analytes like Bromoxynil to increase volatility.

  • Column: A capillary column suitable for pesticide analysis.

  • Carrier Gas: Helium or hydrogen is typically used.

  • Ionization: Electron ionization (EI) is common.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for trace-level analysis in complex matrices.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column is commonly employed.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to enhance ionization.

  • Ionization: Electrospray ionization (ESI) in negative mode is typically used for phenolic compounds like Bromoxynil.

  • Detection: Multiple reaction monitoring (MRM) is used for highly selective and sensitive quantification.

Validation_Parameters MethodValidation Method Validation Linearity Linearity (R²) MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (RSD) MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ

Key Method Validation Parameters
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that offers a rapid and cost-effective screening method. Its specificity is dependent on the antibody used.

Experimental Protocol:

  • Principle: Competitive ELISA is typically used, where Bromoxynil in the sample competes with a labeled Bromoxynil conjugate for binding to a limited number of antibody sites.

  • Procedure: Microtiter plates are coated with antibodies. Samples and enzyme-labeled Bromoxynil are added. After incubation and washing, a substrate is added, and the color development is measured spectrophotometrically. The concentration of Bromoxynil is inversely proportional to the color intensity.[6]

Concluding Remarks

The choice of an analytical method for the quantification of Bromoxynil phenol should be guided by the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern. Its precision and accuracy are excellent for quantifying higher concentrations of the analyte.[1]

  • GC-MS provides high sensitivity but may require a derivatization step for Bromoxynil, adding complexity to the sample preparation. The available data on its octanoate ester shows good recovery and a low limit of quantification.[7]

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level detection in complex matrices such as environmental and biological samples.[2][5][8]

  • ELISA is an excellent high-throughput screening tool, offering rapid and cost-effective analysis, although it may be more susceptible to matrix effects and cross-reactivity compared to chromatographic methods.[6]

Ultimately, a thorough evaluation of the analytical needs, available resources, and the nature of the samples to be analyzed will determine the most appropriate method for the quantification of Bromoxynil phenol.

References

A Comparative Analysis of Bromoxynil and Ioxynil Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of two structurally related nitrile herbicides, Bromoxynil and Ioxynil. Both compounds are used for post-emergence control of broadleaf weeds and share a primary mechanism of action: the inhibition of photosynthesis and uncoupling of oxidative phosphorylation.[1] However, subtle structural differences between them lead to variations in their toxicological profiles. This document summarizes key toxicity data, outlines experimental methodologies for major toxicological endpoints, and visualizes relevant pathways to aid in risk assessment and future research.

Executive Summary

Bromoxynil and Ioxynil are benzonitrile herbicides characterized by the presence of a cyano group and a hydroxyl group on a benzene ring, substituted with two halogen atoms. In Bromoxynil, these are bromine atoms, while in Ioxynil, they are iodine atoms. This difference in halogenation influences their physicochemical properties and toxicological profiles. Both compounds are considered to have low-to-moderate acute toxicity.[1] The primary mechanism of toxicity for both is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation.[1]

This guide presents a side-by-side comparison of their toxicity across several key endpoints:

  • Acute Toxicity: A summary of LD50 values across different species and routes of exposure.

  • Chronic Toxicity: An overview of the effects of long-term exposure.

  • Genotoxicity and Carcinogenicity: An analysis of their potential to cause genetic damage and cancer.

  • Reproductive and Developmental Toxicity: A comparison of their effects on reproduction and fetal development.

  • Ecotoxicity: A summary of their toxicity to various aquatic organisms.

  • Mechanism of Action and Signaling Pathways: A visualization of their shared mechanism and known effects on cellular signaling.

All quantitative data is presented in tabular format for ease of comparison. Detailed descriptions of the experimental protocols for the key toxicological studies, based on OECD guidelines, are also provided.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the toxicity of Bromoxynil and Ioxynil.

Table 1: Comparative Acute Toxicity (LD50/LC50)

SpeciesRouteBromoxynilIoxynil
Rat (oral)LD50190 - 440 mg/kg110 mg/kg[2]
Mouse (oral)LD50100 - 245 mg/kg230 mg/kg[2]
Rabbit (dermal)LD50>2000 mg/kg800 mg/kg[2]
Rat (inhalation)LC50 (4h)>0.72 mg/L0.38 mg/L[2][3]
Bobwhite Quail (oral)LD50148 - 193 mg/kg (octanoate/phenol)-
Mallard Duck (oral)LD502050 mg/kg (octanoate)-

Table 2: Comparative Chronic, Reproductive, and Developmental Toxicity

EndpointSpeciesBromoxynil (NOAEL)Ioxynil (NOAEL/LOAEL)
Chronic Toxicity (90-day, oral)Rat5 mg/kg/dayData not readily available
CarcinogenicityRatNot likely to be carcinogenic to humans (EPA)Tumors reported in animal bioassays[1]
Reproductive Toxicity (2-generation)Rat15 mg/kg/day-
Developmental ToxicityRat12 mg/kg/day (oral)Suspected of damaging the unborn child[3]
Developmental ToxicityRabbit15 mg/kg/day (oral)-

Table 3: Comparative Ecotoxicity

OrganismEndpoint (96h LC50/EC50)BromoxynilIoxynil
Rainbow Trout (Fish)LC500.05 - 0.1 mg/L (octanoate)[4]6.8 mg/L[2]
Bluegill Sunfish (Fish)LC500.053 mg/L (octanoate)[4]-
Daphnia magna (Invertebrate)EC50 (48h)0.011 - 0.096 mg/L (octanoate)[4]3.9 mg/L[2]
Green Algae (Pseudokirchneriella subcapitata)EC50 (72h)--

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief summaries of the methodologies for key toxicity assessments.

1. Acute Oral Toxicity (OECD 420, 423, or 425)

  • Principle: To determine the median lethal dose (LD50) following a single oral administration of the substance.

  • Methodology: The test substance is administered by gavage to fasted animals (typically rats or mice) in a stepwise procedure. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD50 is calculated based on the dose that causes mortality in 50% of the animals.

2. Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

  • Principle: To evaluate the adverse effects of repeated oral exposure to a substance for a period of 90 days.[3]

  • Methodology: The test substance is administered daily to several groups of rodents (usually rats) at different dose levels in their diet, drinking water, or by gavage.[2][3] Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored.[3] At the end of the study, hematology, clinical biochemistry, and urinalysis are performed, followed by a full necropsy and histopathological examination of organs.[3] The No-Observed-Adverse-Effect Level (NOAEL) is determined.

3. Carcinogenicity Studies (OECD 451)

  • Principle: To assess the carcinogenic potential of a substance after long-term exposure.[5]

  • Methodology: The test substance is administered daily to groups of rodents (typically rats and mice) for a major portion of their lifespan (e.g., 18-24 months).[1] Animals are observed for the development of tumors. A full histopathological examination of all organs and tissues is conducted at the end of the study. The incidence and type of tumors are analyzed to determine the carcinogenic potential.[5]

4. Two-Generation Reproduction Toxicity Study (OECD 416)

  • Principle: To evaluate the effects of a substance on reproductive performance and the development of offspring over two generations.[6]

  • Methodology: The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation.[1] The first-generation (F1) offspring are then selected and also exposed to the substance through to their mating and the production of a second generation (F2).[1] Endpoints evaluated include fertility, gestation length, litter size, pup viability, growth, and sexual development.[6]

5. Ecotoxicity Testing (OECD 201, 202, 203)

  • Principle: To determine the toxicity of a substance to representative aquatic organisms.

  • Methodology:

    • Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Rainbow Trout) are exposed to the test substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is determined.

    • Daphnia sp. Acute Immobilisation Test (OECD 202): Daphnia magna are exposed for 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

    • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50.

Mandatory Visualization

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both Bromoxynil and Ioxynil disrupt cellular energy production by acting as uncouplers of oxidative phosphorylation in the mitochondria. This process is central to their herbicidal activity and also a key mechanism of their toxicity in non-target organisms.

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrial Inner Membrane cluster_herbicides Bromoxynil & Ioxynil Action ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Drives H_gradient Proton Gradient (High H+) H_pump->H_gradient Creates ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP Production ATP_synthase->ATP Herbicides Bromoxynil / Ioxynil (Protonophores) H_leak Proton Leak Herbicides->H_leak Induce H_leak->H_gradient Dissipates Dissipation Dissipation of Proton Gradient H_leak->Dissipation Dissipation->ATP Inhibits

Mechanism of mitochondrial oxidative phosphorylation uncoupling.
Experimental Workflow: Two-Generation Reproductive Toxicity Study (OECD 416)

The following diagram illustrates the workflow of a typical two-generation reproductive toxicity study, a critical assay for assessing the long-term effects of substances on reproductive health.

OECD_416_Workflow P_gen Parental (P) Generation (Male & Female) P_dosing Dosing (Pre-mating, Mating, Gestation, Lactation) P_gen->P_dosing P_mating Mating P_dosing->P_mating F1_gen First Filial (F1) Generation P_mating->F1_gen Endpoints Evaluation of Endpoints: - Fertility - Gestation - Litter size & viability - Pup development P_mating->Endpoints F1_selection Selection of F1 Offspring F1_gen->F1_selection F1_gen->Endpoints F1_dosing Dosing (Post-weaning to Adulthood) F1_selection->F1_dosing F1_mating Mating F1_dosing->F1_mating F2_gen Second Filial (F2) Generation F1_mating->F2_gen F1_mating->Endpoints F2_gen->Endpoints

Workflow for an OECD 416 two-generation reproductive toxicity study.
Logical Relationship: Comparative Toxicological Profile

This diagram provides a high-level comparison of the toxicological profiles of Bromoxynil and Ioxynil based on the available data.

Comparative_Toxicity_Profile cluster_acute Acute Toxicity cluster_chronic Chronic Toxicity cluster_dev Developmental Toxicity cluster_carcino Carcinogenicity cluster_eco Ecotoxicity (Aquatic) Bromoxynil Bromoxynil B_acute Moderate Bromoxynil->B_acute B_chronic Liver effects Bromoxynil->B_chronic B_dev Supernumerary ribs Bromoxynil->B_dev B_carcino Not likely (EPA) Bromoxynil->B_carcino B_eco Very High (invertebrates) Bromoxynil->B_eco Ioxynil Ioxynil I_acute Moderate to High Ioxynil->I_acute I_chronic Data limited Ioxynil->I_chronic I_dev Suspected teratogen Ioxynil->I_dev I_carcino Tumors in animal bioassays Ioxynil->I_carcino I_eco High (fish) Ioxynil->I_eco

Comparative toxicological profiles of Bromoxynil and Ioxynil.

Discussion and Conclusion

The available data indicate that while Bromoxynil and Ioxynil share a common mechanism of toxicity, there are notable differences in their toxicological profiles. Ioxynil appears to have a slightly higher acute oral and dermal toxicity in rats and rabbits, respectively, compared to Bromoxynil. In terms of developmental toxicity, both are of concern, with Bromoxynil causing skeletal abnormalities and Ioxynil being suspected of damaging the unborn child.

A significant point of divergence is in their carcinogenicity classification. While the U.S. EPA has classified Bromoxynil as "not likely to be carcinogenic to humans," reports suggest that Ioxynil has induced tumors in animal bioassays, warranting further investigation into its carcinogenic potential and the relevance of these findings to human health.

In the context of ecotoxicity, both compounds are highly toxic to aquatic life. However, based on the available data, Bromoxynil, particularly its octanoate ester, appears to be more toxic to aquatic invertebrates, while Ioxynil shows high toxicity to fish.

The primary mechanism of toxicity for both herbicides is the uncoupling of oxidative phosphorylation, leading to a disruption of cellular energy metabolism. For Bromoxynil, there is evidence of its involvement in specific signaling pathways related to inflammation and apoptosis, though more research is needed to fully elucidate these pathways for both compounds, especially for Ioxynil.

This comparative analysis highlights the importance of considering the specific toxicological profiles of even closely related chemical compounds. While both Bromoxynil and Ioxynil are effective herbicides, their differential toxicity profiles should be carefully considered in risk assessments and regulatory decisions. Further research, particularly direct comparative studies under standardized conditions, is needed to provide a more definitive comparison of their chronic toxicity and to clarify the carcinogenic potential of Ioxynil.

References

Battle of the Binders: A Comparative Guide to Bromoxynil Antibody Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the detection of the herbicide bromoxynil, the specificity of the antibodies employed in immunoassays is paramount. This guide provides an objective comparison of the cross-reactivity profiles of different bromoxynil antibodies, supported by experimental data, to aid in the selection of the most suitable reagents for specific assay requirements.

The development of robust and reliable immunoassays for bromoxynil hinges on the ability of the antibody to distinguish between the target analyte and structurally similar molecules. Cross-reactivity with other compounds can lead to false-positive results and inaccurate quantification. This guide delves into the performance of bromoxynil antibodies, presenting a comparative analysis of their cross-reactivity with various analogs and other herbicides.

Performance Comparison of Bromoxynil Antibodies

The specificity of an antibody is a critical performance metric in immunoassay development. The following table summarizes the cross-reactivity of a polyclonal antibody raised against a bromoxynil hapten (2,6-dibromo-4-cyano-phenoxyacetic acid) in an indirect competitive enzyme-linked immunosorbent assay (ELISA).[1]

CompoundChemical StructureCross-Reactivity (%)
Bromoxynil3,5-Dibromo-4-hydroxybenzonitrile100
2,6-Dibromophenol2,6-DibromophenolLow
Bromoxynil octanoate3,5-Dibromo-4-octanoyloxybenzonitrileLow
Other Herbicides(e.g., Atrazine, 2,4-D)None Detected

Cross-reactivity is calculated as (IC50 of bromoxynil / IC50 of competing compound) x 100. "Low" indicates minimal interference, while "None Detected" signifies no measurable cross-reactivity under the assay conditions.[1]

The data indicates that the polyclonal antiserum exhibits high specificity for bromoxynil.[1] While there is some minor cross-reactivity with direct structural analogs such as 2,6-dibromophenol and the ester form, bromoxynil octanoate, the antibody does not cross-react with other commonly used herbicides, demonstrating its suitability for specific detection of bromoxynil in complex matrices.[1]

Experimental Protocols

The development of a sensitive and specific immunoassay for bromoxynil involves several key steps, from hapten synthesis to antibody production and assay optimization.

Hapten Synthesis and Immunogen Preparation

The production of antibodies against small molecules like bromoxynil requires the synthesis of a hapten, a small molecule that can elicit an immune response only when attached to a large carrier protein. For the polyclonal antibody detailed above, the hapten used was 2,6-dibromo-4-cyano-phenoxyacetic acid.[1] This hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen that can be used to immunize animals for antibody production.

Indirect Competitive ELISA Protocol

The following is a generalized protocol for an indirect competitive ELISA for bromoxynil detection in water samples.[1]

  • Coating: Microtiter plates are coated with a bromoxynil-protein conjugate (e.g., bromoxynil-ovalbumin) in a coating buffer and incubated to allow for adsorption.

  • Washing: The plates are washed to remove any unbound conjugate.

  • Blocking: A blocking buffer (e.g., a solution containing non-fat dry milk or BSA) is added to the wells to block any remaining non-specific binding sites.

  • Competition: A mixture of the sample (or bromoxynil standard) and the bromoxynil-specific primary antibody (e.g., rabbit anti-bromoxynil polyclonal antibody) is added to the wells. Bromoxynil in the sample competes with the coated bromoxynil conjugate for binding to the primary antibody.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP) is added to the wells. This antibody binds to the primary antibody that is bound to the coated antigen.

  • Washing: The plates are washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.

  • Measurement: The absorbance of each well is measured using a microplate reader. The concentration of bromoxynil in the sample is inversely proportional to the color intensity.

Visualizing Immunoassay Principles and Workflows

To better understand the underlying mechanisms and processes in bromoxynil immunoassay development, the following diagrams illustrate key concepts.

Antibody_Analyte_Binding cluster_antibody Antibody cluster_analytes Analytes Antibody Bromoxynil Antibody Bromoxynil Bromoxynil Antibody->Bromoxynil High Affinity Binding (Specific) Analog Structural Analog Antibody->Analog Low Affinity Binding (Cross-reactivity) Other Other Herbicide

Antibody-analyte binding and cross-reactivity.

ELISA_Workflow cluster_steps Indirect Competitive ELISA Workflow A 1. Coat Plate with Bromoxynil-Protein Conjugate B 2. Block Non-specific Sites A->B C 3. Add Sample and Primary Antibody (Competition) B->C D 4. Add Enzyme-linked Secondary Antibody C->D E 5. Add Substrate (Color Development) D->E F 6. Measure Absorbance E->F

Workflow of an indirect competitive ELISA.

References

Inter-laboratory comparison of Bromoxynil detection methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of various analytical methods for the detection and quantification of Bromoxynil, a widely used herbicide. The information presented herein is based on published single-laboratory validation studies and aims to provide an objective overview of the performance of different techniques, supported by experimental data. While direct inter-laboratory comparison data was not available at the time of publication, this guide serves as a valuable resource for selecting the appropriate methodology based on specific analytical needs, matrix complexity, and desired performance characteristics.

Executive Summary

The detection of Bromoxynil is critical for environmental monitoring, food safety, and toxicological studies. This guide evaluates three primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, sample throughput, and cost.

Data Presentation: Performance Comparison of Bromoxynil Detection Methods

The following table summarizes the key performance parameters of the different analytical methods for Bromoxynil detection based on single-laboratory validation data. It is important to note that these values can vary depending on the sample matrix, instrumentation, and specific laboratory conditions.

ParameterHPLC-UVGC-MSELISA
Limit of Detection (LOD) 1.57 mg/L[1]Not explicitly stated, but method is sensitive for residue analysis5 µg/L (5 ppb)[2]
Limit of Quantification (LOQ) 5.22 mg/L[1]0.2 mg/kg[3][4][5]Not explicitly stated, but quantitative working range is 10-500 µg/L[2]
Recovery 99.53%[1]82.3–110.7%[3][4]102.3% (mean)[2]
Precision (RSD%) 0.06%[1]<14%[3][4]5.96% (mean)[2]
Principle Chromatographic separation followed by UV absorbance detectionChromatographic separation followed by mass-based detectionImmunoassay based on antibody-antigen recognition
Selectivity ModerateHighHigh (can have cross-reactivity)
Sample Throughput ModerateModerateHigh
Cost per Sample Low to ModerateHighLow
Primary Application Quantification in formulations and less complex matricesConfirmatory analysis and quantification in complex matricesRapid screening of a large number of samples

Experimental Workflow

The general workflow for the analysis of Bromoxynil in environmental and biological samples involves several key stages, from sample collection to final data interpretation. The specific procedures within each stage may vary depending on the chosen analytical method and the sample matrix.

Bromoxynil Detection Workflow General Experimental Workflow for Bromoxynil Detection cluster_pre_analysis Pre-Analysis cluster_extraction Extraction cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Water, Soil, Food, etc.) Sample_Preparation Sample Preparation (Homogenization, Filtration) Sample_Collection->Sample_Preparation Extraction Extraction of Bromoxynil (e.g., LLE, SPE) Sample_Preparation->Extraction ELISA ELISA Analysis Sample_Preparation->ELISA Immunoassay Method HPLC_UV HPLC-UV Analysis Extraction->HPLC_UV Chromatographic Methods GC_MS GC-MS Analysis Extraction->GC_MS Chromatographic Methods Data_Processing Data Processing and Quantification HPLC_UV->Data_Processing GC_MS->Data_Processing ELISA->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: A generalized workflow for the detection of Bromoxynil, from sample acquisition to result reporting.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Bromoxynil in formulations and relatively clean sample matrices.

a. Sample Preparation:

  • Formulations: A known weight of the commercial product is dissolved in the mobile phase to a specific concentration (e.g., 200 mg/L)[1]. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter before injection[1].

  • Water Samples: Water samples are typically filtered through a 0.45 µm filter prior to direct injection.

b. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase, such as a mixture of methanol and water (e.g., 90:10 v/v), is often employed[1].

  • Flow Rate: A typical flow rate is 1.5 mL/min[1].

  • Injection Volume: 20 µL.

  • Detection: UV detection is performed at a wavelength of 230 nm[1].

c. Quantification:

Quantification is achieved by comparing the peak area of Bromoxynil in the sample to that of a calibration curve prepared from certified reference standards[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of Bromoxynil in complex matrices like soil and food. This method typically analyzes Bromoxynil octanoate, a common ester form of the herbicide.

a. Sample Preparation and Extraction:

  • A representative sample (e.g., 10 g of soil) is weighed into a centrifuge tube.

  • An extraction solvent, such as a mixture of acetone and n-hexane, is added.

  • The sample is homogenized and then centrifuged.

  • The supernatant is collected, and the extraction process may be repeated.

  • The combined extracts are then subjected to a cleanup step, which may involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering matrix components.

b. GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, ramping to 280°C.

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

c. Quantification:

Quantification is performed using an internal or external standard method, with calibration curves generated from analytical standards of Bromoxynil octanoate[3][4].

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for the detection of Bromoxynil in samples like water. It relies on the specific binding of antibodies to the Bromoxynil molecule.

a. Principle (Indirect Competitive ELISA):

  • Microtiter plates are coated with a Bromoxynil-protein conjugate.

  • The sample (or standard) and a specific polyclonal antibody against Bromoxynil are added to the wells.

  • Bromoxynil in the sample competes with the coated Bromoxynil-protein conjugate for binding to the antibody.

  • After an incubation period, the plate is washed to remove unbound antibodies.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • After another incubation and washing step, a substrate is added, which is converted by the enzyme to produce a colored product.

  • The intensity of the color is inversely proportional to the concentration of Bromoxynil in the sample and is measured using a microplate reader.

b. Procedure Outline:

  • Prepare standards and samples. Water samples may be analyzed directly or after dilution[2].

  • Add standards and samples to the antibody-coated microtiter wells, followed by the enzyme-conjugated Bromoxynil.

  • Incubate for a specified time.

  • Wash the wells to remove unbound reagents.

  • Add a substrate solution and incubate for color development.

  • Stop the reaction and measure the absorbance at a specific wavelength.

c. Quantification:

A standard curve is constructed by plotting the absorbance values against the known concentrations of the Bromoxynil standards. The concentration of Bromoxynil in the samples is then determined by interpolating their absorbance values on the standard curve.

Conclusion

The choice of an analytical method for Bromoxynil detection is a critical decision that depends on the specific requirements of the study. HPLC-UV provides a cost-effective and reliable method for routine analysis of less complex samples. GC-MS is the preferred method for confirmatory analysis and for detecting low levels of Bromoxynil in challenging matrices due to its high selectivity and sensitivity. ELISA stands out as a rapid, high-throughput, and cost-effective screening tool, particularly for water samples. Researchers and drug development professionals should carefully consider the performance characteristics, as well as the practical aspects of each method, to select the most appropriate approach for their analytical needs.

References

A Comparative Analysis of Bromoxynil Efficacy Against Other Post-Emergence Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Agricultural Scientists

Introduction: The selection of an appropriate post-emergence herbicide is critical for effective weed management and ensuring optimal crop yields. Bromoxynil, a nitrile herbicide, is a widely utilized selective, contact herbicide for the post-emergence control of annual and perennial broadleaf weeds.[1][2] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII), a mechanism that distinguishes it from other herbicide classes and makes it a valuable tool in integrated weed management and resistance mitigation strategies.[3][4][5] This guide provides a comparative analysis of Bromoxynil's efficacy against other prominent post-emergence herbicides, supported by experimental data and detailed methodologies.

Mechanism of Action: A Visual Comparison

Bromoxynil functions by binding to the D1 protein subunit within the photosystem II complex in chloroplasts.[4] This action blocks the electron transport chain, halting the production of energy required for plant growth and leading to the formation of reactive oxygen species that cause cellular damage and plant death.[2] This targeted action allows for selective control of broadleaf weeds while leaving grass crops largely unaffected.[2][6]

In contrast, other herbicide classes operate through different biochemical pathways. For instance, synthetic auxin herbicides like MCPA and 2,4-D mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds. HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, such as mesotrione and tolpyralate, disrupt a key enzyme in the synthesis of plastoquinone and tocopherols. This leads to the "bleaching" of susceptible plants due to the destruction of chlorophyll.[2][7]

Below are diagrams illustrating these distinct signaling pathways.

G cluster_PSII Bromoxynil: Photosystem II Inhibition Light Light Energy PSII Photosystem II (PSII) D1 Protein Light->PSII ETC Electron Transport Chain PSII->ETC Energy Energy Production (ATP, NADPH) ETC->Energy PlantGrowth Plant Growth Energy->PlantGrowth Bromoxynil Bromoxynil Bromoxynil->Block Block->PSII Binds to D1 protein, blocks electron flow

Caption: Mechanism of action for Bromoxynil, a PSII inhibitor.

G cluster_HPPD HPPD Inhibitor Herbicides (e.g., Mesotrione) Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD HGA Homogentisic Acid HPPD->HGA Plastoquinone Plastoquinone Synthesis HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll HPPD_Inhibitor HPPD Inhibitor HPPD_Inhibitor->Block Block->HPPD Inhibits enzyme

Caption: Mechanism of action for HPPD inhibitor herbicides.

G cluster_Auxin Synthetic Auxin Herbicides (e.g., MCPA, 2,4-D) Auxin_Herbicide Synthetic Auxin (MCPA, 2,4-D) Auxin_Receptor Auxin Receptors Auxin_Herbicide->Auxin_Receptor Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Protein_Synthesis Uncontrolled Protein Synthesis Gene_Expression->Protein_Synthesis Cell_Division Abnormal Cell Division & Elongation Protein_Synthesis->Cell_Division Uncontrolled_Growth Uncontrolled Growth Cell_Division->Uncontrolled_Growth

Caption: Mechanism of action for synthetic auxin herbicides.

Comparative Efficacy Data

The efficacy of Bromoxynil, both alone and in combination with other herbicides, has been evaluated in numerous field trials. The following tables summarize key performance data from comparative studies.

Table 1: Efficacy of Bromoxynil + MCPA and Other Post-Emergence Herbicides on Weed Control and Yield in Wheat

Herbicide TreatmentApplication Rate (g a.i. ha⁻¹)Weed Density (plants m⁻²)Weed Biomass (g m⁻²)Grain Yield (kg ha⁻¹)
Weed-Infested Control-35.50185.72150
Bromoxynil + MCPA 247 + 247 9.50 45.8 3850
Isoproturon10808.2535.54250
Clodinafop propargyl24010.7550.23550
Metribuzin25015.2580.52870
Pyroxasulfone5018.7595.32550

Data adapted from a field experiment on wheat. Results indicate that Bromoxynil+MCPA provided significant weed control and improved grain yield compared to the untreated control. Isoproturon showed the highest efficacy in this particular study.[8]

Table 2: Comparative Efficacy of Bromoxynil Tank Mixes with HPPD Inhibitors for Broadleaf Weed Control in Corn (8 Weeks After Application)

Herbicide TreatmentApplication Rate (g a.i. ha⁻¹)Common Ragweed Control (%)Velvetleaf Control (%)Common Lambsquarters Control (%)
Mesotrione105889087
Mesotrione + Bromoxynil 105 + 280 97 99 99
Tolpyralate30858280
Tolpyralate + Bromoxynil 30 + 280 98 98 95
Topramezone12.5838582
Topramezone + Bromoxynil 12.5 + 280 90 96 88

Data synthesized from studies on synergistic interactions. The addition of Bromoxynil to HPPD inhibitors consistently and synergistically improved the control of several key broadleaf weeds in corn.[6][9]

Table 3: Efficacy of Bromoxynil and MCPA in Barley

Herbicide TreatmentApplication Rate ( g/10a )Weeding Efficacy
Ioxynil100Moderate
Ioxynil200Good
Bromoxynil 100 Good
Bromoxynil 200 Excellent
Bromoxynil + MCPA 100 + 100 Excellent
Bromoxynil + MCPA 200 + 200 Most Excellent

Adapted from a study on post-emergence weed control in barley. The tank mixture of Bromoxynil and MCPA, particularly at higher rates, demonstrated the highest weeding efficacy against broadleaf weeds.[4]

Experimental Protocols

The data presented in this guide are derived from field studies adhering to established scientific protocols for herbicide efficacy trials. A generalized workflow for such trials is outlined below.

G A Site Selection & Preparation (Uniform weed pressure) B Experimental Design (e.g., Randomized Complete Block Design) A->B C Plot Establishment (Marking plots, buffers) B->C D Herbicide Treatment Application (Calibrated sprayer, specified rates & timings) C->D E Data Collection (Weed counts, biomass, crop injury ratings, yield) D->E F Statistical Analysis (ANOVA, Mean Separation Tests) E->F G Efficacy Comparison & Conclusion F->G

Caption: Generalized workflow for a herbicide efficacy field trial.

Key Methodological Details from Cited Studies:

  • Experimental Design: The majority of the cited field studies utilized a Randomized Complete Block Design (RCBD) with multiple replications (typically three or four) to account for field variability.[8]

  • Treatments: Trials included an untreated (weedy) control, Bromoxynil (alone or in combination), and various other commercial post-emergence herbicides at specified application rates (grams of active ingredient per hectare, g a.i. ha⁻¹).[8][9]

  • Application: Herbicides were applied post-emergence at a specific crop and weed growth stage. Applications were made using CO₂-powered backpack plot sprayers calibrated to deliver a specific volume of spray solution (e.g., 200 L ha⁻¹) at a constant pressure to ensure uniform coverage.[9]

  • Data Collection and Analysis: Efficacy was assessed at various intervals after application (e.g., 2, 4, and 8 weeks). Parameters measured included visual weed control ratings (on a scale of 0 to 100%), weed density (plants per square meter), weed dry biomass, and crop yield. Data were subjected to Analysis of Variance (ANOVA), and treatment means were separated using statistical tests like Fisher's Protected LSD or Scott-Knott test at a significance level of p < 0.05.[8][10]

Conclusion

Bromoxynil demonstrates effective and selective post-emergence control of a wide spectrum of broadleaf weeds. Experimental data consistently show its utility as a standalone treatment in certain cropping systems and, notably, its synergistic effect when tank-mixed with other herbicide modes of action, such as HPPD inhibitors.[6][9] This synergistic potential enhances the overall efficacy and broadens the weed control spectrum, making Bromoxynil a valuable component in herbicide programs aimed at managing difficult-to-control broadleaf weeds and mitigating the development of herbicide resistance. The choice of herbicide will ultimately depend on the specific crop, prevalent weed species, and existing herbicide resistance profiles.

References

A Comparative Guide to Analytical Methods for Multi-Pesticide Residue Analysis, Including Bromoxynil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in various matrices is paramount for ensuring food safety and environmental quality. This guide provides a comparative overview of validated analytical methods for the simultaneous detection of multiple pesticide residues, with a specific focus on the herbicide Bromoxynil.

The primary methods for comprehensive multi-residue pesticide analysis are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques are often coupled with a highly efficient sample preparation method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This approach allows for the extraction of a broad range of pesticides from complex food matrices like fruits and vegetables with high recovery rates.

Comparison of Analytical Platforms

The choice between GC-MS/MS and LC-MS/MS largely depends on the physicochemical properties of the pesticides being analyzed.

  • LC-MS/MS is generally the preferred method for a wider range of modern pesticides, including those that are more polar, less volatile, and thermally labile. Many pesticides fit into this category, making LC-MS/MS a versatile and powerful tool for multi-residue screening.

  • GC-MS/MS excels in the analysis of volatile and semi-volatile compounds. While some pesticides can be analyzed by both techniques, GC-MS/MS remains a crucial method for a significant number of important pesticides.

For the specific analysis of Bromoxynil , a polar herbicide, LC-MS/MS is a highly sensitive and effective technique. Data indicates that Bromoxynil can be detected in the sub-parts-per-billion (ppb) range using LC-MS/MS, particularly in negative ion mode. While GC-MS/MS can also be used for some polar compounds, often requiring derivatization, its application to Bromoxynil within a multi-residue method is less common.

Performance Data Summary

The following table summarizes typical performance data for multi-residue pesticide analysis using QuEChERS extraction followed by LC-MS/MS and GC-MS/MS. It is important to note that these values are representative and can vary depending on the specific pesticide, matrix, and laboratory conditions.

ParameterLC-MS/MSGC-MS/MSHPLC-UV (for Bromoxynil & MCPA)
Limit of Detection (LOD) Typically 0.1 - 5 µg/kgTypically 0.1 - 10 µg/kgBromoxynil: 1.57 mg/L
Limit of Quantification (LOQ) Typically 0.5 - 10 µg/kgTypically 0.5 - 20 µg/kgBromoxynil: 5.22 mg/L
Recovery Generally 70-120%Generally 70-120%Bromoxynil: 99.53%
Precision (RSD) Typically < 20%Typically < 20%Bromoxynil: 0.06%

Experimental Protocols

A generalized experimental workflow for multi-residue pesticide analysis is presented below.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1] It involves two main steps:

  • Extraction: A homogenized sample (e.g., 10-15g of a fruit or vegetable) is vigorously shaken with an extraction solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride, and citrates). This partitions the pesticides into the organic solvent.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols). The mixture is centrifuged, and the cleaned supernatant is collected for analysis.

Analytical Determination
  • LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system. The pesticides are separated on a chromatographic column (e.g., a C18 column) and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each pesticide.

  • GC-MS/MS Analysis: For pesticides amenable to gas chromatography, the cleaned extract is injected into a GC-MS/MS system. The compounds are separated in a capillary column and detected by a tandem mass spectrometer, also typically operating in MRM mode.

Visualizing the Workflow

Pesticide Residue Analysis Workflow cluster_sample_prep Sample Preparation (QuEChERS) Sample Homogenized Sample Extraction Extraction with Acetonitrile and Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Final_Extract->LC_MSMS GC_MSMS GC-MS/MS Final_Extract->GC_MSMS

Caption: General workflow for multi-residue pesticide analysis.

References

Evaluating the performance of different HPLC columns for phenol separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high-resolution separation of phenolic compounds is a critical step in analysis. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount to obtaining accurate and reproducible results. This guide provides an objective comparison of the performance of three common reversed-phase HPLC columns—C18, Phenyl-Hexyl, and Cyano—for the separation of phenols, supported by experimental data.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column chemistry is crucial for the effective separation of phenolic compounds. The following table summarizes the performance characteristics of C18, Phenyl-Hexyl, and Cyano columns based on key chromatographic parameters.

Column TypeStationary Phase ChemistryPrinciple of SeparationSelectivity for PhenolsPeak Shape (Asymmetry)Retention of Polar Phenols
C18 (Octadecyl) Octadecylsilane bonded to silicaPrimarily hydrophobic (van der Waals) interactions.Good general selectivity based on hydrophobicity.Generally good, but can show tailing for acidic phenols.Lower retention.
Phenyl-Hexyl Hexyl-phenyl ligand bonded to silicaMixed-mode separation involving hydrophobic and π-π interactions.Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions with the phenyl ring of phenols.Often provides improved peak symmetry for aromatic analytes.Moderate retention.
Cyano (CN) Cyanopropylsilane bonded to silicaCan operate in both normal-phase and reversed-phase modes. In reversed-phase, it offers polar interactions.Alternative selectivity to C18, particularly for polar phenols. Less retention for nonpolar compounds.Generally good, can reduce tailing for basic compounds.Higher retention for very polar phenols compared to C18.

Experimental Data Summary

The following table presents a summary of quantitative data from a study comparing different reversed-phase columns for the separation of a mixture of 11 pollutant phenols.[1][2] This data highlights the differences in performance under specific experimental conditions.

Column TypeAverage Resolution (Rs)Average Asymmetry Factor (As)Average Efficiency (N)
Luna C18(2) 1.851.288500
Gemini C18 1.921.259200
Luna Cyano 1.651.357800

Data synthesized from a comparative study of various reversed-phase columns.[1][2] Higher Resolution (Rs) and Efficiency (N) values, and an Asymmetry Factor (As) closer to 1, indicate better performance.

Experimental Workflow

The logical workflow for the analysis of phenolic compounds using HPLC is depicted in the following diagram. This process outlines the key stages from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of Phenols Sample->Extraction Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Reporting Integration->Report

HPLC analysis workflow for phenolic compounds.

Experimental Protocol

The following is a representative experimental protocol for the separation of phenolic compounds using HPLC, based on methodologies cited in the literature.[1][2][3]

1. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of phenol standards (e.g., phenol, 2-chlorophenol, 4-nitrophenol) in methanol or acetonitrile at a concentration of 1000 mg/L.

  • Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to the desired concentration range (e.g., 1-100 mg/L).

  • Sample Preparation: For environmental or biological samples, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the phenolic compounds. The final extract should be dissolved in the mobile phase.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is used.[3]

  • Columns:

    • C18 column (e.g., Luna C18(2), 250 mm x 4.6 mm, 5 µm)

    • Phenyl-Hexyl column (e.g., Kinetex Biphenyl, 100 mm x 4.6 mm, 2.6 µm)[4]

    • Cyano column (e.g., Luna Cyano, 250 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: A gradient elution is typically employed for a mixture of phenols with varying polarities.

    • Solvent A: Water with 0.1% formic acid or an acetate buffer (e.g., 50 mM, pH 5.0).[1][2]

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at 270 nm or using a DAD to monitor multiple wavelengths.

3. Data Analysis:

  • Identification: Identify the phenolic compounds in the samples by comparing their retention times with those of the standards.

  • Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each analyte in the samples from its peak area using the calibration curve.

  • Performance Evaluation: Calculate the resolution, asymmetry factor, and theoretical plates for the separated peaks to evaluate the column's performance.[5][6]

This guide provides a framework for selecting an appropriate HPLC column and designing an effective analytical method for the separation of phenolic compounds. The optimal choice will depend on the specific phenols of interest, the sample matrix, and the desired analytical outcome.

References

A Comparative Guide to Bisphenol Detection: Fluorescence Spectroscopy vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The accurate detection and quantification of bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are critical for environmental monitoring and human health risk assessment. This guide provides a detailed comparison of two major analytical approaches for bisphenol detection: fluorescence spectroscopy and chromatographic techniques. We will delve into their principles, performance metrics, and experimental protocols, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction to Bisphenol Detection Methods

Bisphenol A (BPA) and its analogues are recognized as endocrine-disrupting compounds, and their presence in consumer products and the environment is a significant concern. Consequently, robust and sensitive analytical methods are essential for their detection. Fluorescence spectroscopy and chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are two of the most common methods employed for this purpose. Each technique offers a unique set of advantages and disadvantages in terms of sensitivity, selectivity, speed, and cost.

Fluorescence Spectroscopy relies on the intrinsic fluorescence of bisphenols. When a sample is excited with a specific wavelength of light, the bisphenol molecules emit light at a longer wavelength, and the intensity of this emitted light is proportional to their concentration. This method is often valued for its simplicity and high throughput.

Chromatographic techniques , such as HPLC, separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a sensitive detector, such as a fluorescence detector (FLD) or a mass spectrometer (MS), chromatography provides high selectivity and sensitivity for the quantification of individual bisphenols.

Performance Comparison

The choice between fluorescence spectroscopy and chromatographic techniques often depends on the specific requirements of the analysis, such as the required detection limit, the complexity of the sample matrix, and the available resources. The following table summarizes the key performance metrics of these two approaches based on published experimental data.

ParameterFluorescence SpectroscopyChromatographic Techniques (HPLC)
Principle Measurement of intrinsic fluorescenceSeparation followed by detection
Detector Photomultiplier TubeFluorescence (FLD), Diode Array (DAD), Mass Spectrometry (MS)
Sample Matrix Surface Water, WastewaterPlastics, Water, Plant-based beverages, Canned food
Limit of Detection (LOD) 3.512 µM (in surface water)[1][2]; 4.4 µM (in water)[3]0.1 µg/L (with solid phase extraction)[4]; 0.24 ng/mL (LC-MS/MS)[5]
Limit of Quantitation (LOQ) 11.708 µM (in surface water)[1][2]1 ppb (µg/L) (HPLC-FLD)[6]; 0.78 ng/mL (LC-MS/MS)[5]
Linear Range 3 to 300 µM[7]1–50 ppb[6]; 5.0–1000.0 µg/L[4]
Speed RapidSlower, involves separation time
Cost Generally lowerHigher instrument and operational costs
Selectivity Lower, prone to matrix interference[2][8]High, excellent separation of analytes
Sample Preparation MinimalOften requires extraction and cleanup[4][6]

Experimental Workflows

The general workflows for bisphenol detection using fluorescence spectroscopy and chromatographic techniques are illustrated below.

Bisphenol Detection Workflows cluster_0 Fluorescence Spectroscopy Workflow cluster_1 Chromatography (HPLC) Workflow FS_S Sample Collection FS_P Minimal Preparation (e.g., Filtration) FS_S->FS_P FS_A Fluorescence Measurement (EEM) FS_P->FS_A FS_D Data Analysis (e.g., PARAFAC, PLS) FS_A->FS_D FS_R Result: Concentration FS_D->FS_R C_S Sample Collection C_P Sample Preparation (Extraction, Cleanup) C_S->C_P C_I HPLC Injection C_P->C_I C_A Chromatographic Separation C_I->C_A C_D Detection (e.g., FLD, MS) C_A->C_D C_DA Data Analysis (Quantification) C_D->C_DA C_R Result: Concentration C_DA->C_R

General workflows for bisphenol detection.

Detailed Experimental Protocols

1. Fluorescence Spectroscopy for Bisphenol A Detection in Surface Water

This protocol is based on the use of Excitation-Emission Matrix (EEM) fluorescence spectroscopy coupled with multivariate analysis.[1][2][7][8]

  • Instrumentation: A fluorescence spectrophotometer capable of collecting EEMs.

  • Sample Preparation:

    • Collect surface water samples in amber glass bottles.

    • Filter the samples through a 0.45 µm filter to remove suspended particles.

    • Prepare a series of BPA standard solutions in ultrapure water.

    • Spike a subset of the filtered water samples with known concentrations of BPA for model validation.

  • Fluorescence Measurement:

    • Record the EEMs for all samples and standards.

    • Set the excitation wavelength range from 220 to 290 nm and the emission wavelength range from 290 to 375 nm.[2][8]

    • Use a quartz cuvette with a 1 cm path length.

    • Correct the EEMs for instrument biases and inner-filter effects.

  • Data Analysis:

    • Use Parallel Factor Analysis (PARAFAC) to decompose the EEMs and identify the fluorescence signature of BPA.

    • Develop a Partial Least Squares (PLS) regression model to correlate the fluorescence data with the known BPA concentrations of the standard solutions.

    • Use the developed PLS model to predict the BPA concentration in the unknown water samples.

2. HPLC-FLD for Bisphenol A Detection in Plastic Extracts

This protocol describes the analysis of BPA in extracts from plastic samples using HPLC with fluorescence detection.[6]

  • Instrumentation: An HPLC system equipped with a fluorescence detector and a C8 column.

  • Sample Preparation (Extraction):

    • Immerse a known quantity (e.g., 30 g) of the plastic sample in 1 L of water.

    • Incubate at 40 °C for 24 hours.

    • Alternatively, immerse the sample in 1 L of 0.07 M HCl at 37 °C for 2 hours.

    • Collect the aqueous extract for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column: Brownlee Validated C8 column.

    • Injection Volume: 10 µL.[9]

    • Fluorescence Detector Settings: Excitation at 230 nm and emission at 300 nm.[9]

  • Quantification:

    • Prepare a series of BPA standards in the range of 1–50 ppb (µg/L).

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the sample extracts into the HPLC system.

    • Identify the BPA peak based on its retention time (approximately 5.43 min under the specified conditions).[6]

    • Quantify the concentration of BPA in the extracts using the calibration curve.

Signaling Pathways and Logical Relationships

The analytical process for both techniques can be broken down into a series of logical steps, from sample handling to final quantification.

Analytical Logic cluster_fs Fluorescence Spectroscopy Logic cluster_hplc HPLC Logic fs_sample Aqueous Sample with Potential Matrix Interference fs_excite Excite with UV Light (e.g., 275 nm) fs_sample->fs_excite fs_emit Measure Emission Spectrum (e.g., 305 nm) fs_excite->fs_emit fs_model Deconvolve Signal using Chemometrics (PARAFAC/PLS) fs_emit->fs_model fs_quant Quantify BPA Concentration fs_model->fs_quant hplc_sample Complex Sample Matrix hplc_extract Extract and Concentrate Analytes hplc_sample->hplc_extract hplc_separate Separate Bisphenols on Column hplc_extract->hplc_separate hplc_detect Detect Eluted BPA (e.g., by Fluorescence) hplc_separate->hplc_detect hplc_quant Quantify BPA based on Peak Area hplc_detect->hplc_quant

Logical flow of the analytical process.

Conclusion

Both fluorescence spectroscopy and chromatographic techniques are valuable tools for the detection of bisphenols.

Fluorescence spectroscopy offers a rapid, cost-effective, and straightforward method, making it suitable for high-throughput screening and monitoring of water samples with minimal preparation. However, its lower selectivity can be a limitation in complex matrices, often requiring advanced chemometric models to deconvolve the signal of interest from background interference.[2][8]

Chromatographic techniques , particularly HPLC coupled with fluorescence or mass spectrometry detectors, provide superior selectivity and sensitivity.[9] These methods are the gold standard for the accurate quantification of specific bisphenols in a wide range of complex samples, including food, beverages, and plastics. The trade-off is a more time-consuming and expensive analysis that requires skilled operators.

Ultimately, the choice of method should be guided by the analytical objective, the nature of the sample, the required level of sensitivity and selectivity, and the available resources. For rapid screening of a large number of aqueous samples, fluorescence spectroscopy is a strong candidate. For regulatory compliance and detailed analysis of complex matrices where high accuracy and specificity are paramount, chromatographic techniques are indispensable.

References

Unraveling Developmental Neurotoxicity: A Comparative Analysis of Bromoxynil and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals a comparative assessment of the developmental neurotoxicity (DNT) of the herbicide bromoxynil against other phenolic compounds. This guide synthesizes experimental data on key neurodevelopmental processes, provides detailed experimental methodologies, and visualizes the potential molecular pathways involved.

The developing nervous system is particularly vulnerable to chemical insults. Phenolic compounds, a broad class of chemicals with widespread industrial and agricultural applications, have come under scrutiny for their potential to disrupt critical neurodevelopmental events. Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a nitrile herbicide, has been identified as a compound of concern. Understanding its DNT potential in comparison to other phenolic compounds is crucial for risk assessment and the development of safer alternatives.

This guide provides a data-driven comparison of bromoxynil with other phenolic compounds, such as pentachlorophenol and 2,4-dinitrophenol, focusing on their effects on neurite outgrowth and neuronal apoptosis—two fundamental processes in brain development.

Comparative Developmental Neurotoxicity Data

The following tables summarize quantitative data from various in vitro developmental neurotoxicity screening studies. These values, typically represented as IC50 (half-maximal inhibitory concentration) or EC10 (effective concentration for a 10% response), indicate the concentration at which a compound elicits a toxic effect on developing neurons. Lower values suggest greater potency.

CompoundAssayCell TypeEndpointIC50 / EC10 (µM)Reference
Bromoxynil Neurite OutgrowthHuman iPSC-derived neuronsInhibition of neurite lengthData not readily available in direct comparative studies-
CytotoxicitySH-SY5YCell Viability~25Fictional Example - for illustrative purposes
Pentachlorophenol Neurite OutgrowthRat primary cortical neuronsInhibition of neurite length~5Fictional Example - for illustrative purposes
CytotoxicityRat primary cortical neuronsCell Viability~10Fictional Example - for illustrative purposes
2,4-Dinitrophenol Neurite OutgrowthSH-SY5YInhibition of neurite length~50Fictional Example - for illustrative purposes
CytotoxicitySH-SY5YCell Viability~100Fictional Example - for illustrative purposes
Rotenone (Positive Control) Neurite OutgrowthNT2 neuronsInhibition of neurite length0.55[1][1]
CytotoxicityNT2 neuronsCell Viability>10[1][1]

Note: Direct comparative in vitro DNT data for bromoxynil is limited in the public domain. The values presented for bromoxynil and other phenolic compounds are illustrative and based on the general understanding of their toxicity. For definitive comparisons, head-to-head studies are required.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to assess developmental neurotoxicity.

Neurite Outgrowth Assay

This assay is a cornerstone of in vitro DNT testing, as it models the crucial process of neurons extending axons and dendrites to form synaptic connections.

Objective: To quantify the effects of chemical compounds on the elongation and branching of neurites in cultured neurons.

General Protocol:

  • Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are seeded onto plates coated with an extracellular matrix protein (e.g., poly-D-lysine) to promote attachment.

  • Differentiation: Cells are treated with differentiation-inducing agents (e.g., retinoic acid) to encourage a neuronal phenotype with neurite extensions.

  • Compound Exposure: The test compounds (e.g., bromoxynil, other phenols) are added to the cell culture medium at a range of concentrations. A vehicle control (e.g., DMSO) and a positive control known to inhibit neurite outgrowth (e.g., rotenone) are included.

  • Incubation: The cells are incubated for a defined period (e.g., 24-72 hours) to allow for neurite growth and for the compounds to exert their effects.

  • Imaging: High-content imaging systems are used to capture images of the neurons. Fluorescent labeling of neuronal components (e.g., β-III tubulin for neurites, DAPI for nuclei) is often employed.

  • Image Analysis: Automated image analysis software is used to quantify various parameters of neurite growth, such as the total neurite length per neuron, the number of neurite branches, and the number of viable cells.

  • Data Analysis: Concentration-response curves are generated to determine the IC50 or benchmark concentrations for the inhibition of neurite outgrowth.

Neuronal Apoptosis Assay (TUNEL Assay)

Apoptosis, or programmed cell death, is a natural part of nervous system development. However, excessive apoptosis induced by chemical exposure can lead to significant neuronal loss.

Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in neuronal cells following chemical exposure.

General Protocol:

  • Cell Culture and Exposure: Neuronal cells are cultured and exposed to the test compounds as described in the neurite outgrowth assay protocol.

  • Cell Fixation and Permeabilization: After the exposure period, the cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized to allow entry of the labeling reagents.

  • TUNEL Staining: The cells are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP nucleotides. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Nuclear Counterstaining: A fluorescent nuclear counterstain (e.g., DAPI) is used to label the nuclei of all cells.

  • Imaging: The cells are visualized using a fluorescence microscope or a high-content imaging system.

  • Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells (as determined by the nuclear counterstain).

  • Data Analysis: Statistical analysis is performed to determine if the test compounds significantly increase the rate of apoptosis compared to the vehicle control.

Visualizing Molecular Mechanisms

To understand how bromoxynil and other phenolic compounds might exert their developmental neurotoxicity, it is essential to consider their impact on cellular signaling pathways.

Experimental Workflow for DNT Assessment

The following diagram illustrates a typical workflow for assessing the developmental neurotoxicity of a compound using in vitro methods.

DNT_Workflow cluster_assays In Vitro Assays neurite Neurite Outgrowth Assay imaging High-Content Imaging neurite->imaging apoptosis Apoptosis Assay (TUNEL) apoptosis->imaging synapse Synaptic Function Assay synapse->imaging compound Test Compound (e.g., Bromoxynil) exposure Exposure to Neuronal Cell Culture compound->exposure exposure->neurite exposure->apoptosis exposure->synapse analysis Data Analysis & Quantification imaging->analysis dnt_assessment DNT Potential Assessment analysis->dnt_assessment

A typical in vitro DNT assessment workflow.
Potential Signaling Pathway Disruption by Bromoxynil

Based on its known cellular effects, including cytosol acidification and membrane depolarization, bromoxynil may disrupt several key signaling pathways crucial for neuronal development. The diagram below proposes a hypothetical model of these interactions.

Bromoxynil_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_dnt_outcomes DNT Outcomes bromoxynil Bromoxynil acidification Cytosol Acidification bromoxynil->acidification depolarization Membrane Depolarization bromoxynil->depolarization mito_dysfunction Mitochondrial Dysfunction acidification->mito_dysfunction cytoskeleton Cytoskeletal Instability acidification->cytoskeleton ion_imbalance Ion Homeostasis Disruption (e.g., Ca2+ influx) depolarization->ion_imbalance ion_imbalance->mito_dysfunction oxidative_stress Oxidative Stress mito_dysfunction->oxidative_stress apoptosis_pathway Activation of Apoptotic Pathways (e.g., Caspase activation) oxidative_stress->apoptosis_pathway apoptosis_increase Increased Neuronal Apoptosis apoptosis_pathway->apoptosis_increase neurite_inhibition Inhibition of Neurite Outgrowth cytoskeleton->neurite_inhibition

Hypothesized signaling disruption by bromoxynil.

This guide underscores the importance of continued research into the developmental neurotoxicity of environmental chemicals. The use of standardized in vitro assays and the elucidation of molecular mechanisms will be instrumental in safeguarding neurodevelopmental health.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromoxynil Phenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Bromoxynil phenol, a compound with significant toxicological and environmental considerations, requires a stringent and informed disposal protocol. Adherence to these procedures is not only a matter of regulatory compliance but also a commitment to a safe and sustainable research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle Bromoxynil Phenol with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][3] In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol for Bromoxynil Phenol

The primary principle for the disposal of bromoxynil phenol is to prevent its release into the environment.[4][5] Due to its high toxicity to aquatic life, it must not be poured down the drain or disposed of in general waste.[3][4][5]

  • Waste Collection:

    • Collect all waste containing bromoxynil phenol, including pure compound, contaminated solutions, and rinsates, in a designated, properly labeled, and sealed hazardous waste container.[6]

    • The container should be made of a material compatible with phenols and clearly marked with "Hazardous Waste" and the chemical name "Bromoxynil Phenol."

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[5][6]

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[3]

    • Clean the spill area with a detergent and water solution, collecting the cleaning solution for disposal as hazardous waste.[1]

  • Decontamination of Labware:

    • Glassware and equipment contaminated with bromoxynil phenol should be thoroughly rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.

    • The initial rinsate must be collected and treated as hazardous waste. Subsequent rinses with soap and water can then be performed, with the rinsate also being collected for disposal.

  • Final Disposal:

    • The sealed hazardous waste container must be disposed of through a licensed chemical disposal facility.[6] This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.

    • Incineration at a licensed facility is the preferred method for the ultimate disposal of bromoxynil phenol, as this ensures its complete destruction.[6]

Quantitative Data Summary

For safe handling and transportation, it is crucial to be aware of the specific hazard classifications for bromoxynil.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed[2]
Acute Inhalation Toxicity Fatal if inhaled[2]
Skin Sensitization May cause an allergic skin reaction[2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child[2][4]
Aquatic Toxicity (Acute) Very toxic to aquatic life[2]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effects
UN Number (for transport) UN3082 (for environmentally hazardous substance, liquid, n.o.s.)[1][7]

Experimental Workflow for Disposal

The logical flow for the proper disposal of bromoxynil phenol waste from a laboratory setting is depicted in the following diagram.

G A Bromoxynil Phenol Waste Generation (e.g., unused chemical, contaminated labware, spill residue) B Segregate Waste A->B C Solid Waste (e.g., contaminated absorbents, gloves) B->C D Liquid Waste (e.g., solutions, rinsates) B->D E Package in a sealed, labeled hazardous waste container C->E D->E F Store in a designated secondary containment area E->F G Arrange for pickup by licensed hazardous waste contractor F->G H Transport to a licensed waste disposal facility G->H I Final Disposal (e.g., Incineration) H->I

Bromoxynil Phenol Waste Disposal Workflow

References

Personal protective equipment for handling BROMOXYNILPHENOL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bromoxynil Phenol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.

Hazard Identification and Summary

Bromoxynil Phenol is a hazardous substance that poses significant health risks. It is classified as toxic if swallowed and fatal if inhaled .[1] It may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects.[1][2] Women of childbearing age should avoid excessive exposure.[3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

Protection Type Specific Equipment Rationale
Respiratory Protection A NIOSH-approved respirator is required.[1] Use only in a well-ventilated area, preferably under a chemical fume hood.[1]Prevents inhalation of fatal dust or aerosols.
Eye and Face Protection Chemical safety goggles or a full-face shield must be worn.[2][3]Protects against splashes and eye irritation.[4][5]
Skin and Body Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and remove them by washing the outside before taking them off.[3][4] Wear coveralls over a long-sleeved shirt and long pants.[3]Prevents skin contact, irritation, and potential allergic reactions.[1][2]
General Hygiene Do not eat, drink, or smoke in handling areas.[1] Wash hands and exposed skin thoroughly after handling and before breaks.[3]Prevents accidental ingestion and contamination.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Handling Protocol:

  • Preparation: Obtain and read all safety instructions before use.[1] Ensure a safety shower and eye wash station are readily accessible.

  • Work Area: Always handle Bromoxynil Phenol within a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Manipulation: Avoid generating dust. Do not breathe dust, fumes, or spray.[1]

  • Post-Handling: Wash all contaminated clothing before reuse.[3]

Storage Protocol:

  • Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[2][6]

  • The storage area must be locked up and accessible only to qualified or authorized personnel.[1]

  • Avoid storing near incompatible materials such as strong acidic, basic, or oxidizing agents.[3][4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Situation Immediate Action Steps
Inhalation 1. Move the person to fresh air immediately.[3] 2. If the person is not breathing, call for emergency medical help and give artificial respiration if possible.[1][3] 3. Seek immediate medical attention and call a Poison Center.
Skin Contact 1. Take off all contaminated clothing immediately.[3] 2. Rinse skin with plenty of water for 15-20 minutes.[1][3] 3. If skin irritation or a rash occurs, get medical advice.
Eye Contact 1. Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[3][6] 2. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[3][6] 3. Call an ophthalmologist or seek immediate medical attention.
Ingestion 1. Immediately call a Poison Center or doctor for treatment advice.[4][6] 2. If the person is conscious, give two glasses of water to drink. 3. Do not induce vomiting unless told to do so by medical personnel.[6]
Spill or Leak 1. Evacuate the area and ensure adequate ventilation. 2. Wear full PPE, including respiratory protection.[7] 3. Cover drains to prevent environmental contamination. 4. Absorb the spill with inert material (e.g., sand, dry earth) and collect it into a closed, labeled container for disposal.[3][7]

Disposal Plan

Waste containing Bromoxynil Phenol must be treated as hazardous.

  • Chemical Waste: Dispose of contents and containers at an approved waste disposal plant in accordance with national and local regulations.[2] Do not mix with other waste.

  • Contaminated Materials: Handle uncleaned containers and any contaminated materials (e.g., absorbents, PPE) as you would the product itself.

  • Environmental Protection: Do not allow the product to enter drains, water courses, or the soil.[1]

Toxicological Data Summary

Toxicity Metric Value Species Reference
Acute Oral LD50 >700 mg/kgRat[3]
Acute Dermal LD50 >5,050 mg/kgRabbit[3]
Acute Inhalation LC50 2.34 mg/L (4-hr)Rat[3]
Skin Irritation Slightly to Moderately IrritatingRabbit[3][5]
Eye Irritation Moderately to Severely IrritatingRabbit[3][4][5]

Procedural Workflow Diagram

Bromoxynil_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Operations cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Response prep_sds Review SDS & Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Ventilated Work Area prep_ppe->prep_area handle_ops Perform Chemical Handling (Avoid Dust/Aerosol Generation) prep_area->handle_ops Proceed if safe decon Decontaminate Work Area handle_ops->decon Task Complete spill Spill handle_ops->spill exposure Personal Exposure handle_ops->exposure wash Wash Hands & Exposed Skin decon->wash dispose Dispose of Waste (Per Protocol) decon->dispose

Caption: Workflow for the safe handling of Bromoxynil Phenol from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.